molecular formula C22H42N4O10 B609435 N-(Azido-PEG2)-N-Boc-PEG4-acid CAS No. 2093153-82-1

N-(Azido-PEG2)-N-Boc-PEG4-acid

Cat. No.: B609435
CAS No.: 2093153-82-1
M. Wt: 522.6 g/mol
InChI Key: BHUIQDKNHMQIER-UHFFFAOYSA-N
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Description

N-(Azido-PEG2)-N-Boc-PEG4-acid is a branched PEG derivative with a terminal azido group, Boc protected amino group, and a terminal carboxylic acid. The azide group enables PEGylation via Click Chemistry. The protected amine can be deprotected by acidic conditions. The terminal carboxylic acid can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-13-31-9-5-24-25-23)7-11-33-15-17-35-19-18-34-16-12-30-8-4-20(27)28/h4-19H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUIQDKNHMQIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107377
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester
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Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093153-82-1
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093153-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-acid: A Trifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azido-PEG2)-N-Boc-PEG4-acid, a versatile heterotrifunctional PEG linker. Detailed experimental protocols for its use in key bioconjugation reactions are provided, along with visual diagrams to illustrate experimental workflows and logical relationships.

Core Concepts: Chemical Structure and Properties

This compound is a branched polyethylene (B3416737) glycol (PEG) derivative designed with three distinct functional groups, enabling sequential and orthogonal conjugation strategies. The molecule consists of a central nitrogen atom to which two PEG chains of different lengths and functionalities are attached. One chain is terminated with an azide (B81097) group (via a PEG2 spacer), while the other, longer chain is functionalized with a terminal carboxylic acid (via a PEG4 spacer). The central nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group.

This unique architecture allows for a multi-step approach to the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic agents. The azide group serves as a handle for "click chemistry," the carboxylic acid is available for standard amide bond formation, and the Boc-protected amine can be deprotected to introduce a primary amine for further functionalization.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₂H₄₂N₄O₁₀[1][2][3]
Molecular Weight 522.6 g/mol [1][3][4]
CAS Number 2093153-82-1[1][2][3]
Appearance White to off-white solid or viscous oil
Purity ≥95%[2]
Solubility Soluble in Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C, desiccated[1]

Applications in Bioconjugation and Drug Development

The trifunctional nature of this compound makes it a valuable tool in various research and development areas, most notably in the construction of PROTACs.[5]

PROTAC Synthesis: This linker is ideally suited for the modular assembly of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker's azide and carboxylic acid groups can be used to orthogonally conjugate a target protein ligand and an E3 ligase ligand. The Boc-protected amine offers a third point of attachment for further modifications, such as the introduction of a solubilizing group or an imaging agent.

Antibody-Drug Conjugates (ADCs): In the field of ADCs, this linker can be used to attach a cytotoxic payload and a targeting antibody. The defined PEG chains can improve the pharmacokinetic profile of the resulting conjugate.

Surface Modification: The functional groups of this compound can be used to modify surfaces, such as nanoparticles or microarrays, to introduce multiple functionalities in a controlled manner.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These protocols are generalized and may require optimization for specific substrates and applications.

Plausible Synthetic Scheme

Plausible Synthetic Workflow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product A Commercially available PEG building blocks B Introduction of a central branched scaffold A->B 1. Scaffolding C Orthogonal protection of reactive groups B->C 2. Protection D Selective deprotection and azidation C->D 3. Azide Introduction E Selective deprotection and introduction of the acid-terminated PEG chain D->E 4. Acid Chain Introduction F Boc protection of the central amine E->F 5. Boc Protection G This compound F->G 6. Final Deprotection/Purification

Caption: Plausible synthetic workflow for this compound.

Amide Coupling of the Carboxylic Acid Moiety

This protocol describes the coupling of the terminal carboxylic acid of this compound with a primary amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • This compound

  • Amine-containing molecule (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-containing molecule to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Amide Coupling Workflow A Dissolve Linker in DMF B Add HATU and DIPEA A->B C Pre-activation (15 min) B->C D Add Amine-containing Molecule C->D E Reaction (2-12 h) D->E F Work-up E->F G Purification F->G H Conjugated Product G->H

Caption: Experimental workflow for amide coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the azide group of the linker and an alkyne-functionalized molecule (e.g., a target protein ligand).

Materials:

  • Azide-functionalized linker conjugate (from section 3.2)

  • Alkyne-functionalized molecule (1.0-1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • Dissolve the azide-functionalized linker conjugate and the alkyne-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

  • Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

CuAAC Workflow A Dissolve Azide and Alkyne Substrates B Add Sodium Ascorbate Solution A->B C Add CuSO4 Solution B->C D Reaction (4-24 h) C->D E Work-up D->E F Purification E->F G Triazole-linked Product F->G

Caption: Experimental workflow for CuAAC "click" chemistry.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a primary amine.

Materials:

  • Boc-protected molecule

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure using TFA:

  • Dissolve the Boc-protected molecule in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Procedure using 4M HCl in Dioxane:

  • Dissolve the Boc-protected molecule in a minimal amount of a co-solvent if necessary (e.g., DCM or MeOH).

  • Add 4M HCl in 1,4-dioxane.

  • Stir at room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, concentrate under reduced pressure to obtain the hydrochloride salt of the amine.

Boc Deprotection Logic A Boc-Protected Amine B Acidic Conditions A->B Treatment with C Primary Amine Salt B->C Yields D TFA in DCM D->B E 4M HCl in Dioxane E->B

Caption: Logical relationship for Boc deprotection.

Conclusion

This compound is a powerful and versatile chemical tool for researchers and scientists in the fields of bioconjugation and drug development. Its unique trifunctional nature, combined with the favorable properties of the PEG spacers, allows for the rational design and synthesis of complex and highly functionalized molecules. The experimental protocols provided in this guide serve as a starting point for the successful application of this linker in a variety of research endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG-Boc-acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Azido-PEG-Boc-acid linkers, essential tools in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Azido-PEG-Boc-acid Linkers

Azido-PEG-Boc-acid linkers are heterobifunctional molecules featuring three key components: an azide (B81097) group for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid with a tert-butyloxycarbonyl (Boc)-protected amine. This trifunctional nature allows for the sequential and controlled conjugation of different molecules, making them highly versatile in the construction of complex bioconjugates.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3][4]

Physicochemical Properties

The physicochemical properties of Azido-PEG-Boc-acid linkers are critical for their application in drug development. These properties are largely influenced by the length of the PEG chain.

Table 1: Physicochemical Properties of Selected Azido-PEG-Boc-acid Linkers
Linker NameMolecular FormulaMolecular Weight ( g/mol )Purity
N-(Azido-PEG2)-N-Boc-PEG3-acidC20H38N4O9478.5>98%
N-(Azido-PEG2)-N-Boc-PEG4-acidC22H42N4O10522.59>98%

Data sourced from commercial suppliers.[5][6]

Solubility

PEG linkers are known for their excellent solubility in a wide range of solvents, a property that is crucial for their use in bioconjugation reactions which are often performed in aqueous buffers. Azido-PEG-Boc-acid linkers are generally soluble in water and many organic solvents.[3][7]

Table 2: Solubility Profile of Azido-PEG-Boc-acid and Structurally Similar Linkers
SolventClassificationSolubility
WaterAqueousSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dichloromethane (B109758) (DCM)ChlorinatedSoluble
Dimethylformamide (DMF)Polar AproticSoluble

The solubility of specific Azido-PEG-Boc-acid linkers is confirmed by supplier data, and inferred from the high solubility of structurally related PEGylated molecules.[4][5][6]

Stability

The stability of the functional groups on the Azido-PEG-Boc-acid linker is crucial for successful multi-step conjugations.

  • Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is stable under basic conditions but is readily cleaved by acids.[8][9] This allows for selective deprotection of the amine without affecting other parts of the molecule.

  • Azide Group: The azide group is highly stable under a wide range of reaction conditions, making it an ideal functional group for bioorthogonal "click chemistry" reactions.[10] It is unreactive towards most biological functional groups.

Experimental Protocols

Detailed methodologies are essential for the successful application of Azido-PEG-Boc-acid linkers.

Synthesis of an Azido-PEG-Boc-acid Linker (Illustrative Example)

This protocol outlines a general strategy for the synthesis of a discrete Azido-PEGn-Boc-acid linker.

cluster_synthesis Synthesis Workflow start Start with Boc-protected amino-PEG-alcohol step1 Tosylation of the terminal hydroxyl group start->step1 TsCl, Et3N step2 Nucleophilic substitution with sodium azide step1->step2 NaN3, DMF step3 Oxidation of the terminal alcohol to a carboxylic acid step2->step3 Oxidizing agent (e.g., TEMPO) end_product Azido-PEG-Boc-acid step3->end_product

Caption: Synthesis of Azido-PEG-Boc-acid Linker.

Protocol:

  • Tosylation: Dissolve the Boc-protected amino-PEG-alcohol in anhydrous dichloromethane (DCM). Add triethylamine (B128534) (Et3N) and p-toluenesulfonyl chloride (TsCl). Stir the reaction at room temperature overnight.

  • Azidation: After confirming the completion of the tosylation reaction (e.g., by TLC), the tosylated intermediate is dissolved in dimethylformamide (DMF). Sodium azide (NaN3) is added, and the reaction is heated to facilitate the nucleophilic substitution.

  • Oxidation: The resulting azido-PEG-alcohol is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as TEMPO/bleach or other mild oxidation methods.

  • Purification: The final Azido-PEG-Boc-acid linker is purified using column chromatography.

Boc Deprotection

The Boc group is typically removed under acidic conditions to expose the primary amine for subsequent conjugation.

cluster_deprotection Boc Deprotection Workflow start Azido-PEG-Boc-acid step1 Dissolve in DCM start->step1 step2 Add Trifluoroacetic Acid (TFA) step1->step2 20-50% v/v step3 Stir at room temperature step2->step3 1-3 hours step4 Remove solvent and excess TFA in vacuo step3->step4 end_product Azido-PEG-NH2-acid (as TFA salt) step4->end_product

Caption: Boc Deprotection of Azido-PEG-Boc-acid.

Protocol:

  • Dissolve the Azido-PEG-Boc-acid linker in dichloromethane (DCM).[11]

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by LC-MS.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[11] The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Azide Reduction (Staudinger Reduction)

The Staudinger reduction is a mild method for converting the azide group to a primary amine.

cluster_reduction Staudinger Reduction Workflow start Azido-PEG-linker step1 Dissolve in THF/water start->step1 step2 Add Triphenylphosphine (B44618) (PPh3) step1->step2 step3 Stir at room temperature step2->step3 Overnight step4 Aqueous workup step3->step4 end_product Amino-PEG-linker step4->end_product

Caption: Staudinger Reduction of an Azido-PEG Linker.

Protocol:

  • Dissolve the azido-PEG linker in a mixture of tetrahydrofuran (B95107) (THF) and water.[12]

  • Add triphenylphosphine (PPh3) to the solution.

  • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum (around 2100 cm⁻¹).

  • Upon completion, the resulting iminophosphorane is hydrolyzed by the water in the reaction mixture to yield the primary amine and triphenylphosphine oxide.[1][13]

  • The product is then purified, often by extraction and/or column chromatography to remove the triphenylphosphine oxide byproduct.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The azide group of the linker can be efficiently conjugated to an alkyne-containing molecule via CuAAC.

Protocol:

  • Dissolve the alkyne-containing molecule and the azido-PEG linker in a suitable solvent system (e.g., t-BuOH/H2O or DMF).[6]

  • In a separate vial, prepare a fresh solution of a copper(II) sulfate (B86663) (CuSO4·5H2O) and a ligand such as TBTA or THPTA.[11][14]

  • Add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[6][14]

  • Add the copper catalyst solution to the mixture of the alkyne and azide.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours and can be monitored by LC-MS.

  • The resulting triazole-linked conjugate can be purified by chromatography.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of Azido-PEG-Boc-acid linkers.

Table 3: General ¹H and ¹³C NMR Peak Assignments for Azido-PEG-Boc-acid Linkers
Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
PEG backbone (-CH₂CH₂O-)~3.6~70
Methylene adjacent to azide (-CH₂-N₃)~3.4~50
Methylene adjacent to Boc-amine (-CH₂-NHBoc)~3.3~40
tert-Butyl of Boc (-C(CH₃)₃)~1.4~28
Carbonyl of Boc (-C=O)-~156
Carboxylic acid (-COOH)Variable (broad singlet)~170-180

Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the linker.[15][16]

Mass Spectrometry (MS)

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry are used to determine the molecular weight and purity of the linkers. For PEGylated molecules, the spectra can be complex due to the distribution of PEG chain lengths (polydispersity) and the presence of multiple charge states in ESI-MS.[17][18][19]

MALDI-TOF Sample Preparation Protocol:

  • Matrix Selection: For PEG compounds, 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix.[2]

  • Sample and Matrix Preparation: Prepare a saturated solution of the matrix in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA). Dissolve the Azido-PEG-Boc-acid linker in a similar solvent system.

  • Spotting: Mix the sample and matrix solutions and spot a small volume (e.g., 1 µL) onto the MALDI target plate. Allow the solvent to evaporate, co-crystallizing the sample and matrix.[20][21]

  • Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in reflectron mode for accurate mass determination.

Applications in Drug Development

Azido-PEG-Boc-acid linkers are instrumental in the development of targeted therapies.

cluster_applications Applications of Azido-PEG-Boc-acid Linkers cluster_adc Antibody-Drug Conjugates (ADCs) cluster_protac PROTACs linker Azido-PEG-Boc-acid Linker adc ADC protac PROTAC antibody Antibody antibody->adc via Amide Bond drug Cytotoxic Drug drug->adc via Click Chemistry poi_ligand Protein of Interest (POI) Ligand poi_ligand->protac via Click Chemistry e3_ligand E3 Ligase Ligand e3_ligand->protac via Amide Bond

References

An In-depth Technical Guide to the Synthesis of N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for N-(Azido-PEG2)-N-Boc-PEG4-acid, a heterobifunctional PEG linker crucial for the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs). The proposed synthesis is grounded in established methodologies for the preparation of branched and functionalized polyethylene (B3416737) glycol (PEG) derivatives. This document outlines the strategic steps, experimental protocols, and necessary characterization for the successful synthesis of this versatile linker.

Introduction

This compound is a key molecular entity in bioconjugation and drug delivery. Its unique trifunctional structure, featuring a terminal azide (B81097) for "click" chemistry, a protected amine (Boc), and a carboxylic acid, allows for the sequential and orthogonal conjugation of different molecular entities. This makes it an invaluable tool for the construction of complex molecules such as antibody-drug conjugates (ADCs) and PROTACs, where precise control over linker chemistry is paramount. This guide presents a convergent synthetic strategy, detailing the preparation of key intermediates and their subsequent coupling to form the final product.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically divided into three main stages:

  • Stage 1: Synthesis of the Azido-PEG2-Amine Intermediate. This involves the preparation of a linear PEG derivative with a terminal azide group and a terminal amine group.

  • Stage 2: Synthesis of the Activated PEG4-Acid Intermediate. This stage focuses on creating a PEG derivative with a terminal carboxylic acid (initially protected) and an activated terminal hydroxyl group (e.g., as a tosylate) for subsequent nucleophilic substitution.

  • Stage 3: Convergent Assembly and Deprotection. The two PEG intermediates are coupled through a nucleophilic substitution reaction, followed by the deprotection of the carboxylic acid to yield the final product.

This pathway is illustrated in the logical workflow diagram below.

G cluster_0 Stage 1: Synthesis of Azido-PEG2-Amine cluster_1 Stage 2: Synthesis of Activated PEG4-Acid cluster_2 Stage 3: Convergent Assembly and Deprotection A1 HO-PEG2-OH A2 HO-PEG2-OTs A1->A2 Tosylation A3 N3-PEG2-OTs A2->A3 Azide Substitution A4 N3-PEG2-NH2 A3->A4 Amination C1 Boc-NH-PEG2-N3 A4->C1 Boc Protection B1 HO-PEG4-OH B2 HO-PEG4-O-tBu B1->B2 Mono-tert-butylation B3 TsO-PEG4-O-tBu B2->B3 Tosylation C2 N-(Azido-PEG2)-N-Boc-PEG4-O-tBu B3->C2 C1->C2 N-Alkylation C3 This compound C2->C3 Acid Deprotection

Figure 1: Proposed overall synthesis workflow.

Experimental Protocols

The following are detailed, hypothetical protocols for each key step in the synthesis of this compound, based on established chemical transformations of PEG molecules.

Stage 1: Synthesis of 2-(2-Azidoethoxy)ethanamine (N3-PEG2-NH2)

Step 1.1: Monotosylation of Di(ethylene glycol)

  • Reaction: To a solution of di(ethylene glycol) (1 equivalent) in dichloromethane (B109758) (DCM) at 0 °C, add p-toluenesulfonyl chloride (1 equivalent) and triethylamine (B128534) (1.1 equivalents).

  • Conditions: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Step 1.2: Azide Substitution

  • Reaction: Dissolve the monotosylated di(ethylene glycol) (1 equivalent) in dimethylformamide (DMF) and add sodium azide (3 equivalents).

  • Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting azido-PEG2-alcohol by column chromatography.

Step 1.3: Conversion of Alcohol to Amine

  • Reaction: A two-step process is employed: first, mesylation of the terminal alcohol, followed by amination. Dissolve the azido-PEG2-alcohol (1 equivalent) in DCM at 0 °C and add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents).

  • Conditions (Mesylation): Stir at 0 °C for 2 hours.

  • Work-up (Mesylation): Wash the reaction mixture with cold water and brine, dry the organic layer, and use the crude mesylate directly in the next step.

  • Reaction (Amination): Dissolve the crude mesylate in a concentrated solution of ammonia (B1221849) in methanol.

  • Conditions (Amination): Stir in a sealed vessel at room temperature for 48 hours.

  • Work-up (Amination): Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the desired azido-PEG2-amine.

Stage 2: Synthesis of Activated O-(tert-Butyl)-N-(tosyl)tetraethylene glycol (TsO-PEG4-O-tBu)

Step 2.1: Mono-tert-butylation of Tetraethylene Glycol

  • Reaction: To a solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C. After gas evolution ceases, add tert-butyl bromide (1.2 equivalents).

  • Conditions: Stir the reaction at room temperature for 24 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify by column chromatography to isolate the mono-tert-butylated product.

Step 2.2: Tosylation of the Remaining Hydroxyl Group

  • Reaction: Following the procedure in Step 1.1, react the mono-tert-butylated tetraethylene glycol with p-toluenesulfonyl chloride.

  • Purification: Purify by column chromatography to yield the activated PEG4-acid precursor.

Stage 3: Convergent Assembly and Deprotection

Step 3.1: Boc Protection of Azido-PEG2-Amine

  • Reaction: Dissolve the azido-PEG2-amine (1 equivalent) in DCM and add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Conditions: Stir at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the Boc-protected intermediate, which can often be used without further purification.

Step 3.2: N-Alkylation

  • Reaction: To a solution of Boc-protected azido-PEG2-amine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) at 0 °C. After stirring for 30 minutes, add a solution of the activated PEG4-acid precursor (TsO-PEG4-O-tBu, 1.1 equivalents) in DMF.

  • Conditions: Stir the reaction at room temperature for 24 hours.

  • Work-up: Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Step 3.3: Acid Deprotection

  • Reaction: Dissolve the N-alkylated product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Conditions: Stir at room temperature for 4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

  • Purification: Purify by reverse-phase HPLC to obtain the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are hypothetical and based on typical outcomes for similar reactions.

StepProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)
1.1HO-PEG2-OTsDi(ethylene glycol)260.31-~85%
1.2N3-PEG2-OHHO-PEG2-OTs147.15-~90%
1.3N3-PEG2-NH2N3-PEG2-OH146.17-~70%
2.1HO-PEG4-O-tBuTetraethylene glycol250.33-~60%
2.2TsO-PEG4-O-tBuHO-PEG4-O-tBu404.51-~90%
3.1Boc-NH-PEG2-N3N3-PEG2-NH2246.29-~95%
3.2N-(Azido-PEG2)-N-Boc-PEG4-O-tBuBoc-NH-PEG2-N3478.60-~75%
3.3This compoundN-(Azido-PEG2)-N-Boc-PEG4-O-tBu522.60-~90%

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformations in the proposed synthesis of this compound.

G cluster_s1 Stage 1 cluster_s2 Stage 2 cluster_s3 Stage 3 Di(ethylene glycol) Di(ethylene glycol) HO-PEG2-OTs HO-PEG2-OTs Di(ethylene glycol)->HO-PEG2-OTs TsCl, Et3N N3-PEG2-OH N3-PEG2-OH HO-PEG2-OTs->N3-PEG2-OH NaN3 N3-PEG2-NH2 N3-PEG2-NH2 N3-PEG2-OH->N3-PEG2-NH2 1. MsCl, Et3N 2. NH3/MeOH Boc-NH-PEG2-N3 Boc-NH-PEG2-N3 N3-PEG2-NH2->Boc-NH-PEG2-N3 (Boc)2O, Et3N Tetraethylene glycol Tetraethylene glycol HO-PEG4-O-tBu HO-PEG4-O-tBu Tetraethylene glycol->HO-PEG4-O-tBu NaH, tBuBr TsO-PEG4-O-tBu TsO-PEG4-O-tBu HO-PEG4-O-tBu->TsO-PEG4-O-tBu TsCl, Et3N Branched Intermediate N-(Azido-PEG2)-N-Boc-PEG4-O-tBu Boc-NH-PEG2-N3->Branched Intermediate NaH, TsO-PEG4-O-tBu Final Product This compound Branched Intermediate->Final Product TFA/DCM

Figure 2: Chemical transformations in the synthesis pathway.

Conclusion

The synthesis of this compound, while intricate, is achievable through a well-planned, convergent synthetic route. This guide provides a robust framework for its preparation, leveraging established and reliable chemical transformations. The successful synthesis of this versatile linker will undoubtedly empower researchers and drug development professionals in the creation of next-generation therapeutics and advanced biomaterials. Careful execution of the outlined protocols and rigorous purification at each step are critical for obtaining the final product with high purity.

The Strategic Utility of N-(Azido-PEG2)-N-Boc-PEG4-acid in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterotrifunctional linker, N-(Azido-PEG2)-N-Boc-PEG4-acid, has emerged as a powerful tool in the field of bioconjugation, offering a versatile scaffold for the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. Its unique design, featuring three distinct functional groups—an azide (B81097), a Boc-protected amine, and a carboxylic acid—each with orthogonal reactivity, allows for a highly controlled, stepwise approach to linking different molecular entities[3][4]. This guide provides a comprehensive overview of the core mechanisms, experimental considerations, and strategic applications of this linker in advanced bioconjugation workflows.

Core Structure and Physicochemical Properties

This compound is a branched polyethylene (B3416737) glycol (PEG) derivative. The PEG backbone enhances aqueous solubility and can reduce the immunogenicity of the final conjugate[5]. The specific structure consists of an azido-terminated PEG2 arm and a carboxylic acid-terminated PEG4 arm, with a central Boc-protected amine.

PropertyValueReference
Molecular Formula C22H42N4O10[4]
Molecular Weight 522.6 g/mol [4]
CAS Number 2093153-82-1[4]
Purity Typically ≥95%[6]
Solubility Water, DMSO, DCM, DMF[4]
Storage -20°C[4]

Mechanism of Action in Bioconjugation

The utility of this compound lies in the sequential and specific reactions of its three functional groups. This orthogonality allows for the controlled assembly of a final conjugate.

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid is the primary site for initial conjugation to a biomolecule, typically targeting primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond[7]. This reaction is not spontaneous and requires activation of the carboxylic acid. The most common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated analog (sulfo-NHS)[8][9].

The mechanism involves two key steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Stabilization and Coupling: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS[10].

The branched structure of the PEG linker may introduce some steric hindrance, potentially influencing the efficiency of the coupling reaction[11].

G Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + EDC EDC EDC NHS Ester NHS Ester O-Acylisourea Intermediate->NHS Ester + NHS NHS NHS Amide Bond (Conjugate) Amide Bond (Conjugate) NHS Ester->Amide Bond (Conjugate) + Primary Amine Primary Amine (Biomolecule) Primary Amine (Biomolecule)

Carboxylic Acid Activation and Amide Bond Formation.
Boc Deprotection to Reveal a Primary Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions[12]. This allows for the initial carboxylic acid coupling to be performed without interference from the linker's own amine group.

Deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (B109758) (DCM)[13]. The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free primary amine.

G Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate + H+ Acid (e.g., TFA) Acid (e.g., TFA) tert-Butyl Cation tert-Butyl Cation Protonated Intermediate->tert-Butyl Cation Carbamic Acid Carbamic Acid Protonated Intermediate->Carbamic Acid Isobutene Isobutene tert-Butyl Cation->Isobutene + -H+ Primary Amine Primary Amine Carbamic Acid->Primary Amine CO2 CO2 Carbamic Acid->CO2

Mechanism of Boc Deprotection.
Azide-Alkyne Cycloaddition ("Click Chemistry")

The azide functional group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility[14][15]. The azide group on the linker can react with an alkyne-functionalized molecule to form a stable triazole ring. There are two primary forms of this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the formation of a 1,4-disubstituted triazole[12][16]. It is widely used for in vitro conjugations.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, SPAAC employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts with the azide without the need for a metal catalyst[1][12]. This makes it suitable for applications in living systems.

G cluster_0 CuAAC cluster_1 SPAAC Azide Azide 1,4-Triazole 1,4-Triazole Azide->1,4-Triazole + Cu(I) catalyst Terminal Alkyne Terminal Alkyne Terminal Alkyne->1,4-Triazole Azide_spaac Azide Triazole Triazole Azide_spaac->Triazole Copper-free Strained Alkyne (e.g., DBCO) Strained Alkyne (e.g., DBCO) Strained Alkyne (e.g., DBCO)->Triazole

Azide-Alkyne Cycloaddition Reactions.

Experimental Protocols

The following are generalized protocols. Optimal conditions, such as reactant concentrations, reaction times, and temperature, should be determined empirically for each specific application.

Protocol 1: Carboxylic Acid Activation and Coupling to a Primary Amine
  • Preparation: Dissolve the amine-containing biomolecule in an appropriate buffer (e.g., PBS, pH 7.2-7.5). Tris buffers should be avoided as they contain primary amines.

  • Activation Mixture: In a separate tube, dissolve this compound, EDC, and NHS in an anhydrous organic solvent like DMSO or DMF. A common starting molar ratio is 1:1.5:1.2 (Linker:EDC:NHS)[17].

  • Activation: Incubate the activation mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation: Add the activated linker solution to the biomolecule solution. The molar excess of the linker over the biomolecule will influence the degree of labeling and should be optimized.

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters. Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents[17].

Protocol 2: Boc Deprotection
  • Preparation: Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Deprotection: Add TFA to the solution (typically 20-50% v/v) at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by LC-MS.

  • Removal of Acid: Evaporate the DCM and excess TFA under a stream of nitrogen. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • Purification: The resulting amine can often be used in the next step without further purification, or it can be purified by chromatography.

Protocol 3: Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation: Dissolve the azide-functionalized conjugate and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270). A copper-chelating ligand (e.g., TBTA) is often included to stabilize the Cu(I) oxidation state.

  • Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution (with ligand).

  • Incubation: Stir the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or SEC.

Strategic Workflow for Trifunctional Conjugation

The orthogonal nature of this compound allows for two primary strategic workflows in the synthesis of a three-component conjugate (Molecule A, Molecule B, and Molecule C).

G cluster_0 Workflow 1 cluster_1 Workflow 2 A1 Linker + Molecule A (Amine) B1 EDC/NHS Coupling A1->B1 C1 Linker-A Conjugate B1->C1 D1 Boc Deprotection (TFA) C1->D1 E1 Free Amine on Linker-A D1->E1 G1 Amide Bond Formation E1->G1 F1 Molecule B (e.g., activated ester) F1->G1 H1 Linker-A-B Conjugate G1->H1 J1 Click Chemistry H1->J1 I1 Molecule C (Alkyne) I1->J1 K1 Final Conjugate (A-Linker-B-C) J1->K1 A2 Linker + Molecule A (Amine) B2 EDC/NHS Coupling A2->B2 C2 Linker-A Conjugate B2->C2 E2 Click Chemistry C2->E2 D2 Molecule B (Alkyne) D2->E2 F2 Linker-A-B Conjugate E2->F2 G2 Boc Deprotection (TFA) F2->G2 H2 Free Amine on Linker-A-B G2->H2 J2 Amide Bond Formation H2->J2 I2 Molecule C (e.g., activated ester) I2->J2 K2 Final Conjugate (A-Linker-B-C) J2->K2

Stepwise Bioconjugation Strategies.

Quantitative Considerations

ReactionKey ParametersTypical Values/ConditionsNotes
EDC/NHS Coupling pH7.2 - 8.5Higher pH favors aminolysis over hydrolysis of the NHS ester.
Molar RatiosLinker:EDC:NHS = 1:1.5:1.2Starting point for optimization.
Reaction Time1 - 4 hoursSubstrate dependent.
Boc Deprotection Acid Concentration20-50% TFA in DCMHigher concentrations lead to faster deprotection but may affect acid-labile groups.
Temperature0°C to Room TempControls reaction rate.
Reaction Time1 - 3 hoursMonitor by LC-MS for completion.
CuAAC Catalyst Loading1-10 mol% Cu(I)Lower catalyst loading is desirable to minimize protein damage.
Reaction Time1 - 24 hoursDependent on reactants and catalyst efficiency.
Yields>90%Generally very high for small molecules.
SPAAC ReactantsAzide + Strained AlkyneReaction rates vary with the type of strained alkyne.
Reaction Time1 - 12 hoursGenerally slower than CuAAC but copper-free.

Conclusion

This compound is a sophisticated and highly valuable tool for researchers in drug development and chemical biology. Its trifunctional nature, combined with the favorable properties of the PEG spacer, enables the precise and controlled construction of complex bioconjugates. A thorough understanding of the sequential reaction mechanisms and careful optimization of experimental protocols are paramount to successfully leveraging the full potential of this versatile linker. As the demand for precisely engineered therapeutic and diagnostic agents continues to grow, the strategic application of such multi-functional linkers will undoubtedly play an increasingly critical role.

References

solubility of N-(Azido-PEG2)-N-Boc-PEG4-acid in DMSO and DMF

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-(Azido-PEG2)-N-Boc-PEG4-acid in DMSO and DMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound, a heterobifunctional PROTAC linker. Due to its polyethylene (B3416737) glycol (PEG) backbone, this linker is designed to enhance the solubility and pharmacokinetic properties of the molecules it connects. This document outlines its known solubility in common organic solvents, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and provides a comprehensive, generalized protocol for researchers to quantitatively determine its solubility for their specific applications.

Core Properties of this compound

This compound is a branched PEG linker featuring three key functional groups:

  • An azide group (N₃) for use in copper-catalyzed or strain-promoted "click chemistry" reactions.[1][2]

  • A tert-butyloxycarbonyl (Boc) protected amine , which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[3]

  • A terminal carboxylic acid (-COOH) that can react with primary amines through activators like EDC or HATU to form stable amide bonds.[3]

These functionalities make it a versatile tool in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).[1]

Data Presentation: Solubility Summary

While multiple suppliers qualitatively report the solubility of this compound, specific quantitative data is not publicly available. The information is summarized below. Researchers should determine the quantitative solubility for their specific stock concentration needs and buffer conditions.

Solvent Chemical Formula Type Reported Solubility Reference
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[3]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble[3]

Mandatory Visualization

The following diagrams illustrate the structure of the linker and its application in a common synthetic workflow.

cluster_linker This compound Structure Azide Azide (N=N⁺=N⁻) PEG2 PEG2 Spacer (-CH₂CH₂O-)₂ Azide->PEG2 Boc_Amine Boc-Protected Amine -N(Boc)- PEG2->Boc_Amine PEG4 PEG4 Spacer (-CH₂CH₂O-)₄ Boc_Amine->PEG4 Acid Carboxylic Acid (-COOH) PEG4->Acid

Caption: Chemical structure of this compound.

cluster_workflow PROTAC Synthesis Workflow cluster_r1 Amide Coupling cluster_r2 Click Chemistry L1 Target Ligand (+ Amine) Intermediate Ligand-Linker Conjugate L1->Intermediate Linker This compound Linker->Intermediate L2 E3 Ligase Ligand (+ Alkyne) PROTAC Final PROTAC Molecule L2->PROTAC Intermediate->PROTAC p1 p1->Intermediate EDC/HATU p2 p2->PROTAC CuAAC or SPAAC

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocols

Generalized Protocol for Quantitative Solubility Determination

This protocol provides a standard method for determining the solubility of this compound in DMSO or DMF.

1. Materials and Equipment

  • This compound (solid)

  • Anhydrous DMSO or DMF

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Calibrated positive displacement pipettes

  • 2.0 mL microcentrifuge tubes or glass vials

  • Centrifuge (optional)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer (optional, for high-precision measurement)

2. Procedure

Method A: Visual Assessment (Saturated Solution Method)

This method is rapid and suitable for estimating solubility.

  • Preparation : Add a pre-weighed excess amount of the compound (e.g., 5-10 mg) into a vial containing a precise volume of solvent (e.g., 100 µL). This ensures a saturated solution with undissolved solid.

  • Equilibration : Tightly cap the vial and place it in a thermostatic shaker set to a standard temperature (e.g., 25°C). Agitate the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached. Constant temperature is critical as solubility is temperature-dependent.

  • Separation : Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sampling : Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Solvent Evaporation : Place the collected supernatant in a pre-weighed vial and remove the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Quantification : Weigh the vial containing the dried residue. The mass of the dissolved compound is the final weight minus the initial vial weight.

  • Calculation : Calculate the solubility in mg/mL by dividing the mass of the residue by the volume of the supernatant collected.

Method B: Serial Dilution for Stock Solution Preparation

This method is practical for identifying the concentration at which the compound remains fully dissolved for experimental use.

  • High-Concentration Stock : Weigh a precise amount of the compound (e.g., 10.45 mg, for a 20 mM stock in 1 mL, based on a MW of 522.6 g/mol ).

  • Dissolution : Add the solid to a vial. Add approximately half the final desired volume of the solvent (e.g., 500 µL of DMSO). Vortex vigorously for 2-3 minutes. Use gentle warming (30-37°C) if necessary to aid dissolution, but be cautious of potential degradation.

  • Final Volume : Once fully dissolved, add the remaining solvent to reach the final volume (e.g., 1 mL). Vortex again to ensure homogeneity.

  • Observation : Visually inspect the solution against a light source for any undissolved particulates or haziness. A clear solution indicates solubility at that concentration.

  • Documentation : If the compound dissolves completely, this concentration (e.g., 20 mM or 10.45 mg/mL) can be considered a lower limit for its solubility. If not, the experiment should be repeated with a lower starting mass.

3. Safety Precautions

  • Always handle chemical reagents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound, DMSO, and DMF before handling.

References

Mass Spectrometry Analysis of N-(Azido-PEG2)-N-Boc-PEG4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of N-(Azido-PEG2)-N-Boc-PEG4-acid, a branched polyethylene (B3416737) glycol (PEG) linker molecule. This compound is of significant interest in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase-recruiting moiety.[1] A thorough understanding of its mass spectrometric behavior is crucial for its characterization, quality control, and for studying its stability and metabolism in biological systems.

Molecular Structure and Properties

This compound is a heterobifunctional linker featuring an azide (B81097) group for click chemistry, a Boc-protected amine, and a terminal carboxylic acid for conjugation.[2]

  • Molecular Formula: C22H42N4O10[2][3]

  • Molecular Weight: 522.6 g/mol [2][3][4]

  • Key Functional Groups:

    • Azido (-N3) group: Enables covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[1]

    • tert-Butyloxycarbonyl (Boc) protected amine: A common protecting group for amines that can be removed under acidic conditions to reveal a primary amine for further functionalization.[5]

    • Polyethylene glycol (PEG) chains (PEG2 and PEG4): Impart hydrophilicity and flexibility to the linker.

    • Carboxylic acid (-COOH): Allows for conjugation to amine-containing molecules through amide bond formation.[2][4]

Mass Spectrometry Analysis: Theoretical Fragmentation

Due to the absence of a publicly available experimental mass spectrum for this compound, a theoretical fragmentation pattern is proposed based on the known fragmentation behaviors of its constituent functional groups. Electrospray ionization (ESI) is the most suitable ionization technique for this class of molecules, typically in positive ion mode.

Expected Molecular Ions:

In positive ion ESI-MS, the molecule is expected to be observed as protonated ([M+H]+), sodiated ([M+Na]+), and potentially ammoniated ([M+NH4]+) adducts, especially when ammonium (B1175870) salts are used in the mobile phase. Given the presence of multiple ether oxygens, the formation of multiply charged species is also possible, though less likely for a molecule of this size.

Predicted Fragmentation Pathways:

Tandem mass spectrometry (MS/MS) of the precursor ions would likely yield fragments arising from cleavages at the following labile sites:

  • Loss of the Boc group: A characteristic fragmentation for Boc-protected amines is the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

  • Cleavage of the PEG chains: The ether linkages of the PEG chains are susceptible to fragmentation, leading to a series of ions separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).

  • Loss of the Azide group: The azide functionality can be lost as N2 (28 Da) or the entire N3 moiety.

  • Decarboxylation: The carboxylic acid terminus can undergo loss of CO2 (44 Da).

The following diagram illustrates the predicted fragmentation workflow:

G cluster_ionization Ionization (ESI+) cluster_fragmentation MS/MS Fragmentation cluster_detection Detection mol This compound (M, MW = 522.6) ions Precursor Ions [M+H]+ (m/z 523.6) [M+Na]+ (m/z 545.6) mol->ions Protonation/ Adduct Formation frag1 Primary Fragments ions->frag1 Collision-Induced Dissociation frag_boc frag_boc frag1->frag_boc Loss of Boc group (-56 Da or -100 Da) frag_peg frag_peg frag1->frag_peg PEG Chain Cleavage (neutral losses of n*44 Da) frag_azide frag_azide frag1->frag_azide Loss of Azide (-28 Da or -42 Da) frag_cooh frag_cooh frag1->frag_cooh Decarboxylation (-44 Da) detected_frags Fragment Ion Spectrum frag_boc->detected_frags frag_peg->detected_frags frag_azide->detected_frags frag_cooh->detected_frags

Predicted Mass Spectrometry Fragmentation Workflow.

Quantitative Data Summary

Ion SpeciesTheoretical m/z (monoisotopic)Notes
[M+H]+ 523.2974Protonated molecule, likely the most abundant precursor ion in positive mode ESI.
[M+Na]+ 545.2793Sodiated adduct, commonly observed.
[M+NH4]+ 540.3242Ammoniated adduct, prevalent when using ammonium-based buffers.
[M+H-56]+ 467.2554Fragment from the loss of isobutylene from the Boc group.
[M+H-100]+ 423.2343Fragment from the loss of the entire Boc group.
Series [M+H - n*44]+ VariableFragments resulting from the sequential loss of ethylene glycol units from the PEG chains. A ladder of peaks separated by 44 Da would be expected in the MS/MS spectrum.
[M+H-28]+ 495.2974Fragment from the loss of N2 from the azide group.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

4.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol, acetonitrile (B52724), or a mixture of water and an organic solvent. Perform serial dilutions to create a calibration curve over the desired concentration range.

  • Matrix Samples (for biological studies): For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) method should be employed to remove interferences. A typical protein precipitation protocol involves adding 3 volumes of cold acetonitrile to 1 volume of the biological sample, vortexing, centrifuging, and analyzing the supernatant.

4.2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes) is recommended to ensure elution and separation from potential impurities.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 10 µL.

4.3. Mass Spectrometry

  • Mass Spectrometer: A tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for this molecule.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 500 °C.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to identify the precursor ions ([M+H]+, [M+Na]+, etc.).

    • Tandem MS (MS/MS): Select the most abundant precursor ion (likely [M+H]+) for collision-induced dissociation (CID). Optimize collision energy to achieve a good fragmentation pattern. Monitor specific fragment ions for quantitative analysis in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument.

The following diagram illustrates the general LC-MS/MS workflow:

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Sample prep Dilution/ Extraction sample->prep lc HPLC/UHPLC System prep->lc column C18 Column lc->column esi ESI Source column->esi ms1 MS1 (Full Scan) esi->ms1 ms2 MS/MS (Fragmentation) ms1->ms2 Precursor Selection detector Detector ms2->detector analysis Data Processing & Quantification detector->analysis

General LC-MS/MS Experimental Workflow.

Conclusion

The mass spectrometric analysis of this compound is essential for its application in pharmaceutical research and development. While experimental data is not widely published, a theoretical understanding of its ionization and fragmentation behavior, combined with the detailed experimental protocol provided, offers a robust framework for its characterization. The use of high-resolution mass spectrometry will be invaluable in confirming the elemental composition of the parent and fragment ions, providing a high degree of confidence in its structural elucidation. As the use of such linkers in novel therapeutic modalities like PROTACs continues to grow, standardized and well-understood analytical methods will be of paramount importance.

References

The Strategic Imperative of Boc Protection on Branched PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug delivery, the precise control over reactive functional groups is paramount to the successful synthesis of complex therapeutic and diagnostic agents. Branched Polyethylene Glycol (PEG) linkers have emerged as critical components in the design of advanced biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), owing to their ability to enhance solubility, improve pharmacokinetics, and provide a scaffold for multivalent targeting. The strategic use of the tert-Butoxycarbonyl (Boc) protecting group on the amine functionalities of these branched PEG linkers is a cornerstone of their utility, ensuring controlled, stepwise, and efficient synthesis. This technical guide provides a comprehensive overview of the function of the Boc protecting group on branched PEG linkers, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

The Core Function of the Boc Protecting Group

The tert-Butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, prized for its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] Its application to branched PEG linkers serves several critical functions:

  • Enabling Stepwise Synthesis: The primary role of the Boc group is to temporarily block the reactivity of amine groups on the PEG linker.[3] This allows for a controlled and sequential synthetic strategy, where other reactive moieties on the linker or the molecule to be conjugated can be selectively addressed without unintended side reactions involving the amine.[3] This is particularly crucial in the multi-step synthesis of complex molecules like ADCs and PROTACs.

  • Preventing Undesired Side Reactions: Without the Boc protecting group, the free amine functionalities on a branched PEG linker would be highly nucleophilic and could participate in unwanted reactions. This could lead to the formation of complex and difficult-to-separate mixtures of products, significantly reducing the yield of the desired conjugate.[]

  • Ensuring Homogeneity of the Final Product: By directing the reaction pathway, the Boc group ensures the formation of a more homogenous and well-defined final bioconjugate. This is critical for therapeutic applications where batch-to-batch consistency and a precise drug-to-antibody ratio (DAR) are essential for safety and efficacy.[]

The deprotection of the Boc group is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) bond to regenerate the free amine, which is then available for subsequent conjugation reactions.[6][7]

Data Presentation: The Impact of Linker Strategy on Bioconjugate Efficacy

Linker TypeLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12TBK1VHLNo degradation-[8]
Alkyl/Ether12-29TBK1VHLSubmicromolar> 90[8]
PEG3 unitsCRBN-Weak degradation-[8]

Table 1: Impact of Linker Length and Composition on PROTAC Efficacy. This table demonstrates that a minimum linker length is often required to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, leading to efficient degradation.

Linker TypeTarget ProteinE3 LigaseRelative PotencyReference
Flexible (PEG)VariousVariousEffective[9]
Rigid (e.g., piperazine)VariousVariousCan be more potent[9]

Table 2: Comparison of Flexible vs. Rigid Linkers in PROTACs. This table highlights that while flexible PEG linkers are widely used and effective, rigid linkers can sometimes lead to enhanced potency by pre-organizing the PROTAC into a bioactive conformation.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates utilizing Boc-protected branched PEG linkers. The following protocols provide step-by-step instructions for key experimental procedures.

Protocol 1: Boc Deprotection of a Branched PEG Linker

Objective: To remove the Boc protecting group from a branched PEG linker to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected branched PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected branched PEG linker in anhydrous DCM (e.g., 100 mg/mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.

  • The resulting deprotected PEG linker, often as a TFA salt, can be used directly in the next conjugation step or further purified if necessary.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-Protected PEG Linker

Objective: To synthesize an ADC by conjugating a cytotoxic drug to a monoclonal antibody (mAb) via a Boc-protected heterobifunctional PEG linker.

Materials:

  • Monoclonal antibody (mAb)

  • Boc-NH-PEG-NHS ester linker

  • Cytotoxic drug with a reactive amine group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb in PBS at a concentration of 5-10 mg/mL.

  • Linker-Drug Conjugation (Step 1):

    • First, the Boc group on a suitable linker is deprotected as described in Protocol 1 to yield an amine-reactive linker.

    • Alternatively, if starting with a pre-activated linker like Boc-NH-PEG-NHS ester, dissolve the linker in DMSO to a stock concentration of 10 mM.

    • Add the Boc-NH-PEG-NHS ester solution to the mAb solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to mAb) to react with lysine (B10760008) residues.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of Antibody-Linker Intermediate: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) using PBS as the mobile phase.

  • Boc Deprotection of Antibody-Linker Conjugate (Step 2):

    • The purified antibody-linker conjugate is then subjected to Boc deprotection under mild acidic conditions, carefully optimized to maintain the integrity of the antibody.

  • Drug Conjugation (Step 3):

    • Prepare a stock solution of the amine-reactive cytotoxic drug in DMSO.

    • Add the drug solution to the deprotected antibody-linker conjugate.

    • Incubate the reaction for 4-16 hours at 4 °C.

  • Final Purification: Purify the final ADC product by SEC to remove any unconjugated drug and other small molecule impurities.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical workflows in the application of Boc-protected branched PEG linkers.

Boc_Deprotection_Workflow start Start: Boc-Protected Branched PEG Linker dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at RT (1-2 hours) add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate end End: Deprotected PEG Linker (TFA Salt) coevaporate->end

Caption: Experimental workflow for the Boc deprotection of a branched PEG linker.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation & Conjugation to mAb cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Drug Conjugation & Final ADC mAb Monoclonal Antibody (mAb) conjugation1 Conjugation Reaction (mAb + Linker) mAb->conjugation1 linker Boc-NH-PEG-NHS Ester linker->conjugation1 purification1 Purification (SEC) conjugation1->purification1 mAb_linker mAb-PEG-NH-Boc purification1->mAb_linker deprotection Boc Deprotection (Mild Acid) mAb_linker->deprotection mAb_linker_deprotected mAb-PEG-NH2 deprotection->mAb_linker_deprotected conjugation2 Conjugation Reaction (mAb-Linker + Drug) mAb_linker_deprotected->conjugation2 drug Cytotoxic Drug drug->conjugation2 purification2 Final Purification (SEC) conjugation2->purification2 ADC Final Antibody-Drug Conjugate (ADC) purification2->ADC PROTAC_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ligand-Linker Intermediate cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final Coupling & PROTAC Formation poi_ligand Protein of Interest (POI) Ligand with COOH coupling1 Amide Coupling (e.g., HATU, DIPEA) poi_ligand->coupling1 boc_peg_amine Boc-NH-PEG-Amine boc_peg_amine->coupling1 purification1 Purification coupling1->purification1 poi_linker_boc POI-Linker-NH-Boc purification1->poi_linker_boc deprotection Boc Deprotection (TFA/DCM) poi_linker_boc->deprotection poi_linker_amine POI-Linker-NH2 deprotection->poi_linker_amine coupling2 Amide Coupling poi_linker_amine->coupling2 e3_ligand E3 Ligase Ligand with COOH e3_ligand->coupling2 purification2 Final Purification coupling2->purification2 PROTAC Final PROTAC Molecule purification2->PROTAC

References

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-acid (CAS: 2093153-82-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Azido-PEG2)-N-Boc-PEG4-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document details its chemical and physical properties, outlines key experimental protocols for its use, and illustrates its role in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Applications

This compound is a branched PEG linker featuring three key functional groups: a terminal azide (B81097) (-N3), a tert-butyloxycarbonyl (Boc) protected amine, and a terminal carboxylic acid (-COOH).[1][2] This trifunctional nature makes it a versatile tool in bioconjugation and drug development.[3] The PEG backbone enhances solubility and biocompatibility of the conjugated molecules.[3]

The primary applications of this linker include:

  • PROTAC Synthesis: It serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that induces the degradation of the target protein.[1][4]

  • Click Chemistry: The azide group allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-containing molecules.[1][5]

  • Bioconjugation: The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine can be deprotected to reveal a primary amine for further conjugation, allowing for the stepwise assembly of complex biomolecules.[2][6]

Physicochemical and Handling Properties

Clear and concise data is critical for experimental design. The following tables summarize the key quantitative properties of this compound.

Identifier Value Source
CAS Number 2093153-82-1[2]
Molecular Formula C22H42N4O10[2]
Molecular Weight 522.6 g/mol [2]
IUPAC Name 1-azido-9-(tert-butoxycarbonyl)-3,6,12,15,18,21-hexaoxa-9-azatetracosan-24-oic acid[7]
Property Value Source
Purity >95% to >98% (Varies by supplier)[2][7]
Appearance Solid-
Solubility Soluble in Water, DMSO, DCM, DMF[2][3]
Storage Conditions Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Keep dry and in the dark.[2][3]

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.

Amide Coupling via the Carboxylic Acid Group

This protocol describes the activation of the terminal carboxylic acid and its subsequent reaction with an amine-containing molecule (Molecule-NH2).

Reagents and Materials:

  • This compound

  • Molecule-NH2 (e.g., a protein ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[8]

  • Add Molecule-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using an appropriate analytical technique such as LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).[8]

Boc Deprotection to Reveal the Primary Amine

This protocol outlines the removal of the Boc protecting group to yield a free primary amine.

Reagents and Materials:

  • Boc-protected PEG conjugate

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Dissolve the Boc-protected PEG conjugate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v) to the solution.[9]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]

  • The resulting amine TFA salt can often be used in the next step without further purification.[9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the linker and an alkyne-functionalized molecule.

Reagents and Materials:

  • Azide-functionalized molecule (e.g., the product from the amide coupling and Boc deprotection steps)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the azide-functionalized molecule (1.0 eq) and the alkyne-functionalized molecule (1.0 eq) in the chosen solvent system.[8]

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.[8]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the final product can be purified by preparative HPLC.[8]

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound.

G cluster_0 cluster_1 cluster_2 A This compound C Amide Coupling (HATU, DIPEA) A->C B E3 Ligase Ligand (with amine group) B->C D Azido-PEG-Boc-E3 Ligand C->D E Boc Deprotection (TFA) D->E F Azido-PEG-NH2-E3 Ligand E->F H Click Chemistry (CuSO4, NaAsc) F->H G Target Protein Ligand (with alkyne group) G->H I Final PROTAC Molecule H->I

Caption: PROTAC synthesis workflow using the linker.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism of action for a PROTAC molecule.

G cluster_0 cluster_1 cluster_2 PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb E1, E2 Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its application in research and drug development. For specific experimental applications, further optimization of the provided protocols may be necessary.

References

molecular weight of N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for the bifunctional linker, N-(Azido-PEG2)-N-Boc-PEG4-acid. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The quantitative data for this compound is summarized in the table below. This information is critical for experimental design, reagent quantification, and data analysis.

ParameterValueReference
Chemical FormulaC₂₂H₄₂N₄O₁₀[1][2][3][4][5]
Molecular Weight522.6 g/mol [1][2][3][6]
Purity≥95%[1][3]
CAS Number2093153-82-1[1][2][3]
AppearanceWhite to off-white solid
SolubilitySoluble in Water, DMSO, DCM, DMF[2]
Storage-20°C[2]

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

Objective: To verify the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

  • This compound sample

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Mass spectrometer with ESI source

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the stock solution, prepare a 10 µg/mL working solution in a 50:50 mixture of water and methanol with 0.1% formic acid. The formic acid facilitates protonation.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source to positive ion mode.

    • Typical parameters:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120°C

      • Desolvation Temperature: 350°C

      • Cone Gas Flow: 50 L/Hr

      • Desolvation Gas Flow: 600 L/Hr

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min.

    • Acquire data over a mass-to-charge (m/z) range of 100-1000.

  • Data Analysis:

    • The expected ion in positive mode is the protonated molecule [M+H]⁺.

    • Calculate the expected m/z: 522.6 (MW) + 1.0078 (proton mass) = 523.6.

    • Other possible adducts to look for include the sodium adduct [M+Na]⁺ (m/z 545.6) and the potassium adduct [M+K]⁺ (m/z 561.7).

    • The observed m/z should be within a tolerable mass accuracy (e.g., ± 0.1 Da) of the calculated value.

Visualizations

Logical Structure of this compound

The following diagram illustrates the connectivity of the functional components of the molecule as described by its name.

G Logical Diagram of this compound cluster_0 Core Structure cluster_1 Functional Arm 1 cluster_2 Protecting Group cluster_3 Functional Arm 2 Central_Nitrogen Central Nitrogen PEG4_Acid PEG4-Acid Moiety (-(CH₂CH₂O)₄-CH₂COOH) Central_Nitrogen->PEG4_Acid Azido_PEG2 Azido-PEG2 Moiety (N₃-(CH₂CH₂O)₂-) Azido_PEG2->Central_Nitrogen Boc_Group Boc Protecting Group (-C(O)OC(CH₃)₃) Boc_Group->Central_Nitrogen

Logical relationship of the molecular components.

Experimental Workflow for Molecular Weight Determination

The diagram below outlines the key steps in the experimental workflow for determining the molecular weight of the compound using mass spectrometry.

G Workflow for Molecular Weight Verification A Sample Preparation (10 µg/mL in 50:50 MeOH:H₂O + 0.1% FA) B Instrument Calibration A->B C ESI-MS Analysis (Positive Ion Mode) B->C D Data Acquisition (m/z 100-1000) C->D E Data Analysis (Identify [M+H]⁺, [M+Na]⁺) D->E

Experimental workflow for ESI-MS analysis.

References

Methodological & Application

Application Note: Protocol for Peptide Conjugation to N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a peptide to the bifunctional linker, N-(Azido-PEG2)-N-Boc-PEG4-acid. This linker features a terminal azide (B81097) group for subsequent "click" chemistry modifications, a Boc-protected amine for potential future functionalization, and a carboxylic acid for primary amine-reactive conjugation to a peptide. The inclusion of polyethylene (B3416737) glycol (PEG) chains enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] This protocol outlines the essential steps of Boc deprotection, carboxylic acid activation, peptide coupling, and final purification of the conjugate.

Core Principles

The conjugation strategy involves a two-step process:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of the PEG linker is activated to form a reactive intermediate. This is a critical step to facilitate the subsequent nucleophilic attack by an amine group from the peptide.[3]

  • Amide Bond Formation: The activated linker is then reacted with a primary amine on the peptide (typically the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue) to form a stable amide bond.[3][4]

The Boc-protected amine and the azide group remain intact throughout this process, allowing for further orthogonal modifications of the peptide-PEG conjugate.

Experimental Protocols

Materials and Reagents
  • This compound

  • Peptide with at least one primary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC HCl)[5]

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[6]

  • Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[6]

  • Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC))[7][]

  • Analytical instruments (e.g., LC-MS, MALDI-TOF MS)

Part 1: Optional Boc-Deprotection of the PEG Linker

This step is only necessary if the amine on the PEG linker is intended to be the site of peptide conjugation. For this protocol, we will proceed with activating the carboxylic acid. However, if deprotection is desired, the following general procedure can be followed.

Protocol for Boc Deprotection:

  • Dissolve the Boc-protected PEG linker in Dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the peptide contains acid-sensitive groups, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).[6]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To neutralize, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6]

Part 2: Activation of the Carboxylic Acid and Peptide Coupling

This protocol utilizes a one-pot reaction for the activation of the carboxylic acid and subsequent coupling to the peptide.

Protocol:

  • Dissolution: Dissolve this compound (1.2 equivalents) and N-Hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) or EDC HCl (1.2 equivalents) to the solution. Let the activation reaction proceed for 1 hour at room temperature. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.[4][5]

  • Peptide Addition: Dissolve the peptide (1 equivalent) in a minimal amount of anhydrous DMF. If the peptide has low solubility, a co-solvent like DMSO can be used. Add the peptide solution to the activated linker solution.

  • pH Adjustment: Add Diisopropylethylamine (DIPEA) to the reaction mixture to raise the pH to ~8-9. This facilitates the nucleophilic attack of the peptide's amine group.

  • Coupling Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitoring: Monitor the progress of the conjugation by LC-MS to observe the formation of the desired peptide-PEG conjugate and the consumption of the starting materials.

Part 3: Purification of the Peptide-PEG Conjugate

Purification is crucial to remove unreacted peptide, excess PEG linker, and reaction byproducts. The choice of purification method will depend on the properties of the peptide and the conjugate.

Recommended Purification Methods:

  • Size-Exclusion Chromatography (SEC): This method is effective for separating the larger peptide-PEG conjugate from smaller molecules like the unreacted PEG linker and coupling reagents.[7][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides high-resolution separation based on hydrophobicity and is well-suited for purifying peptides and their conjugates.[]

  • Ion-Exchange Chromatography (IEX): If the peptide and the conjugate have different net charges at a specific pH, IEX can be a powerful purification tool.[][9]

  • Ultrafiltration/Diafiltration: This technique can be used for buffer exchange and to remove small molecule impurities.[7][10]

General Purification Protocol (using SEC):

  • If DCC was used, filter the reaction mixture to remove the precipitated DCU.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Reconstitute the residue in a suitable buffer compatible with the chosen SEC column.

  • Load the sample onto a pre-equilibrated SEC column (e.g., Sephadex G-25).

  • Elute the conjugate with the same buffer and collect fractions.

  • Analyze the fractions by UV-Vis spectroscopy (if the peptide has a chromophore) and LC-MS to identify the fractions containing the pure conjugate.

  • Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation

The following table summarizes typical quantitative data that should be collected and analyzed during the conjugation and purification process. Actual results will vary depending on the specific peptide and reaction conditions.

ParameterMethodExpected Result
Reaction Conversion LC-MS> 80%
Purification Yield UV-Vis or Mass-based50-70%
Final Purity RP-HPLC, LC-MS> 95%
Identity Confirmation MALDI-TOF MS or ESI-MSObserved mass matches the calculated mass of the conjugate

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve_linker Dissolve Linker & NHS in Anhydrous DMF start->dissolve_linker activate Add DCC or EDC (1 hr, RT) dissolve_linker->activate Activation add_peptide Add Peptide Solution activate->add_peptide dissolve_peptide Dissolve Peptide in Anhydrous DMF dissolve_peptide->add_peptide adjust_ph Add DIPEA (pH 8-9) add_peptide->adjust_ph couple Coupling Reaction (2-4h RT or O/N 4°C) adjust_ph->couple Conjugation purify Purification (SEC, RP-HPLC, or IEX) couple->purify analyze Analysis (LC-MS, MALDI-TOF) purify->analyze end Final Conjugate analyze->end

Caption: Workflow for peptide conjugation to this compound.

Logical Relationship of Components

logical_relationship linker This compound Carboxylic Acid Boc-Protected Amine Azide peptide Peptide Primary Amine (N-terminus or Lysine) linker:acid->peptide:amine Reacts with conjugate Peptide-PEG Conjugate Amide Bond Boc-Protected Amine Azide linker:boc->conjugate:boc_out linker:azide->conjugate:azide_out peptide:amine->conjugate:amide reagents Coupling Reagents EDC/DCC, NHS/HOBt reagents->linker:acid Activates

References

Application Notes and Protocols for PROTAC Synthesis using N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the versatile branched linker, N-(Azido-PEG2)-N-Boc-PEG4-acid . This linker offers multiple points for strategic conjugation, incorporating a terminal carboxylic acid for amide bond formation, an azide (B81097) group for click chemistry, and a Boc-protected amine for further functionalization. The inclusion of polyethylene (B3416737) glycol (PEG) chains enhances solubility and can improve the pharmacokinetic profile of the resulting PROTAC.

Featured Linker: this compound

PropertyValue
Chemical Formula C22H42N4O10
Molecular Weight 522.59 g/mol
CAS Number 2093153-82-1
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store at -20°C

Key Features:

  • Carboxylic Acid: Enables straightforward amide bond formation with amine-functionalized ligands (either POI or E3 ligase ligands) using standard coupling reagents.

  • Azide Group: Allows for efficient and bioorthogonal "click" chemistry, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to connect with an alkyne-functionalized binding moiety.

  • Boc-Protected Amine: Provides an additional point for conjugation after deprotection, allowing for the synthesis of more complex or multi-functional PROTACs.

  • PEG Chains: The PEG2 and PEG4 spacers enhance the hydrophilicity of the PROTAC, which can improve solubility and cell permeability.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (e.g., KRAS G12C) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Synthesis_Workflow Start Starting Materials POI_Ligand POI Ligand (e.g., KRAS G12C inhibitor with alkyne handle) Start->POI_Ligand E3_Ligand E3 Ligase Ligand (e.g., VHL ligand with amine handle) Start->E3_Ligand Linker This compound Start->Linker Step2 Step 2: Click Chemistry (CuAAC) POI_Ligand->Step2 Step1 Step 1: Amide Coupling E3_Ligand->Step1 Linker->Step1 Intermediate Intermediate 1: E3 Ligand-Linker Conjugate Step1->Intermediate Intermediate->Step2 Boc_PROTAC Boc-Protected PROTAC Step2->Boc_PROTAC Step3 Step 3: Boc Deprotection (Optional) Boc_PROTAC->Step3 Purification Purification (HPLC) Boc_PROTAC->Purification If amine is not needed Final_PROTAC Final PROTAC Step3->Final_PROTAC Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization EGFR_Pathway cluster_pathway EGFR Signaling Pathway cluster_protac PROTAC Intervention EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS RAS_GDP RAS-GDP (Inactive) GRB2_SOS->RAS_GDP RAS_GTP KRAS G12C-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF Proteasome Proteasome RAS_GTP->Proteasome Ubiquitination & Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., MYC, FOS) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation PROTAC KRAS G12C PROTAC PROTAC->RAS_GTP Binds to KRAS G12C E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Degradation Degradation Proteasome->Degradation

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for bioconjugation.[1][2] This reaction forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, offering rapid kinetics and high yields under mild, often aqueous conditions.[3][4][5] Azido-PEG (polyethylene glycol) linkers are frequently employed in drug development and bioconjugation to introduce a hydrophilic spacer, which can improve the pharmacokinetic properties of bioconjugates.[1] These application notes provide detailed protocols and conditions for the successful conjugation of Azido-PEG linkers to alkyne-containing molecules.

The CuAAC reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[1] The active catalyst is the Cu(I) species, which is susceptible to oxidation. Therefore, a reducing agent like sodium ascorbate (B8700270) is typically added to maintain copper in its +1 oxidation state.[1][6] Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst, enhance reaction efficiency, and prevent catalyst-mediated damage to biomolecules.[1][6][7]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for CuAAC reactions involving Azido-PEG linkers, compiled from various sources. These values may require optimization depending on the specific substrates and desired outcome.

Table 1: Reagent Concentrations

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.[1]
Azido-PEG Linker1.1 - 5 equivalentsA slight to moderate excess can drive the reaction to completion.[1][7]
Copper(II) Sulfate (B86663) (CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)Precursor for the Cu(I) catalyst.[1] Can be adjusted between 0.05 and 0.25 mM for sensitive applications.[8]
Sodium Ascorbate0.1 - 5 equivalents (10-500 mol%)A fresh solution should be used.[1] Final concentrations can be around 5 mM.[8]
Ligand (e.g., TBTA, THPTA)0.01 - 0.5 equivalents (1-50 mol%)Stabilizes the Cu(I) catalyst. A 5:1 ligand to copper ratio is often recommended for biomolecule protection.[8]

Table 2: Reaction Conditions

ParameterRecommended ConditionsNotes
Solvents
Aqueous buffers (e.g., PBS)Ideal for bioconjugation. Avoid buffers with primary amines (e.g., Tris).[1]
Co-solvents (DMSO, DMF, t-BuOH)Can be added to improve the solubility of hydrophobic substrates.[1]
Molten PEG2000Can act as a solvent and protect the copper catalyst from oxidation.[9][10]
Temperature Room temperature to 70°CMost reactions proceed efficiently at room temperature.[1][4] Heating can be used to accelerate the reaction or for substrates with low reactivity.[4][11]
Reaction Time 30 minutes to 18 hoursReaction progress should be monitored by an appropriate analytical method (e.g., TLC, LC-MS, HPLC).[1][4]
Atmosphere Inert (Nitrogen or Argon)Degassing the reaction mixture is crucial to prevent the oxidation of the Cu(I) catalyst.[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC of an Alkyne-Containing Molecule with an Azido-PEG Linker

This protocol provides a general procedure for the conjugation of an alkyne-containing molecule to an Azido-PEG linker.

Materials:

  • Alkyne-functionalized molecule

  • Azido-PEG linker

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Ligand (e.g., TBTA or THPTA)

  • Degassed reaction solvent (e.g., deionized water, PBS, or a mixture with a co-solvent like DMSO)

Stock Solutions:

  • Alkyne Substrate: Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.[1]

  • Azido-PEG Linker: Prepare a stock solution of the Azido-PEG linker in the reaction solvent.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[1]

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[1]

  • Ligand (TBTA/THPTA): Prepare a 10-100 mM stock solution in a compatible solvent (e.g., DMSO for TBTA, water for THPTA).[1][6]

Reaction Procedure:

  • To a reaction vessel, add the alkyne-functionalized molecule from its stock solution.

  • Add the Azido-PEG linker stock solution (1.1-1.5 equivalents).[1]

  • Add the reaction solvent to achieve the desired final concentration.

  • If using a ligand, add the TBTA or THPTA stock solution (0.01-0.1 equivalents).[1]

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]

  • Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[1]

  • Stir the reaction mixture at room temperature or the desired temperature.[1]

  • Monitor the reaction progress periodically using an appropriate analytical method (e.g., TLC, LC-MS, HPLC).

  • Upon completion, the reaction can be quenched by exposure to air or by the addition of a chelating agent like EDTA.[1]

Purification:

The desired triazole product can be purified from the reaction mixture using standard techniques such as silica (B1680970) gel chromatography, preparative HPLC, or size-exclusion chromatography, depending on the properties of the product.[1] The purification of PEGylated compounds can be challenging due to their polarity and tendency to streak on silica gel.[12]

Mandatory Visualizations

CuAAC_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide Azido-PEG Linker (R1-N3) Triazole 1,4-disubstituted Triazole Product Azide->Triazole + Alkyne Alkyne Substrate (R2-C≡CH) Alkyne->Triazole + CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI_Ligand Cu(I)-Ligand Complex CuI->CuI_Ligand Ligand Ligand (e.g., TBTA) Ligand->CuI_Ligand CuI_Ligand->Triazole Catalysis

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.

Experimental_Workflow start Start prepare_reagents Prepare Stock Solutions (Alkyne, Azide-PEG, CuSO4, Ascorbate, Ligand) start->prepare_reagents mix_reactants Combine Alkyne and Azido-PEG Linker prepare_reagents->mix_reactants add_solvent Add Reaction Solvent mix_reactants->add_solvent add_ligand Add Ligand add_solvent->add_ligand degas Degas Mixture (N2 or Ar) add_ligand->degas initiate_reaction Initiate with CuSO4 and Sodium Ascorbate degas->initiate_reaction monitor Monitor Reaction Progress (TLC, LC-MS, HPLC) initiate_reaction->monitor quench Quench Reaction monitor->quench purify Purify Product (Chromatography) quench->purify end End purify->end

Caption: General experimental workflow for the CuAAC reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive catalyst (Cu(II) instead of Cu(I))Use a freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen.[1]
Poor substrate solubilityAdd a co-solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility.[1]
Incompatible bufferAvoid buffers with primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst.[1]
Side Product Formation Oxidation of sensitive functional groupsUse a higher concentration of a stabilizing ligand. Ensure thorough degassing.[1]
Dimerization of the alkyne (Glaser coupling)Perform the reaction under strictly anaerobic conditions.[1]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile method for bioconjugation. The use of Azido-PEG linkers allows for the introduction of a PEG spacer, which can confer advantageous properties to the resulting conjugates, making it a valuable tool in drug discovery and development.[1] Careful optimization of the reaction conditions, including the choice of catalyst, ligand, and solvent, is crucial for achieving high yields and purity.

References

Application Note and Protocol: Acidic Conditions for Boc Deprotection of N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from N-(Azido-PEG2)-N-Boc-PEG4-acid, a heterobifunctional linker commonly used in bioconjugation and drug development. The protocol outlines standard conditions using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), methods for reaction monitoring, and post-reaction work-up procedures. Quantitative data on the effects of varying acid concentrations and reaction times on deprotection efficiency are presented to guide optimization. Furthermore, this note addresses the stability of the azide (B81097) and carboxylic acid functionalities under the described acidic conditions and provides troubleshooting guidance for common issues.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1][2] this compound is a valuable heterobifunctional linker possessing an azide handle for "click" chemistry, a protected amine for subsequent functionalization, and a terminal carboxylic acid for conjugation to amine-containing molecules.[3] The selective deprotection of the Boc group is a critical step in the multi-step synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This application note details a robust protocol for the acidic deprotection of this compound. The primary method employs trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective condition for Boc removal.[4] The stability of the azide and carboxylic acid moieties under these conditions is a key consideration for maintaining the integrity of the linker. This protocol has been developed to ensure high-yield deprotection while minimizing potential side reactions.

Chemical Structures and Reaction

The acidic deprotection of this compound proceeds via the protonation of the Boc group by a strong acid, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine as its corresponding salt.

Caption: Boc deprotection of the PEGylated linker.

Data Presentation: Optimization of Acidic Deprotection

The efficiency of Boc deprotection is influenced by the concentration of the acid, reaction time, and temperature. The following table summarizes the expected outcomes for the deprotection of this compound under various acidic conditions. The data is compiled from literature reports on similar PEGylated substrates and is intended to serve as a guide for reaction optimization.[4][5]

EntryAcidic ConditionTemperature (°C)Time (h)Conversion (%)Purity (%)Notes
120% TFA in DCM252>95~95Standard, reliable condition.
250% TFA in DCM250.5>99~92Faster reaction, potential for minor side products.
355% TFA in DCM250.5>99>95Reported to yield higher purity products in some cases.[5]
4100% TFA250.25>99<90Very fast, but may lead to increased side products.
54M HCl in Dioxane251>95~95Alternative to TFA, useful for TFA-sensitive substrates.

Experimental Protocols

Materials and Reagents
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 4M HCl in 1,4-Dioxane (B91453)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for TLC (e.g., DCM/Methanol mixture)

  • LC-MS and ¹H NMR for reaction monitoring and characterization

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol describes a standard procedure for the deprotection of the Boc group using a 20% TFA solution in DCM.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve Boc-protected linker in anhydrous DCM B Cool solution to 0°C A->B C Add TFA dropwise B->C D Stir at 0°C for 30 min C->D E Warm to room temperature and stir for 1.5 h D->E F Monitor reaction by TLC/LC-MS E->F G Concentrate under reduced pressure F->G Upon completion H Co-evaporate with Toluene (B28343) (optional) G->H I Neutralize with sat. NaHCO₃ (aq) H->I J Extract with DCM I->J K Dry organic layer and concentrate J->K

Caption: Experimental workflow for Boc deprotection.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, to a final concentration of 20% v/v) to the stirred solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1.5 to 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will have a lower Rf value on TLC compared to the starting material. In ¹H NMR, the disappearance of the singlet at approximately 1.4 ppm corresponding to the tert-butyl protons of the Boc group indicates complete deprotection.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA by rotary evaporation.

    • (Optional) To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.

    • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the deprotected product as a free amine.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol provides an alternative to TFA for substrates that may be sensitive to strong acidolysis.

  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of DCM or directly in 1,4-dioxane.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

    • To obtain the free amine, the hydrochloride salt can be neutralized following the procedure in Protocol 1, step 6.

Stability of Functional Groups

  • Azide Group: The azide functionality is generally stable under the acidic conditions used for Boc deprotection, provided that no reducing agents are present in the reaction mixture.[6]

  • Carboxylic Acid Group: The terminal carboxylic acid is stable and will not undergo any transformation during the Boc deprotection process.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the TFA concentration to 50% or extend the reaction time. Monitor closely by TLC/LC-MS.
Steric hindrance from the PEG chain.Consider gentle heating (e.g., 30-40°C) or a longer reaction time.
Side Product Formation Alkylation of trace impurities by the tert-butyl cation.While less common for this substrate, consider adding a scavenger like triisopropylsilane (B1312306) (TIS, 1-5% v/v) to the reaction mixture.
Degradation of acid-sensitive groups (if present).Use a milder deprotection agent such as 4M HCl in dioxane.
Difficulty in Isolating the Product Product is highly polar and water-soluble as the TFA salt.After evaporation of TFA, use the crude salt directly in the next step if possible. Alternatively, purify by reverse-phase chromatography.
Oily residue after work-up.Co-evaporate with toluene to remove residual TFA. Trituration with cold diethyl ether may induce precipitation of the TFA salt.

Conclusion

The acidic deprotection of this compound can be achieved efficiently using standard protocols with TFA in DCM. The provided protocols and data offer a comprehensive guide for researchers to perform this crucial step in their synthetic workflows. Careful monitoring of the reaction and appropriate work-up procedures are essential for obtaining the deprotected linker in high yield and purity, ready for subsequent conjugation reactions. The stability of the azide and carboxylic acid functionalities under these conditions makes this a reliable method for the synthesis of complex bioconjugates.

References

Comparative Analysis of EDC/NHS and HATU Coupling Protocols for N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

These application notes provide a detailed comparison of two common amide coupling reagents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), for the conjugation of N-(Azido-PEG2)-N-Boc-PEG4-acid to primary amines. This bifunctional PEG linker is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, where the azido (B1232118) group allows for "click" chemistry and the Boc-protected amine can be deprotected for further functionalization. The terminal carboxylic acid is the site for coupling to a target-binding ligand or other molecular entity.

The choice of coupling reagent is critical as it directly influences reaction efficiency, time, and the purity of the final product. While both EDC/NHS and HATU are effective, they have distinct mechanisms and are suited for different applications. HATU is generally considered a more efficient and faster coupling reagent, particularly for sterically hindered substrates, and is known to minimize racemization.[1][2][3] EDC/NHS is a more economical option, widely used for bioconjugation in aqueous solutions, though it can be less efficient and more prone to side reactions.

Data Presentation: A Comparative Overview

Table 1: General Reaction Parameters

ParameterEDC/NHS CouplingHATU Coupling
Relative Cost LowerHigher
Reaction Speed Slower (2-24 hours)Faster (1-4 hours)[1]
Typical Solvents Aqueous buffers (MES, PBS), DMF, DCMAprotic polar solvents (DMF, NMP, DCM)[3]
Optimal pH (Activation) 4.5 - 6.0 (for EDC activation)Not applicable (uses a non-nucleophilic base)
Optimal pH (Coupling) 7.0 - 8.5Not applicable
Byproducts Water-soluble urea (B33335)Water-soluble urea and HOAt salts
Racemization Risk Higher, mitigated by NHSLower[1]

Table 2: Illustrative Coupling Efficiency

Coupling ReagentSubstratesReported YieldReference
EDC/NHSPEG-PLGA conjugation~20%N/A
HATUPhenylacetic acid and benzylamine>95%N/A

Note: The yields presented are for illustrative purposes and are not from a direct comparative study of this compound. Actual yields will vary depending on the specific amine, reaction conditions, and purification methods.

Reaction Mechanisms

The fundamental difference between EDC/NHS and HATU lies in their mechanism of activating the carboxylic acid.

EDC/NHS Mechanism: This is a two-step process. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. To improve stability and efficiency, NHS is added to convert the O-acylisourea into a more stable NHS-ester, which then reacts with the primary amine to form the amide bond.

HATU Mechanism: HATU is an aminium salt that, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive OAt-active ester.[3] The 7-azabenzotriazole (HOAt) moiety in HATU is a superior leaving group compared to HOBt (found in the related reagent HBTU), which contributes to faster reaction kinetics and higher efficiency.[1]

Experimental Protocols

The following are generalized protocols for the coupling of this compound to a primary amine-containing molecule (R-NH₂). Optimization of molar ratios, reaction times, and temperature is recommended for each specific application.

Protocol 1: EDC/NHS Coupling

This protocol is suitable for both aqueous and organic solvent systems.

Materials:

  • This compound

  • Amine-containing molecule (R-NH₂)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Anhydrous DMF or DCM (for organic reactions)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification supplies (e.g., dialysis, size-exclusion chromatography, or silica (B1680970) gel chromatography)

Procedure (Aqueous):

  • Activation:

    • Dissolve this compound (1 equivalent) in Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir at room temperature for 15-30 minutes.

  • Coupling:

    • Add a solution of the amine-containing molecule (1-1.5 equivalents) in Coupling Buffer to the activated acid mixture.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Stir at room temperature for 2 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution and stirring for 15-30 minutes.

    • Purify the conjugate using the appropriate method.

Procedure (Organic):

  • Activation and Coupling:

    • Dissolve this compound (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.

    • Stir at room temperature for 15-30 minutes.

    • Add the amine-containing molecule (1-1.5 equivalents) to the reaction mixture.

    • Stir at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Protocol 2: HATU Coupling

This protocol is performed in an anhydrous aprotic solvent.

Materials:

  • This compound

  • Amine-containing molecule (R-NH₂)

  • HATU

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous DMF, NMP, or DCM

  • Purification supplies (e.g., HPLC, silica gel chromatography)

Procedure:

  • Pre-activation:

    • Dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA (2 equivalents) to the mixture.

    • Stir at room temperature for 15-30 minutes.

  • Coupling:

    • Add a solution of the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF to the pre-activated acid mixture.

    • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with 0.5 N HCl, 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by HPLC or silica gel chromatography.

Visualizations

Reaction Mechanisms

EDC_NHS_Mechanism EDC/NHS Coupling Mechanism CarboxylicAcid R-COOH (PEG Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Urea_byproduct Urea Byproduct O_Acylisourea->Urea_byproduct hydrolysis NHS NHS NHS->NHS_Ester Amide Amide Bond (R-CO-NH-R') NHS_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: EDC/NHS reaction pathway.

HATU_Mechanism HATU Coupling Mechanism CarboxylicAcid R-COOH (PEG Acid) OAt_Ester OAt-Active Ester (highly reactive) CarboxylicAcid->OAt_Ester + HATU, Base HATU HATU HATU->OAt_Ester Base Base (DIPEA) Base->OAt_Ester Amide Amide Bond (R-CO-NH-R') OAt_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide Byproducts Urea + HOAt salts

Caption: HATU reaction pathway.

Experimental Workflows

EDC_Workflow EDC/NHS Experimental Workflow Start Dissolve PEG-Acid in Activation Buffer (pH 4.5-6.0) Add_EDC_NHS Add EDC and NHS Start->Add_EDC_NHS Activate Stir for 15-30 min at RT (Activation) Add_EDC_NHS->Activate Add_Amine Add Amine in Coupling Buffer (pH 7.2-8.5) Activate->Add_Amine Couple Stir for 2-24h (Coupling) Add_Amine->Couple Quench Quench Reaction Couple->Quench Purify Purify Conjugate Quench->Purify

Caption: EDC/NHS experimental workflow.

HATU_Workflow HATU Experimental Workflow Start Dissolve PEG-Acid and HATU in anhydrous DMF Add_Base Add DIPEA Start->Add_Base Preactivate Stir for 15-30 min at RT (Pre-activation) Add_Base->Preactivate Add_Amine Add Amine in anhydrous DMF Preactivate->Add_Amine Couple Stir for 1-4h (Coupling) Add_Amine->Couple Workup Aqueous Work-up Couple->Workup Purify Purify Conjugate Workup->Purify

Caption: HATU experimental workflow.

References

Application Notes and Protocols for Antibody Labeling with N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG2)-N-Boc-PEG4-acid is a branched, heterobifunctional PEG linker designed for the covalent modification of biomolecules, particularly antibodies. This reagent provides a versatile platform for bioconjugation, enabling the introduction of an azide (B81097) functional group onto a protein of interest. The key features of this linker include:

  • Carboxylic Acid: This group can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the antibody surface, forming a stable amide bond.

  • Azide Group: This functional moiety is bioorthogonal and can be used for subsequent "click chemistry" reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allowing for the attachment of various payloads (e.g., drugs, imaging agents, or other biomolecules) with high specificity and efficiency.[1][]

  • PEG Spacer: The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and reduces the steric hindrance of the linker, potentially improving the pharmacokinetic properties of the final conjugate.[3][4]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on a secondary amine offers an additional site for potential future modifications after deprotection, although this protocol will focus on the primary amine reactivity of the antibody.

These application notes provide a comprehensive guide for the successful labeling of antibodies with this compound, including detailed protocols for linker activation, antibody conjugation, purification, and subsequent click chemistry.

Data Presentation

The efficiency of antibody labeling can be influenced by several factors, including the antibody's concentration, the molar ratio of the linker to the antibody, and the reaction conditions. The following table summarizes typical quantitative data for the labeling of a generic IgG antibody.

ParameterTypical ValueMethod of DeterminationReference
Antibody Concentration 1-5 mg/mLUV-Vis Spectroscopy (A280)[5]
Linker:Antibody Molar Ratio 10:1 to 30:1N/A[6][7]
Degree of Labeling (DOL) 2 - 8 azides/antibodyMass Spectrometry / UV-Vis Spectroscopy[8][9]
Antibody Recovery > 85%UV-Vis Spectroscopy (A280)[10]
Conjugate Stability Stable for > 1 month at 4°CSDS-PAGE / Size Exclusion Chromatography[11]

Note: The optimal conditions should be determined empirically for each specific antibody and application.

Experimental Protocols

This section provides a detailed, two-stage protocol for the modification of an antibody. The first stage describes the introduction of the azide group onto the antibody. The second stage outlines the subsequent conjugation of an alkyne-modified payload via click chemistry.

Stage 1: Azide Labeling of the Antibody

This stage involves the activation of the carboxylic acid on the this compound linker and its subsequent reaction with the primary amines of the antibody.

Materials Required:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)[12]

  • Coupling Buffer (e.g., PBS, pH 7.4)[12]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes (e.g., 10K MWCO)

Protocol:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines like Tris or glycine, the antibody must be buffer-exchanged into PBS.[13][14]

    • Adjust the antibody concentration to 1-5 mg/mL.[5]

  • Linker Activation (Formation of NHS Ester):

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • In a separate tube, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • To the linker solution, add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the linker.[12]

    • Vortex briefly and incubate for 15-30 minutes at room temperature.[12]

  • Antibody Conjugation:

    • Add the activated linker-NHS ester solution to the antibody solution. A 10- to 30-fold molar excess of the linker to the antibody is a good starting point.[6][7]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[12]

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Azide-Labeled Antibody:

    • Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against PBS.[5] This step is crucial to prevent interference in the subsequent click chemistry reaction.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled antibody using a BCA assay or by measuring the absorbance at 280 nm.

    • The degree of labeling (DOL) can be determined by mass spectrometry.

    • The azide-labeled antibody is now ready for Stage 2 or can be stored at 4°C for short-term use or at -80°C for long-term storage.[5]

Stage 2: Click Chemistry Conjugation

This stage describes the reaction of the azide-labeled antibody with a dibenzocyclooctyne (DBCO)-functionalized payload. This is a copper-free click chemistry reaction (SPAAC).[1][6]

Materials Required:

  • Purified azide-labeled antibody from Stage 1

  • DBCO-functionalized payload (e.g., DBCO-drug, DBCO-fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification materials (e.g., size exclusion chromatography columns)

Protocol:

  • Reaction Setup:

    • Dissolve the DBCO-functionalized payload in a compatible solvent (e.g., DMSO).

    • In a reaction tube, mix the azide-labeled antibody with a 2- to 4-fold molar excess of the DBCO-payload.[11]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[7] The reaction progress can be monitored by SDS-PAGE, where a shift in the molecular weight of the antibody will be observed upon successful conjugation.

  • Purification of the Final Conjugate:

    • Purify the antibody conjugate from the excess, unreacted payload using size exclusion chromatography or another suitable chromatography method such as ion-exchange or hydrophobic interaction chromatography.[4][15][]

  • Final Characterization and Storage:

    • Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays relevant to the antibody and payload.

    • Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -80°C in a suitable storage buffer.

Mandatory Visualization

Antibody_Labeling_Workflow cluster_stage1 Stage 1: Azide Labeling cluster_stage2 Stage 2: Click Chemistry A Antibody in Amine-Free Buffer E Conjugation Reaction (Antibody + Linker) A->E B This compound C EDC / NHS Activation B->C D Amine-Reactive Linker (NHS Ester) C->D D->E F Quenching (e.g., Tris) E->F G Purification (Desalting / Dialysis) F->G H Azide-Labeled Antibody G->H J SPAAC Reaction (Click Chemistry) H->J I DBCO-Payload (Drug, Fluorophore, etc.) I->J K Purification (e.g., SEC) J->K L Final Antibody Conjugate K->L Application_Pathway cluster_conjugation Bioconjugation Process cluster_application Therapeutic Application Ab Target-Specific Antibody AmineCoupling Amine Coupling to Antibody Lysines Ab->AmineCoupling Linker This compound Activation EDC/NHS Activation of Linker Linker->Activation Payload Payload with DBCO Moiety (e.g., Cytotoxic Drug) ClickReaction Strain-Promoted Click Chemistry (SPAAC) Payload->ClickReaction Activation->AmineCoupling AzideAb Azide-Labeled Antibody AmineCoupling->AzideAb AzideAb->ClickReaction ADC Antibody-Drug Conjugate (ADC) ClickReaction->ADC Binding ADC Binds to Target Antigen on Cancer Cell ADC->Binding Internalization Internalization of ADC Binding->Internalization Release Payload Release (e.g., in Lysosome) Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

Attaching N-(Azido-PEG2)-N-Boc-PEG4-acid to a Solid Support: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent attachment of N-(Azido-PEG2)-N-Boc-PEG4-acid to a solid support. This bifunctional linker is a valuable tool in solid-phase synthesis, particularly for applications in peptide synthesis, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] The linker features a terminal carboxylic acid for immobilization onto an amine-functionalized solid support, a Boc-protected amine for subsequent functionalization, and an azide (B81097) group for facile modification via "click chemistry."[2][3]

The protocols outlined below cover the selection of an appropriate solid support, the coupling reaction, determination of linker loading, deprotection of the Boc group, and subsequent on-resin click chemistry reactions.

Selection of Solid Support

The choice of solid support is critical for the success of solid-phase synthesis. For the attachment of a PEGylated linker like this compound, an amine-functionalized resin is required. The most common and suitable supports are:

  • Amine-functionalized Polystyrene Resins (e.g., Rink Amide resin): These are widely used in solid-phase peptide synthesis, offering good mechanical and chemical stability.[4][5] They are cost-effective and compatible with a broad range of solvents and reagents.[4]

  • PEG-grafted Polystyrene Resins (e.g., TentaGel S NH₂): These resins consist of polyethylene (B3416737) glycol chains grafted onto a polystyrene core.[6] The PEG chains impart a more hydrophilic environment, which can improve reaction kinetics and minimize non-specific binding, especially for hydrophobic or aggregating molecules.[6]

For general applications, Rink Amide resin is a robust and economical choice. For syntheses involving sensitive biomolecules or where aggregation is a concern, a PEG-grafted resin is recommended.[6] The protocols below are described for a generic amine-functionalized solid support and can be adapted for either type.

Experimental Protocols

Protocol for Attaching this compound to an Amine-Functionalized Resin

This protocol describes the coupling of the carboxylic acid moiety of the PEG linker to the primary amine groups on the solid support using HATU as the coupling agent. HATU is known for its high efficiency and low rate of racemization.[3][7][8]

Materials:

  • Amine-functionalized resin (e.g., Rink Amide resin, 100-200 mesh, loading capacity ~0.5 mmol/g)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), synthesis grade

  • Methanol, synthesis grade

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Place the desired amount of amine-functionalized resin in the synthesis vessel. Add sufficient DMF to swell the resin (approximately 10-15 mL per gram of resin). Gently agitate for 30-60 minutes.

  • Resin Washing: Drain the DMF and wash the resin thoroughly with DMF (3 x 10 mL/g) and then with DCM (3 x 10 mL/g).

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin's loading capacity) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activated linker solution to the swollen and washed resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Post-Coupling Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and Methanol (2 x 10 mL/g).

  • Drying: Dry the resin under vacuum to a constant weight.

Quantitative Data for Coupling Reaction:

ParameterValueReference
Linker Equivalents 2.0 - 5.0[3]
HATU Equivalents 1.9 - 4.5[3]
DIPEA Equivalents 4.0 - 10.0[3]
Solvent DMF, NMP, DCM[3]
Reaction Time 30 minutes - 4 hours[3]
Temperature Room Temperature[3]

Experimental Workflow for Linker Attachment

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_workup Workup Resin Amine-functionalized Resin Swell Swell in DMF Resin->Swell Wash_Prep Wash with DMF & DCM Swell->Wash_Prep Couple Add to Resin (2-4h, RT) Wash_Prep->Couple Activate Activate Linker with HATU & DIPEA in DMF Activate->Couple Wash_Post Wash with DMF, DCM, Methanol Couple->Wash_Post Dry Dry under Vacuum Wash_Post->Dry Final_Product Linker-loaded Resin Dry->Final_Product

Caption: Workflow for attaching the PEG linker to the amine resin.

Protocol for Determining Linker Loading

It is crucial to quantify the amount of linker attached to the solid support. A common method is the spectrophotometric quantification of a protecting group after cleavage. In this case, we will cleave the Boc group and quantify the resulting amine. A simpler qualitative method is the Kaiser test. For quantitative results, a colorimetric assay such as the ninhydrin (B49086) test can be used on a small sample of the resin after Boc deprotection.[9][10]

Materials:

  • Linker-loaded resin (a small, accurately weighed sample, e.g., 5-10 mg)

  • 20% (v/v) Piperidine in DMF (for Fmoc-based resins if used as a reference)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Ninhydrin reagent kit

Procedure (using Ninhydrin Assay post-Boc deprotection):

  • Sample Preparation: Accurately weigh a small amount of the dry linker-loaded resin.

  • Boc Deprotection: Treat the resin sample with a solution of 20-50% TFA in DCM for 30 minutes.[11] Wash thoroughly with DCM and DMF.

  • Ninhydrin Test: Follow the manufacturer's protocol for the ninhydrin reagent kit. This typically involves heating the resin sample with the ninhydrin solution and then measuring the absorbance of the resulting colored solution at a specific wavelength (usually 570 nm).

  • Quantification: Calculate the loading capacity (in mmol/g) by comparing the absorbance to a standard curve generated with a known concentration of a primary amine.

Protocol for On-Resin Boc Deprotection

This protocol removes the tert-butyloxycarbonyl (Boc) protecting group from the amine, making it available for subsequent reactions.

Materials:

  • Linker-loaded resin with Boc-protected amine

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Deprotection: Drain the DCM and add a solution of 20-50% TFA in DCM to the resin. Agitate for 30 minutes at room temperature.[11]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL/g).

  • Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (2 x 10 mL/g) to neutralize any residual acid.

  • Final Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g). The resin is now ready for the next step.

Quantitative Data for Boc Deprotection:

ParameterValueReference
Reagent 20-50% TFA in DCM[11][12]
Reaction Time 30 minutes[11][12]
Temperature Room Temperature[11]
Neutralization 10% DIPEA in DMF[3]
On-Resin Click Chemistry Protocols

The azide group on the linker allows for highly specific and efficient conjugation via click chemistry. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods are presented.

This protocol is suitable for conjugating terminal alkynes to the azide-functionalized resin.

Materials:

  • Azide-functionalized resin (from step 2.3)

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • DMF or a mixture of DMF/water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the azide-functionalized resin in DMF.

  • Reaction Mixture Preparation: In a separate vial, prepare the click chemistry reaction cocktail. For every 1 mmol of azide on the resin, use:

    • Terminal alkyne (1.5-5 equivalents)

    • Sodium ascorbate (5-10 equivalents) dissolved in a minimal amount of water.

    • CuSO₄·5H₂O (1-5 mol%) dissolved in a minimal amount of water.

  • Reaction: Add the terminal alkyne to the resin. Then, add the sodium ascorbate solution, followed by the copper sulfate solution. Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF, water, a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to remove copper), DMF, and finally DCM.

  • Drying: Dry the resin under vacuum.

Quantitative Data for Solid-Phase CuAAC:

ParameterValueReference
Alkyne Equivalents 1.5 - 5[4]
Sodium Ascorbate Equiv. 5 - 10[4]
CuSO₄·5H₂O (mol%) 1 - 5[4]
Solvent DMF, DMF/H₂O[4]
Reaction Time 12 - 24 hours[4]
Temperature Room Temperature[4]

This copper-free click chemistry method is ideal for applications where copper cytotoxicity is a concern.[13] It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Azide-functionalized resin (from step 2.3)

  • DBCO-functionalized molecule

  • DMF or other compatible solvent

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the azide-functionalized resin in DMF.

  • Reaction: Dissolve the DBCO-functionalized molecule (1.5-3 equivalents) in DMF and add it to the resin. Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by the disappearance of the DBCO UV absorbance around 310 nm.[14]

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF and DCM.

  • Drying: Dry the resin under vacuum.

Quantitative Data for Solid-Phase SPAAC:

ParameterValueReference
DBCO-reagent Equivalents 1.5 - 3[1][14]
Solvent DMF, DMSO, aqueous buffers[1][14]
Reaction Time 4 - 12 hours[1]
Temperature Room Temperature[1]

Overall Experimental Workflow

G Start Amine-functionalized Solid Support Attach_Linker Attach this compound (HATU, DIPEA, DMF) Start->Attach_Linker Determine_Loading Determine Linker Loading (e.g., Ninhydrin Assay) Attach_Linker->Determine_Loading Boc_Deprotection Boc Deprotection (TFA in DCM) Determine_Loading->Boc_Deprotection Click_Chemistry On-Resin Click Chemistry Boc_Deprotection->Click_Chemistry CuAAC CuAAC (Terminal Alkyne, CuSO4, NaAsc) Click_Chemistry->CuAAC SPAAC SPAAC (DBCO-reagent) Click_Chemistry->SPAAC Final_Product Functionalized Solid Support CuAAC->Final_Product SPAAC->Final_Product

References

Orthogonal Ligation Strategy Using Azido-Boc-Acid PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthogonal ligation strategies are powerful tools in chemical biology and drug development, enabling the precise, stepwise assembly of complex biomolecular conjugates. This document provides detailed application notes and protocols for the use of heterotrifunctional Azido-Boc-Acid Polyethylene Glycol (PEG) linkers. These linkers possess three distinct functional groups—an azide (B81097), a tert-butyloxycarbonyl (Boc)-protected amine, and a carboxylic acid—allowing for a controlled, sequential conjugation of three different molecular entities.

The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, making these linkers particularly valuable in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The orthogonal nature of the reactive groups ensures high specificity and yield at each conjugation step.

Core Principles of the Orthogonal Ligation Strategy

The versatility of the Azido-Boc-Acid PEG linker lies in the differential reactivity of its three functional groups, which can be addressed in a specific order:

  • Carboxylic Acid (-COOH): This group is typically activated to form an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on a target molecule (e.g., a protein or peptide).

  • Boc-Protected Amine (-NHBoc): The Boc group is a stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine. This newly exposed amine is then available for conjugation to a second molecule.

  • Azide (-N₃): The azide group is bioorthogonal and highly stable until it is specifically reacted with an alkyne-containing molecule via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

This step-wise approach allows for the construction of well-defined, multi-component systems with precise control over stoichiometry and architecture.

Data Presentation: Synthesis and Conjugation of Azido-Boc-Acid PEG Linkers

The following tables summarize typical technical data for commercially available Azido-Boc-Acid PEG linkers and the expected outcomes of the orthogonal conjugation steps.

Table 1: Representative Technical Data for Commercially Available t-Boc-N-amido-PEG-acid Linkers

Product NameSupplier(s)Molecular Weight ( g/mol )PurityCAS Number
t-Boc-N-amido-PEG10-acidAxisPharm, Precise PEG, Apollo Scientific~629.74≥95%2410598-01-3
N-(Azido-PEG3)-N-Boc-PEG4-acidMedChemExpressVaries with PEG length≥95%Not Available
Azido-PEG-BocMedChemExpressVaries with PEG length≥95%Not Available

Note: Data is representative and may vary based on the specific PEG length and supplier. It is recommended to consult the supplier's certificate of analysis for precise information.

Table 2: Summary of Analytical Techniques for Confirmation of Conjugation Steps

Analytical TechniquePurposeKey Indicators of Successful Conjugation
NMR Spectroscopy Structural elucidation of the linker and conjugates.Appearance of characteristic PEG signals (~3.5-3.7 ppm), presence of the t-Boc signal (~1.4 ppm), and shifts in signals adjacent to the reacted functional groups.[1]
Mass Spectrometry (MS) Confirmation of molecular weight changes at each step.An increase in molecular weight corresponding to the addition of the linker and each subsequent molecule.[1]
HPLC Assessment of purity and separation of reactants from products.A shift in retention time and the appearance of a new, well-defined peak for the conjugated product.[1]

Experimental Protocols

The following protocols provide a general framework for the orthogonal ligation strategy using an Azido-Boc-Acid PEG linker. Optimization may be required for specific molecules and applications.

Protocol 1: Conjugation of the First Molecule via the Carboxylic Acid Group

This protocol describes the activation of the carboxylic acid moiety of the linker and its conjugation to an amine-containing molecule (Molecule A).

Materials:

  • Azido-Boc-Acid PEG linker

  • Molecule A (containing a primary amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Activation of the Linker:

    • Dissolve the Azido-Boc-Acid PEG linker (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester.

  • Conjugation to Molecule A:

    • Dissolve Molecule A in amine-free buffer.

    • Add the activated Azido-Boc-PEG-NHS ester solution to the Molecule A solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the conjugate (Molecule A-PEG-Azide-NHBoc) using SEC to remove unreacted linker and byproducts.

    • Characterize the purified conjugate using MS and HPLC.

Protocol 2: Boc Deprotection to Reveal the Amine

This protocol describes the removal of the Boc protecting group to expose the primary amine for the next conjugation step.

Materials:

  • Purified Molecule A-PEG-Azide-NHBoc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Dissolve the purified conjugate in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-3 hours.

  • Remove the TFA and DCM under reduced pressure.

  • Purify the resulting conjugate (Molecule A-PEG-Azide-NH₂) to remove residual TFA and any side products.

  • Confirm complete deprotection by MS (observing the expected mass decrease).

Protocol 3: Conjugation of the Second Molecule to the Exposed Amine

This protocol details the conjugation of a second molecule (Molecule B), which has a carboxylic acid group, to the newly deprotected amine.

Materials:

  • Purified Molecule A-PEG-Azide-NH₂

  • Molecule B (containing a carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Purification system (e.g., SEC)

Procedure:

  • Dissolve Molecule B (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.[2]

  • Add the purified Molecule A-PEG-Azide-NH₂ (1.1 equivalents) to the reaction mixture.[2]

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the dual conjugate (Molecule A-PEG(Azide)-Molecule B) using SEC.

  • Characterize the purified product by MS and HPLC.

Protocol 4: "Click" Chemistry Conjugation of the Third Molecule

This protocol describes the final conjugation step, reacting the azide group with an alkyne-containing molecule (Molecule C).

Materials:

  • Purified Molecule A-PEG(Azide)-Molecule B

  • Molecule C (containing a terminal alkyne)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biological applications)

  • Solvent (e.g., DMSO/water mixture)

  • Purification system (e.g., SEC or Reverse-Phase HPLC)

Procedure:

  • Dissolve the dual conjugate and Molecule C (1.0 equivalent) in the chosen solvent.[2]

  • Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • If using, pre-mix the CuSO₄ solution with THPTA.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the pre-mixed catalyst).[2]

  • Stir the reaction at room temperature for 1-12 hours.

  • Purify the final trifunctional conjugate using an appropriate chromatographic method.

  • Characterize the final product by MS and HPLC to confirm successful conjugation.

Visualizations

Orthogonal Ligation Workflow

Orthogonal_Ligation_Workflow cluster_linker Azido-Boc-Acid PEG Linker cluster_molA Molecule A cluster_molB Molecule B cluster_molC Molecule C cluster_workflow Conjugation Workflow linker N₃-PEG-NHBoc COOH step1 Step 1: Amide Coupling (EDC/NHS) linker->step1 molA Molecule A (Amine-containing) molA->step1 molB Molecule B (Acid-containing) step3 Step 3: Amide Coupling (HATU/DIPEA) molB->step3 molC Molecule C (Alkyne-containing) step4 Step 4: Click Chemistry (CuAAC) molC->step4 intermediate1 N₃-PEG-NHBoc CO-Molecule A step1->intermediate1 step2 Step 2: Boc Deprotection (TFA) intermediate2 N₃-PEG-NH₂ CO-Molecule A step2->intermediate2 intermediate3 N₃-PEG-NH-CO-Molecule B CO-Molecule A step3->intermediate3 final_product Triazole-PEG-NH-CO-Molecule B CO-Molecule A step4->final_product intermediate1->step2 intermediate2->step3 intermediate3->step4

Caption: Workflow for orthogonal ligation using an Azido-Boc-Acid PEG linker.

PROTAC Synthesis and Mechanism of Action

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action poi_ligand Protein of Interest Ligand (Warhead) linker Azido-Boc-Acid PEG Linker poi_ligand->linker 1. Amide Coupling protac PROTAC e3_ligand E3 Ligase Ligand e3_ligand->linker 2. Boc Deprotection 3. Amide Coupling poi Protein of Interest (Target) proteasome Proteasome poi->proteasome Targeting protac_moa PROTAC poi->protac_moa e3 E3 Ubiquitin Ligase e3->protac_moa ub Ubiquitin ub->poi Ubiquitination degradation Degradation proteasome->degradation

Caption: Synthesis and mechanism of action of a PROTAC using a heterobifunctional linker.

References

Application Notes and Protocols: N-(Azido-PEG2)-N-Boc-PEG4-acid for Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(Azido-PEG2)-N-Boc-PEG4-acid is a versatile, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the advanced surface functionalization of nanoparticles.[1][2] This linker possesses three key functional groups: a terminal carboxylic acid for covalent attachment to amine-functionalized nanoparticle surfaces, an azide (B81097) group for subsequent modification via "click chemistry," and a Boc-protected amine group that can be deprotected for further conjugation.[1][2] The PEG component enhances the colloidal stability and biocompatibility of nanoparticles by creating a hydrophilic shield, which can reduce protein adsorption and minimize clearance by the immune system, thereby extending circulation time in vivo.[3][4][5]

These application notes provide detailed protocols for the functionalization of various nanoparticle platforms with this compound and their subsequent characterization.

Data Presentation

Successful functionalization of nanoparticles with this compound can be confirmed by a variety of analytical techniques. The expected changes in key physicochemical properties are summarized below.

Table 1: Physicochemical Characterization of Nanoparticles Before and After Functionalization.

ParameterBefore FunctionalizationAfter Functionalization with this compound
Hydrodynamic Diameter (nm) Variable (e.g., 50-100 nm)Increase of 10-30 nm
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (mV) Variable (e.g., -25 mV for citrate-capped AuNPs)Shift towards neutral (e.g., -5 to -15 mV)
Surface Plasmon Resonance (nm) (for AuNPs) ~520 nmRed-shift of 2-5 nm

Table 2: Quantification of Surface Ligand Density.

Quantification MethodPrincipleExpected Outcome
Thermogravimetric Analysis (TGA) Measures weight loss upon heating to determine the amount of organic material (PEG linker) on the nanoparticle surface.[6]A distinct weight loss step corresponding to the degradation of the PEG linker, allowing for calculation of grafting density.
X-ray Photoelectron Spectroscopy (XPS) Detects the elemental composition on the nanoparticle surface.Appearance of N 1s signal from the azide and amide groups of the linker.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies characteristic vibrational modes of functional groups.Appearance of peaks corresponding to the azide (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) groups of the linker.[4]

Experimental Protocols

Protocol 1: Two-Step Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with primary amine groups (e.g., silica (B1680970) nanoparticles modified with APTES).

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF)

  • Centrifuge

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (5-10 molar excess relative to surface amines on nanoparticles) in anhydrous DMF.

    • Add EDC (2 molar equivalents to the PEG linker) and NHS (2 molar equivalents to the PEG linker) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS ester.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in MES buffer.

    • Add the activated N-(Azido-PEG2)-N-Boc-PEG4-NHS ester solution to the nanoparticle dispersion.

    • Stir the reaction mixture overnight at room temperature.

  • Purification:

    • Centrifuge the nanoparticle solution to pellet the functionalized nanoparticles.

    • Remove the supernatant and wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents.

    • Resuspend the purified, functionalized nanoparticles in a suitable buffer for storage at 4°C.

Protocol 2: Post-Functionalization Modification via Click Chemistry

This protocol outlines the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye or targeting ligand) to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles from Protocol 1

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deionized water

Procedure:

  • Preparation of Reaction Mixture:

    • Disperse the azide-functionalized nanoparticles in deionized water.

    • In a separate tube, prepare a premix of CuSO₄ and THPTA (1:5 molar ratio) in deionized water.

    • Add the alkyne-containing molecule (2-5 molar excess relative to the azide groups) to the nanoparticle dispersion.

  • Click Reaction:

    • Add the CuSO₄/THPTA premix to the nanoparticle solution.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate (10 molar excess relative to CuSO₄).

    • Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the nanoparticles by centrifugation or size exclusion chromatography to remove the catalyst and excess reagents.

    • Wash the nanoparticles three times with an appropriate buffer.

    • Resuspend the final, dual-functionalized nanoparticles for characterization and use.

Visualizations

G cluster_linker This compound Structure cluster_function Functional Groups and Their Roles A Carboxylic Acid (-COOH) B PEG4 Spacer A->B F Amine-Reactive Group (for nanoparticle attachment) A->F Enables C N-Boc Protected Amine B->C D PEG2 Spacer C->D H Protected Amine (for secondary functionalization after deprotection) C->H Allows for E Azide (-N3) D->E G Click Chemistry Handle (for bio-orthogonal conjugation) E->G Provides

Caption: Logical relationship of the functional groups of this compound.

G cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation to Nanoparticle cluster_purification Step 3: Purification A This compound C Activated NHS Ester A->C Reacts with B EDC / NHS B->C in the presence of E PEGylated Nanoparticle with Azide Handle C->E to form D Amine-Functionalized Nanoparticle D->E Reacts with F Washing & Centrifugation E->F is purified by

Caption: Workflow for nanoparticle functionalization using the carboxylic acid group.

G cluster_start Step 1: Starting Material cluster_reaction Step 2: Click Reaction cluster_purification Step 3: Purification A Azide-Functionalized Nanoparticle D Dual-Functionalized Nanoparticle A->D Reacts with B Alkyne-Targeting Ligand B->D in the presence of C CuSO4 / Sodium Ascorbate C->D E Removal of Catalyst and Excess Ligand D->E is purified by

Caption: Workflow for post-functionalization via copper-catalyzed click chemistry.

References

Troubleshooting & Optimization

troubleshooting low yield in N-(Azido-PEG2)-N-Boc-PEG4-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving N-(Azido-PEG2)-N-Boc-PEG4-acid. This trifunctional linker is employed in multi-step synthesis, and low yields can arise during amide bond formation, azide-alkyne cycloaddition, or Boc-group deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during key reaction steps.

Section 1: Amide Coupling with the PEG4-Acid Terminus

Q1: What are the most common causes of low yield in my EDC/NHS amide coupling reaction?

Low yields in EDC/NHS-mediated amide coupling are frequently due to suboptimal reaction conditions, leading to incomplete reaction or the formation of side products. Key factors include the quality of coupling agents, reaction pH, and the presence of moisture.[1]

Troubleshooting Steps:

  • Reagent Quality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly sensitive to moisture and should be fresh or stored properly in a desiccator.[1][2] Hydrolysis renders it inactive. Use high-purity, anhydrous solvents like DMF or DMSO.[2][3]

  • pH Control: The reaction involves two pH-sensitive steps.

    • Activation: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0 (e.g., in MES buffer).[3][4]

    • Coupling: The reaction of the activated NHS-ester with the primary amine is most efficient at a pH of 7.2-8.0 (e.g., in PBS buffer).[3][5] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete in the reaction.[3][6]

  • Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, which regenerates the carboxylic acid. This process is accelerated at higher pH values.[5] Therefore, the amine-containing substrate should be added promptly after the activation step.[7]

  • Side Products: The primary side product is an N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. This is more likely to occur if the reaction with the amine is inefficient.[1] Including NHS in the reaction mixture helps to suppress this side reaction by converting the O-acylisourea to a more stable amine-reactive NHS ester.[4]

Q2: I am using HATU as a coupling reagent and still getting low yields. Why?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, but poor results can still occur.[7][8]

Troubleshooting Steps:

  • Base Addition: HATU requires a non-nucleophilic base, such as DIPEA (Diisopropylethylamine) or TEA (Triethylamine), to activate the carboxylic acid. Ensure 2-3 equivalents of the base are used.[7]

  • Excess Reagent: Avoid using a large excess of HATU, as it can react with the unprotected N-terminus of a peptide or amine, blocking the desired reaction.[9]

  • Reaction Time: While HATU reactions are typically fast (2-4 hours at room temperature), sterically hindered substrates may require longer reaction times.[7] Monitor progress by LC-MS or TLC.

Section 2: Click Chemistry with the Azido-PEG2 Terminus

Q3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is inefficient. What are the common causes?

The CuAAC reaction relies on a Cu(I) catalyst, which can be sensitive to reaction conditions.

Troubleshooting Steps:

  • Copper (I) Oxidation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. It is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) or to include a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) from Cu(II) in situ.[10]

  • Ligands: The use of a copper-stabilizing ligand, such as PMDETA or BPhen, can accelerate the reaction and protect the catalyst from oxidation.[11][12]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. DMSO is often an effective solvent as it helps to solubilize all reaction components.[11] For PEGylated compounds, molten PEG itself has been used as a solvent to protect the catalyst from oxidation.[13]

Q4: I'm observing low yield in my strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. Why?

SPAAC avoids the use of a cytotoxic copper catalyst but depends on the reactivity of a strained alkyne (e.g., DBCO, BCN).[14][]

Troubleshooting Steps:

  • Strained Alkyne Quality: Strained alkynes can degrade over time, especially if not stored correctly. Use high-quality, fresh reagents.

  • Kinetics: While SPAAC is generally rapid, reaction rates are influenced by the specific strained alkyne used and the reaction conditions.[16] Some PEG linkers have been shown to increase reaction rates.[14] If the reaction is slow, consider gentle heating (e.g., to 37°C) or extending the reaction time.[14][17]

  • Solubility: Ensure all reactants are fully dissolved in the chosen solvent system. The PEG component of the linker generally enhances solubility, which is beneficial for these reactions.[14]

Section 3: Boc Deprotection

Q5: My Boc deprotection is incomplete. What should I do?

Incomplete removal of the Boc (tert-butyloxycarbonyl) group is a common issue, often related to the acidic cleavage conditions.

Troubleshooting Steps:

  • Acid Strength and Concentration: The Boc group is cleaved by acidolysis. If the acid (typically trifluoroacetic acid, TFA) is too weak or its concentration is too low, the reaction will not go to completion.[18] Increase the TFA concentration (e.g., from 20% to 50% in DCM) or consider a stronger acid system like 4M HCl in dioxane.[18][19]

  • Reaction Time and Temperature: Deprotection is a kinetic process. For sterically hindered substrates, such as those with bulky PEG chains, longer reaction times or gentle heating may be required.[18][20] Monitor the reaction by TLC or LC-MS to determine the point of completion.[18]

  • Reagent Quality: TFA is hygroscopic. The presence of water can reduce its effective acidity, slowing the reaction.[21] Use fresh, high-quality TFA.

Q6: I am observing side products after Boc deprotection. What is the cause?

The primary cause of side products is the reactive tert-butyl cation (tBu⁺) that is generated during the cleavage of the Boc group.[20][22]

Troubleshooting Steps:

  • Use of Scavengers: The electrophilic tBu⁺ can alkylate nucleophilic residues in your molecule (e.g., tryptophan, tyrosine, or methionine). To prevent this, add "scavengers" to the reaction mixture to trap the cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole.[20][22]

  • Acid-Labile Groups: If your molecule contains other acid-sensitive groups (e.g., esters), they may be partially cleaved by the strong acid used for Boc deprotection.[23] In such cases, it is crucial to carefully control the reaction time and acid concentration. A trial with HCl in an organic solvent, which can sometimes be milder towards esters, may be warranted.[23]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent System Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
EDC/NHS > 85% > 95% Water-soluble byproducts, mild conditions.[7] Less stable at neutral pH, requires careful pH control.[7]
HATU > 90% > 98% High efficiency, fast reaction times, low racemization.[7] Higher cost, potential for side reactions if not used correctly.[7][9]
DCC/NHS > 80% > 95% High activation efficiency.[7] Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[7][9]

Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General EDC/NHS Amide Coupling

This two-step protocol is designed for coupling the carboxylic acid of this compound to a primary amine-containing molecule.

  • Preparation: Equilibrate all reagents, including the PEG linker, EDC, and NHS, to room temperature before opening to prevent moisture condensation.[3] Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.[24]

  • Activation Step:

    • Dissolve the this compound (1.0 equivalent) in a suitable buffer with a pH of 4.5-6.0 (e.g., MES buffer).[3][4]

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.[24]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[7][24]

  • Conjugation Step:

    • Immediately add the amine-containing molecule (1.0-1.2 equivalents) to the activated PEG linker solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a non-amine buffer like PBS.[3][25]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching: Quench any unreacted NHS esters by adding a quenching solution (e.g., hydroxylamine, Tris, or glycine) to a final concentration of 10-50 mM. Incubate for 15-30 minutes.[3][7]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove byproducts and unreacted reagents.[][27]

Protocol 2: General Boc Deprotection with TFA

This protocol describes the removal of the Boc protecting group to yield a free amine.

  • Preparation: Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.[18]

  • Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[18]

    • If the substrate contains acid-sensitive residues (e.g., Trp, Met), add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[18]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[18]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[18]

  • Neutralization (Optional):

    • If the free amine is required (not the TFA salt), dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[18]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Visualizations

G start Low Yield in Amide Coupling q1 Are EDC and NHS reagents fresh and anhydrous? start->q1 s1_yes Proceed to pH check q1->s1_yes Yes s1_no ACTION: Use fresh, high-quality EDC/NHS. Store properly in a desiccator. q1->s1_no No q2 Is the reaction pH correctly controlled? s1_yes->q2 s2_yes Proceed to stoichiometry check q2->s2_yes Yes s2_no ACTION: Use a two-buffer system. 1. Activation (pH 4.5-6.0) with MES. 2. Coupling (pH 7.2-8.0) with PBS. q2->s2_no No q3 Are buffers free of primary amines (e.g., Tris)? s2_yes->q3 s3_yes Consider purification issues q3->s3_yes Yes s3_no ACTION: Replace buffer with a non-amine buffer like PBS, MES, or Borate. q3->s3_no No end Review purification strategy (e.g., SEC, RP-HPLC) and monitor for side products (N-acylurea). s3_yes->end

Caption: Troubleshooting workflow for low yield in EDC/NHS amide coupling.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_side_reaction Potential Side Reaction a1 PEG-COOH a3 Activated PEG-NHS Ester a1->a3 a2 EDC + NHS a2->a3 c2 PEG-CONH-R (Final Conjugate) a3->c2 Reacts with s1 Hydrolysis a3->s1 Degrades via a_buffer Buffer @ pH 4.5-6.0 (e.g., MES) c1 Amine (R-NH2) c1->c2 c_buffer Buffer @ pH 7.2-8.0 (e.g., PBS) s1->a1 Regenerates

Caption: Experimental workflow for a two-step EDC/NHS conjugation reaction.

G start Boc-NH-R intermediate [ tBu+ Cation ] start->intermediate Cleavage reagents TFA / DCM reagents->intermediate product H2N-R (TFA Salt) Desired Product intermediate->product Deprotection side_product Alkylated Side Product intermediate->side_product Side Reaction (Alkylation) trapped Trapped Cation intermediate->trapped Trapped by scavenger Scavenger (e.g., TIS) scavenger->trapped

Caption: Boc deprotection pathway and potential t-butyl cation side reactions.

References

Technical Support Center: Optimizing Azide-Alkyne Cycloaddition with PEG Spacers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically tailored for applications involving PEG spacers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for CuAAC reactions involving PEGylated molecules?

A1: The most common and effective catalyst system for CuAAC is a combination of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent to generate the active Cu(I) species in situ.[1][2] Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.[3] To stabilize the Cu(I) catalyst, prevent its disproportionation, and increase reaction efficiency, a copper-chelating ligand is crucial.[4] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly recommended ligand for bioconjugation reactions in aqueous buffers due to its water solubility and efficacy.

Q2: Can the length of the PEG spacer affect the reaction time and efficiency?

A2: Yes, the length of the PEG spacer can influence the efficiency of the cycloaddition. Longer PEG chains can increase the hydrodynamic size and water solubility of the reactants, which may reduce aggregation and improve accessibility of the reactive azide (B81097) and alkyne groups.[5] Some studies have observed that click conjugation can be improved with an increased PEG chain length up to a certain point.[4] However, excessively long or bulky PEG chains could potentially lead to steric hindrance.[6] Therefore, the optimal PEG spacer length may need to be determined empirically for each specific application.

Q3: Which buffers should be avoided in CuAAC reactions?

A3: Buffers containing components that can strongly coordinate with copper ions should be avoided as they can inhibit the catalytic activity.[7] Specifically, Tris buffers are known to slow down CuAAC reactions due to the binding of the tris(hydroxymethyl)aminomethane to copper.[7] Buffers with high concentrations of chloride ions (>0.2 M) can also be problematic.[7] Recommended buffers include phosphate, HEPES, and MOPS, which are generally non-coordinating and compatible with the CuAAC reaction.[7]

Q4: How can I monitor the progress of my CuAAC reaction?

A4: A convenient method for monitoring reaction progress, especially when working with valuable biomolecules, is to use a fluorogenic azide, such as a coumarin-based azide.[3][4] This type of molecule is non-fluorescent as an azide but becomes highly fluorescent upon forming the triazole product.[4] By performing a test reaction with a model alkyne, you can establish a baseline for 100% conversion and then use fluorescence intensity to estimate the progress of your actual experiment.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Inhibited Catalyst: The Cu(I) catalyst may be oxidized or sequestered by components in the reaction mixture.• Ensure the use of a stabilizing ligand like THPTA. • Add a reducing agent such as sodium ascorbate in slight excess. • Avoid buffers like Tris that can chelate copper.[7]
Poor Solubility of Reactants: One or both of the azide or alkyne reactants may have limited solubility in the aqueous buffer, especially if they are hydrophobic.• Add a co-solvent like DMSO to the reaction mixture to improve solubility.[3][7] • Consider using a longer, more hydrophilic PEG spacer to increase the solubility of the PEGylated reactant.
Steric Hindrance: The azide or alkyne group may be sterically inaccessible, particularly in large biomolecules or when using bulky PEG chains.• Increase the length of the PEG spacer to extend the reactive group away from the bulk of the molecule.[4] • Optimize the attachment site of the azide or alkyne on the biomolecule to a more accessible location.
Low Yield Suboptimal Reagent Concentrations: The molar ratios of the reactants, catalyst, ligand, and reducing agent are critical for high efficiency.• A common starting point is a 1:1 molar ratio of azide to alkyne, with the copper catalyst at a lower concentration (e.g., 0.1-1 mol%). The ligand to copper ratio is often recommended to be 5:1.[3] • Empirically titrate the concentrations of each component to find the optimal conditions for your specific system.
Side Reactions: Unwanted side reactions can consume reactants and reduce the yield of the desired product.• A common side reaction is the Glaser coupling of terminal alkynes, which is also catalyzed by copper. This can be minimized by ensuring a sufficient concentration of a reducing agent like sodium ascorbate is present.[8]
Precipitation During Reaction Aggregation of Reactants or Products: The reactants or the final conjugate may aggregate and precipitate out of solution, especially with large, hydrophobic molecules.• Increase the concentration of co-solvents like DMSO.[7] • The use of longer PEG spacers can enhance the solubility of the conjugate and prevent precipitation.[5] • Adding a non-reactive PEG diol to the reaction mixture has been shown to reduce the required molar ratio of reactive PEG-alkyne to protein, potentially by minimizing aggregation.[9]

Quantitative Data Summary

Table 1: Representative Reaction Conditions for CuAAC Bioconjugation

ParameterConcentration/RatioReference
Alkyne-modified Biomolecule25 µM[7]
Azide Cargo50 µM (2 equivalents)[7]
CuSO₄0.25 mM[3]
Ligand (THPTA)1.25 mM (5:1 ratio to Cu)[3]
Sodium Ascorbate5 mM[3]
Reaction Time1-24 hours[7][10]
TemperatureRoom Temperature[6]

Table 2: Effect of Reaction Parameters on Yield in scCO₂

Pressure (bar)Catalyst/Alkyne Molar RatioTemperature (°C)Time (h)Yield (%)Reference
1300.5352482.32[10]
1300.5354887.14[10]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol is a representative example for the conjugation of an alkyne-modified biomolecule with an azide-containing cargo.[7]

  • Prepare Stock Solutions:

    • Alkyne-modified biomolecule in a suitable buffer (e.g., HEPES, pH 7).

    • Azide-cargo in DMSO.

    • CuSO₄ in water (e.g., 20 mM).

    • Ligand (e.g., THPTA) in water (e.g., 50 mM).

    • Sodium ascorbate in water (e.g., 100 mM), prepared fresh.

  • Reaction Assembly: In a microcentrifuge tube, combine the following in the specified order:

    • Buffer to achieve the final reaction volume.

    • Alkyne-modified biomolecule to the desired final concentration.

    • Azide-cargo solution.

    • A premixed solution of CuSO₄ and the ligand.

    • Freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction by inverting the tube several times.

    • Incubate at room temperature for 1-4 hours. For challenging conjugations, the reaction time can be extended up to 24 hours.

  • Analysis and Purification:

    • Analyze the reaction progress and product formation using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.

    • Purify the conjugate using methods suitable for the biomolecule, such as size exclusion chromatography or affinity chromatography.

Protocol 2: Optimization using a Fluorogenic Azide

This protocol outlines a method to optimize reaction conditions using a fluorogenic azide before proceeding with a valuable biomolecule.[3]

  • Model Reaction for 100% Conversion:

    • React a simple, small-molecule alkyne (e.g., propargyl alcohol) in excess with the fluorogenic azide under your proposed CuAAC conditions (catalyst, ligand, buffer, etc.).

    • Allow the reaction to proceed to completion (e.g., 1 hour).

    • Measure the fluorescence intensity of this solution at the appropriate excitation and emission wavelengths. This represents the maximum fluorescence signal corresponding to 100% reaction.

  • Test Reaction with Biomolecule:

    • Perform the CuAAC reaction with your alkyne-modified biomolecule and the fluorogenic azide under the same conditions as the model reaction.

    • At various time points, measure the fluorescence intensity of the reaction mixture.

  • Estimate Reaction Progress:

    • Compare the fluorescence intensity from the test reaction to the maximum fluorescence from the model reaction to estimate the percentage of conversion.

    • Use this data to optimize parameters such as reagent concentrations, reaction time, and temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) Assembly Assemble Reaction Mixture Reagents->Assembly Biomolecule Prepare Alkyne-Biomolecule Biomolecule->Assembly Incubation Incubate at RT Assembly->Incubation Monitoring Monitor Progress (e.g., Fluorogenic Azide) Incubation->Monitoring Purification Purify Conjugate (e.g., Chromatography) Incubation->Purification Monitoring->Incubation Optimize Characterization Characterize Product (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: Experimental workflow for CuAAC bioconjugation.

Troubleshooting_Logic Start Low Reaction Efficiency? Cause1 Precipitation Occurring? Start->Cause1 Yes Cause2 Using Coordinating Buffer (e.g., Tris)? Start->Cause2 No Solution1 Increase Co-solvent (DMSO) Use Longer PEG Spacer Cause1->Solution1 Solution2 Switch to Non-Coordinating Buffer (HEPES, Phosphate) Cause2->Solution2 Yes Cause3 Catalyst System Optimal? Cause2->Cause3 No Solution3 Ensure Ligand (THPTA) and Reducing Agent (Ascorbate) are Present Cause3->Solution3 No Final Re-evaluate Reagent Concentrations Cause3->Final Yes

Caption: Troubleshooting logic for low efficiency CuAAC reactions.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection incomplete?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid, commonly trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical. Dichloromethane (B109758) (DCM) is a common choice, but it's essential that both the PEG-linker conjugate and the acid are fully solvated for the reaction to be efficient.[1]

  • Reagent Quality: TFA is hygroscopic, and the presence of water can decrease the effective acidity of the reaction medium, leading to a slower deprotection rate.[3]

Q2: I'm observing side products after deprotection. What could be the cause?

The formation of side products is often due to the reactive nature of the intermediates formed during deprotection:

  • Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[1]

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, such as tert-butyl esters or trityl groups, they may also be cleaved under the acidic conditions used for Boc deprotection.[4] One user reported a 10-20% loss of ester bonds when using TFA in DCM.

Q3: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1] Staining with ninhydrin (B49086) can be very effective as it produces a distinct color with the newly formed amine.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][3]

Q4: Are there milder alternatives to TFA for Boc deprotection?

Yes, for substrates with acid-sensitive functional groups, milder acidic conditions can be employed. These include using 4M HCl in 1,4-dioxane (B91453) or 1M HCl in ethyl acetate.[5] For some thermally stable compounds, thermal deprotection by heating under a vacuum (around 190°C) is an option that avoids the use of acid altogether.[6]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the crude product as detected by TLC, LC-MS, or NMR.[5]

  • Low yield of the desired amine.[5]

Potential Cause Recommended Solution
Insufficient acid strength or concentrationIncrease the concentration of TFA (e.g., from 20% to 50% in DCM).[1] For resistant substrates, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Inadequate reaction time or temperatureExtend the reaction time and monitor progress.[1] If the reaction is slow at room temperature, consider gentle heating, but be cautious of potential side reactions.[4]
Steric hindranceFor sterically hindered substrates, harsher conditions such as increased acid concentration or longer reaction times may be necessary.[2][3]
Poor solubilityEnsure the PEG-linker is fully dissolved in the chosen solvent. If solubility is an issue, a different solvent system may be required.
Issue 2: Formation of Side Products

Symptoms:

  • Observation of unexpected masses in LC-MS analysis.

  • Complex mixture observed in NMR or TLC.

Potential Cause Recommended Solution
Alkylation by tert-butyl cationsAdd scavengers to the reaction mixture to trap the tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, thioanisole, or anisole.[1][4] A typical concentration is 1-5% (v/v).[5]
Cleavage of other acid-sensitive groupsUse milder deprotection conditions.[5] For example, 4M HCl in dioxane is often considered milder than TFA.[5] Optimize reaction time and temperature to find conditions where the Boc group is cleaved selectively.

Experimental Protocols

Standard Boc Deprotection using TFA
  • Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive residues, add scavengers such as triisopropylsilane (TIS) at this stage (typically 2.5-5% v/v).[1]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Work-up:

    • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[1]

    • Azeotropic Removal of TFA: Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[1]

    • Neutralization (Optional): If the free amine is required, dissolve the resulting TFA salt in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

    • Precipitation (Alternative): The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]

Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[5]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0°C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up:

    • Solvent Removal: Upon completion, remove the solvent under reduced pressure.[5]

    • Precipitation: The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[5]

    • Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[5]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_monitoring Monitoring cluster_workup Work-up Boc_Protected_PEG Boc-Protected PEG Linker Solvent Dissolve in DCM Boc_Protected_PEG->Solvent Acid Add TFA/Scavengers at 0°C Solvent->Acid Stir Stir and warm to RT Acid->Stir Analysis Monitor by TLC/LC-MS Stir->Analysis Concentrate Concentrate Analysis->Concentrate Wash Neutralize/Wash Concentrate->Wash Product Deprotected PEG Linker Wash->Product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Acid Increase Acid Concentration? Start->Check_Acid Check_Scavengers Side Products Observed? Start->Check_Scavengers No Check_Time_Temp Extend Reaction Time or Increase Temp? Check_Acid->Check_Time_Temp Yes Re-evaluate Re-run and Monitor Check_Acid->Re-evaluate No, proceed Check_Time_Temp->Re-evaluate Yes Add_Scavengers Add Scavengers (e.g., TIS) Check_Scavengers->Add_Scavengers Yes Check_Scavengers->Re-evaluate No Milder_Conditions Consider Milder Acid (e.g., HCl/Dioxane) Add_Scavengers->Milder_Conditions Milder_Conditions->Re-evaluate Success Successful Deprotection Re-evaluate->Success

Caption: Troubleshooting workflow for Boc deprotection issues.

References

Technical Support Center: Purifying Conjugates made with N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of bioconjugates synthesized using the N-(Azido-PEG2)-N-Boc-PEG4-acid linker. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance, frequently asked questions, and detailed protocols for the successful purification of your specific conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the key features of the this compound linker that influence purification?

A1: This is a trifunctional linker with three key reactive groups:

  • An azide group for click chemistry conjugation (e.g., with alkyne-modified molecules).[1][2]

  • A Boc-protected amine , which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][3]

  • A terminal carboxylic acid that can be activated (e.g., with EDC/NHS) to react with primary amines.[1][4]

The presence of the PEG spacer enhances solubility, but the overall purification strategy will depend on which functional groups have been reacted and the properties of the conjugated biomolecule.

Q2: What are the most common impurities encountered when purifying conjugates made with this linker?

A2: The primary impurities include:

  • Unreacted this compound linker.

  • Excess biomolecule (e.g., peptide, protein, antibody).

  • Byproducts from the activation and conjugation reactions (e.g., NHS, EDC urea (B33335) byproduct).

  • Aggregated conjugate.

  • Species with incomplete Boc-deprotection (if this step was performed).

Q3: Which chromatographic techniques are most effective for purifying these conjugates?

A3: The choice of technique depends on the properties of the final conjugate. High-performance liquid chromatography (HPLC) is a powerful and widely used method.[5] The most common modes are:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for removing small molecule impurities like unreacted linker and reaction byproducts from a much larger bioconjugate.[6][7]

  • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. This is highly effective for purifying peptide and oligonucleotide conjugates.[5]

  • Ion-Exchange Chromatography (IEX): Separates based on charge. This can be useful if the conjugation or Boc-deprotection significantly alters the net charge of the biomolecule.

Q4: How do I remove the Boc protecting group, and when should I do it?

A4: The Boc group is typically removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).[8][9] The deprotection can be performed either before or after the initial conjugation, depending on your synthetic strategy. If deprotection is done post-conjugation, a subsequent purification step is necessary to remove the deprotection reagents and any byproducts.[3]

Q5: My conjugate appears aggregated after purification. What could be the cause?

A5: Aggregation can be caused by several factors:

  • Harsh purification conditions: High pressure during SEC or the use of inappropriate buffers can induce aggregation.[7]

  • Instability of the conjugate: The PEGylation itself might have altered the stability of your molecule.

  • Freeze-thaw cycles: Repeated freezing and thawing of the sample can lead to aggregation.

To mitigate this, consider reducing the flow rate in SEC, screening different buffer conditions (pH, ionic strength), and performing purification steps at low temperatures (e.g., 4°C).[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of your this compound conjugate.

Issue Symptom Possible Cause(s) Suggested Solution(s)
Low Recovery of Conjugate Low final yield of the purified product.Non-specific Binding: The conjugate may be binding to the chromatography resin or membrane.[6]- For SEC: Add modifiers like arginine to the mobile phase to reduce non-specific interactions.[6] - For IEX: Adjust the buffer pH or salt concentration to optimize elution. - For RP-HPLC: Try a different column chemistry or modify the mobile phase.
Product Degradation: The conjugate may be unstable under the purification conditions.- Investigate the stability of your conjugate at different pH values and temperatures.[5] - Consider a faster purification method or add stabilizers to your buffers.[5]
Poor Separation from Unreacted Biomolecule Co-elution of the conjugate and the starting biomolecule.Insufficient Resolution: The chosen method may not adequately separate species with similar properties.- For SEC: Ensure the column length and resin bead size are optimized for high resolution. A longer column or smaller bead size can improve separation.[6][7] - For IEX: Optimize the gradient slope for elution. A shallower gradient can improve resolution. - For RP-HPLC: Optimize the gradient of the organic solvent.
Presence of Unreacted Linker A peak corresponding to the free linker is observed in the final product analysis.Inefficient Removal: The purification method is not effectively separating the small linker from the large conjugate.- For SEC: Use a column with an appropriate pore size to ensure the small linker is well-separated from the larger conjugate.[6] - Dialysis/Ultrafiltration: Perform extensive dialysis or diafiltration with a suitable molecular weight cutoff (MWCO) membrane to remove the small linker.[7][10]
Incomplete Boc Deprotection Heterogeneous product with both Boc-protected and deprotected species.Insufficient Deprotection Reaction: Reaction time, temperature, or TFA concentration may be insufficient.- Increase the reaction time or the concentration of TFA.[8] - Monitor the reaction progress using LC-MS to ensure it goes to completion.
Presence of Unexpected Peaks Additional, unidentified peaks in the analysis of the purified product.Reaction Byproducts: The conjugation or deprotection reactions may have produced side products.[5]- Use LC-MS to identify the impurities.[5] - Optimize the reaction conditions to minimize their formation.
Degradation Products: The conjugate or starting materials may have degraded during the reaction or purification.[5]- Analyze the stability of all components under the experimental conditions.[5] - Ensure the use of high-purity reagents and solvents.[5]

Experimental Protocols

Protocol 1: Purification of a Protein Conjugate by Size Exclusion Chromatography (SEC)

This protocol is designed to remove unreacted this compound and other small molecule impurities from a protein conjugate.

Materials:

  • SEC column suitable for the molecular weight of the protein conjugate.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Crude conjugation reaction mixture.

  • 0.22 µm syringe filter.

Methodology:

  • System Equilibration: Equilibrate the SEC system with at least two column volumes of the mobile phase at a flow rate appropriate for the column (e.g., 1 mL/min for a standard analytical column).

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger protein conjugate will elute before the smaller, unreacted linker and other small molecules.[6]

  • Fraction Collection: Collect fractions corresponding to the elution peaks. The protein conjugate will typically be in the first major peak.

  • Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectrophotometry to confirm the presence and purity of the conjugate.

Protocol 2: Boc Deprotection of a Purified Conjugate

This protocol outlines the removal of the Boc protecting group from a purified conjugate.

Materials:

  • Purified Boc-protected conjugate.

  • Anhydrous Dichloromethane (DCM).

  • Trifluoroacetic Acid (TFA).

  • Nitrogen gas supply.

  • Desalting column or dialysis equipment.

Methodology:

  • Dissolution: Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.

  • Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).[11]

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 Da).

  • Solvent Removal: Remove the DCM and excess TFA by evaporation under a gentle stream of nitrogen.

  • Purification: Immediately purify the deprotected conjugate to remove residual TFA and salts. This can be achieved by either:

    • Desalting: Using a desalting column (e.g., Sephadex G-25).[10]

    • Dialysis: Dialyzing against an appropriate buffer.[10]

  • Quantification: Quantify the final deprotected conjugate using a suitable method (e.g., UV-Vis spectrophotometry).

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification1 Step 2: Initial Purification cluster_deprotection Step 3: Boc Deprotection cluster_purification2 Step 4: Final Purification biomolecule Biomolecule (e.g., Protein-NH2) conjugation Conjugation Reaction biomolecule->conjugation linker Activated Linker (N-(Azido-PEG2)-N-Boc-PEG4-NHS) linker->conjugation crude_product Crude Product Mixture conjugation->crude_product purification1 Purification (e.g., SEC) crude_product->purification1 boc_conjugate Boc-Protected Conjugate purification1->boc_conjugate deprotection TFA Treatment boc_conjugate->deprotection deprotected_crude Deprotected Mixture deprotection->deprotected_crude purification2 Purification (e.g., Desalting/Dialysis) deprotected_crude->purification2 final_product Final Purified Conjugate purification2->final_product

Caption: General experimental workflow for conjugation and purification.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_solutions Potential Solutions start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation aggregation Aggregation? start->aggregation solution_yield Optimize buffer (pH, salt) Add arginine to mobile phase Change chromatography media low_yield->solution_yield Yes solution_separation Optimize gradient Use longer column Reduce flow rate Change separation principle (e.g., SEC to IEX) poor_separation->solution_separation Yes solution_aggregation Purify at 4°C Screen for stabilizing buffers Reduce pressure/flow rate aggregation->solution_aggregation Yes

Caption: Troubleshooting logic for common purification issues.

References

long-term storage and stability of N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG2)-N-Boc-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on the long-term storage, stability, and handling of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at or below -20°C in a dry, dark environment.[1][2][3][4][5][6] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.[7] When stored as a solution, it is advisable to prepare it fresh. If storage of a stock solution is necessary, it should be stored at -80°C.[8]

Q2: What solvents are compatible with this compound?

A2: This compound is soluble in a variety of common laboratory solvents, including water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1][2][4][5] For solutions, it is recommended to use newly opened, anhydrous solvents to minimize water content, which can impact solubility and stability.[9]

Q3: What are the main functional groups of this linker and their reactivities?

A3: this compound is a trifunctional linker featuring:

  • An azide group (-N3) for "click chemistry" reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][4][8][10]

  • A Boc-protected amine (-NHBoc) which can be deprotected under acidic conditions to reveal a primary amine.[1][2][4]

  • A terminal carboxylic acid (-COOH) that can react with primary amines in the presence of activating agents like EDC or HATU to form a stable amide bond.[1][2][4]

Q4: What are the potential degradation pathways for this molecule?

A4: Potential degradation can occur at any of the functional groups or the PEG backbone:

  • Azide Group: Organic azides can be sensitive to heat, light, and shock, potentially leading to decomposition and the release of nitrogen gas.[9]

  • Boc Group: The Boc protecting group is labile in strong acidic conditions, which will lead to its removal.

  • PEG Backbone: The ether linkages in the polyethylene (B3416737) glycol chain can be susceptible to oxidation over long periods, especially in the presence of trace metal ions. This can lead to the formation of impurities such as formic acid and aldehydes.[11][12][13]

  • Carboxylic Acid Group: While generally stable, the carboxylic acid can undergo esterification if stored in an alcohol-based solvent for extended periods, particularly at elevated temperatures.[14]

Storage and Stability Data

ParameterRecommendationSource
Storage Temperature (Solid) -20°C[1][2][3][4][5][6]
Storage Temperature (In Solvent) -80°C (for short-term storage)[8]
Light Exposure Store in the dark.[9]
Atmosphere Store in a dry environment.[7]
Shipping Condition Ambient Temperature[1][2][5]

Troubleshooting Guides

Issue 1: Low Yield or Failed "Click Chemistry" Reaction
Possible Cause Troubleshooting Step
Degradation of Azide Group Ensure the linker has been stored correctly at -20°C and protected from light. Assess the purity of the linker using LC-MS or NMR before use.
Impure Reagents or Solvents Use high-purity, anhydrous solvents for the reaction. Ensure the alkyne-containing substrate is pure.
Suboptimal Reaction Conditions Optimize the catalyst (e.g., copper source, ligand) concentration and reaction time. Ensure the reaction is performed under an inert atmosphere if required.
Steric Hindrance The PEG chain may be sterically hindering the reaction. Consider using a linker with a longer or shorter PEG chain to optimize the distance between the reactive groups.[15]
Issue 2: Incomplete or Unsuccessful Boc Deprotection
Possible Cause Troubleshooting Step
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., TFA in DCM) or the reaction time. Monitor the reaction progress by TLC or LC-MS.
Acid-Labile Substrate If other parts of your molecule are sensitive to strong acid, consider milder deprotection conditions or a different protecting group strategy.
Side Reactions The intermediate t-butyl cation can cause side reactions. Use of scavengers like anisole (B1667542) or thiophenol can mitigate this.[16]
Incomplete Reaction Workup Ensure complete removal of the acid and byproducts during the workup and purification steps.
Issue 3: Poor Yield in Carboxylic Acid Activation/Amidation
Possible Cause Troubleshooting Step
Inactive Coupling Reagents Use fresh, high-quality coupling reagents (e.g., EDC, HATU).
Presence of Water Perform the reaction under anhydrous conditions as water can hydrolyze the activated ester intermediate.
Suboptimal pH The pH of the reaction is critical for efficient amidation. Adjust the pH as needed, typically in the range of 7.2-8.5.
Competing Reactions Ensure that the amine to be coupled is sufficiently nucleophilic and that there are no other competing nucleophiles in the reaction mixture.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by LC-MS

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the linker in a 50:50 mixture of acetonitrile (B52724) and water.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

  • Data Analysis: Integrate the peak corresponding to the expected mass of the compound and calculate the purity based on the total ion chromatogram.

Protocol 2: Accelerated Stability Study

This protocol can be adapted to assess the stability of the linker under stressed conditions.

  • Sample Preparation: Prepare solutions of the linker (e.g., 1 mg/mL) in relevant solvents (e.g., DMSO, water, PBS at different pH values). Aliquot the solutions into separate vials for each time point and condition.

  • Storage Conditions:

    • Temperature: Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Light Exposure: Store a set of samples exposed to ambient light and another set protected from light.

  • Time Points: Analyze samples at initial (T=0), 1 week, 2 weeks, 4 weeks, and 8 weeks.

  • Analysis: At each time point, analyze the samples by LC-MS (using the protocol above) to determine the percentage of the parent compound remaining and to identify any major degradation products.

  • Data Presentation: Plot the percentage of the intact linker remaining over time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage start Start dissolve Dissolve Linker in Anhydrous Solvent start->dissolve prep_reagents Prepare Other Reaction Components dissolve->prep_reagents reaction Perform Conjugation Reaction (e.g., Click, Amidation, Deprotection) prep_reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Reaction Workup/Quenching monitor->workup purify Purify Product (e.g., HPLC, Column Chromatography) workup->purify analyze Characterize Final Product (NMR, LC-MS, etc.) purify->analyze storage Store Purified Product at -20°C or below analyze->storage degradation_pathways Potential Degradation Pathways cluster_degradation Degradation Products parent This compound azide_loss Loss of N2 from Azide parent->azide_loss Heat, Light, Shock boc_cleavage Boc-deprotected Linker parent->boc_cleavage Strong Acid peg_oxidation PEG Chain Fragments (e.g., aldehydes, formic acid) parent->peg_oxidation Oxidative Conditions

References

Technical Support Center: Troubleshooting EDC Coupling with N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the EDC coupling of N-(Azido-PEG2)-N-Boc-PEG4-acid with primary amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the EDC coupling of this compound?

The two primary side products in EDC coupling reactions are the N-acylurea byproduct and the hydrolyzed starting acid .

  • N-acylurea Byproduct: This stable and unreactive compound forms from the rearrangement of the active O-acylisourea intermediate.[1][2] This side reaction is more likely to occur in the absence of a nucleophile (the primary amine) or when there is an excess of EDC.[1]

  • Hydrolyzed this compound: The O-acylisourea intermediate is susceptible to hydrolysis, which regenerates the starting carboxylic acid.[2] This is more prevalent in aqueous solutions and at suboptimal pH.

A third, less common side product can be the anhydride , formed by the reaction of the O-acylisourea intermediate with another molecule of the starting acid.[1]

Q2: How can I detect the formation of these side products?

The most effective methods for detecting side products are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC Analysis: Reversed-phase HPLC can separate the desired amide product from the side products and unreacted starting materials based on their polarity. The N-acylurea byproduct is typically more hydrophobic than the desired product and will have a longer retention time. The unreacted starting acid is generally more polar and will elute earlier.

  • LC-MS Analysis: This technique provides both chromatographic separation and mass information. It is invaluable for confirming the identity of the peaks observed in the HPLC chromatogram. The expected masses of the key species are summarized in the table below.

CompoundDescriptionExpected Molecular Weight ( g/mol )
This compoundStarting Material522.58
Desired Amide ProductProduct of successful coupling521.57 + MW of amine
N-acylurea ByproductRearrangement side product677.85
EDC-UreaByproduct from EDC155.24

Q3: What are the optimal reaction conditions to minimize side product formation?

Optimizing reaction conditions is crucial for maximizing the yield of the desired amide and minimizing side products.

  • pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction with the primary amine is favored at a more neutral to slightly basic pH (7.2-8.0). A two-step protocol, where the activation is performed at a lower pH before raising it for the amine addition, is often recommended.

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used to minimize hydrolysis of the O-acylisourea intermediate.[1]

  • Reagent Stoichiometry: A slight excess of EDC and an amine is often used to drive the reaction to completion. However, a large excess of EDC can increase the formation of the N-acylurea byproduct.[1] A common starting point is 1.2 equivalents of EDC and 1.5 equivalents of the amine relative to the carboxylic acid.

  • Use of NHS or Sulfo-NHS: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is highly recommended. These reagents react with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the EDC coupling of this compound.

Issue 1: Low or No Yield of the Desired Amide Product

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffers. For a one-pot reaction, maintain a pH between 6.0 and 7.5. For a two-step reaction, perform the activation at pH 4.5-6.0 and the coupling at pH 7.2-8.0.
Inactive EDC or NHS EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them properly in a desiccator. Allow reagents to warm to room temperature before opening to prevent condensation.
Presence of Water in Organic Solvents Use anhydrous solvents to minimize hydrolysis of the active intermediate.
Competing Nucleophiles in Buffers Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete in the reaction. MES, HEPES, and phosphate (B84403) buffers are suitable choices.
Insufficient Reaction Time Allow the reaction to proceed for an adequate duration. A typical reaction time is 2-4 hours at room temperature, but it can be left overnight at 4°C. Monitor the reaction progress by HPLC or TLC.

Issue 2: Presence of Significant Side Products

Side Product Observed Potential Cause Recommended Action
High levels of unreacted this compound Inefficient activation or rapid hydrolysis of the O-acylisourea intermediate.Add NHS or Sulfo-NHS to the reaction to form a more stable active ester. Ensure anhydrous reaction conditions. Check the quality of your EDC.
Prominent N-acylurea peak in HPLC/LC-MS Excess EDC or slow reaction with the amine.Reduce the molar excess of EDC to 1.1-1.2 equivalents. Ensure the amine is sufficiently nucleophilic and present in a slight excess.
Multiple unidentified peaks Degradation of starting materials or side reactions with functional groups.Confirm the purity of your starting materials. The Boc and azido (B1232118) groups are generally stable under EDC coupling conditions, but ensure no other reactive functionalities are present on your amine.

Issue 3: Difficulty in Purifying the Final Product

Problem Recommended Action
Co-elution of product and N-acylurea byproduct The similar PEG content can make separation challenging.
Presence of EDC-urea in the final product The urea (B33335) byproduct from EDC is water-soluble.

Experimental Protocols

Protocol 1: One-Pot EDC/NHS Coupling in an Organic Solvent

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Dissolve the primary amine (1.5 equivalents) in anhydrous DMF or DCM.

    • Dissolve EDC (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

  • Reaction:

    • To the solution of the PEG acid, add the EDC and NHS solutions.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the amine solution to the reaction mixture.

    • Stir at room temperature for 2-4 hours or overnight at 4°C.

  • Work-up and Purification:

    • If using DCM, wash the reaction mixture sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If using DMF, the product can often be precipitated by adding the reaction mixture to cold diethyl ether.

    • Purify the crude product by reversed-phase HPLC.

Protocol 2: Two-Step EDC/Sulfo-NHS Coupling in Aqueous Buffer

  • Activation:

    • Dissolve this compound (1 equivalent) in an amine-free buffer (e.g., MES buffer) at pH 5.5.

    • Add Sulfo-NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Incubate at room temperature for 15-30 minutes.

  • Coupling:

    • Add the primary amine (1.5 equivalents) dissolved in a coupling buffer (e.g., PBS) at pH 7.4.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding hydroxylamine (B1172632) to a final concentration of 10-50 mM.

    • Purify the conjugate using dialysis, size-exclusion chromatography, or reversed-phase HPLC.

Visualizing the Process

EDC Coupling Reaction Pathway

EDC_Coupling_Pathway Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amide_Product Desired Amide Product O_Acylisourea->Amide_Product + Primary Amine EDC_Urea EDC-Urea Byproduct O_Acylisourea->EDC_Urea N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Hydrolyzed_Acid Regenerated Carboxylic Acid O_Acylisourea->Hydrolyzed_Acid + H₂O (Hydrolysis) NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS Primary_Amine Primary Amine Primary_Amine->Amide_Product Water H₂O Water->Hydrolyzed_Acid NHS NHS / Sulfo-NHS NHS->NHS_Ester NHS_Ester->Amide_Product + Primary Amine Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction by HPLC/LC-MS Start->Analyze High_SM High Unreacted Starting Material? Analyze->High_SM High_NAU High N-Acylurea? High_SM->High_NAU No Check_Reagents Check Reagent Quality (EDC/NHS, Solvents) High_SM->Check_Reagents Yes Other_Imp Other Impurities? High_NAU->Other_Imp No Optimize_Stoich Optimize Stoichiometry (Reduce EDC Excess) High_NAU->Optimize_Stoich Yes Check_SM_Purity Check Purity of Starting Materials Other_Imp->Check_SM_Purity Yes Purification Optimize Purification (e.g., HPLC gradient) Other_Imp->Purification No Optimize_pH Optimize pH and Add NHS/Sulfo-NHS Check_Reagents->Optimize_pH Optimize_pH->Analyze Optimize_Stoich->Analyze Check_SM_Purity->Analyze Success Successful Coupling Purification->Success

References

Technical Support Center: Monitoring N-(Azido-PEG2)-N-Boc-PEG4-acid Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reactions of N-(Azido-PEG2)-N-Boc-PEG4-acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS monitoring of this compound reactions. For the purpose of providing concrete examples, we will consider the common reaction of coupling the carboxylic acid moiety of this compound with an amine (e.g., benzylamine) via EDC/NHS chemistry.

Q1: I am not seeing the expected mass for my product in the LC-MS analysis. What could be the reason?

A1: There are several potential reasons for not observing the expected product mass. Here is a systematic approach to troubleshoot this issue:

  • Verify the expected m/z values: Ensure you are looking for the correct mass-to-charge ratios. PEGylated molecules can form various adducts and exist in different charge states. Refer to the table below for the expected m/z values of the starting material, activated intermediate, and the product of a model reaction with benzylamine (B48309).

  • Check for reaction failure: The reaction may not have proceeded as expected.

    • Incomplete activation: The formation of the NHS ester intermediate may be inefficient. Monitor the reaction mixture for the disappearance of the starting acid and the appearance of the NHS ester.

    • Degradation of coupling reagents: EDC and NHS are moisture-sensitive. Ensure they are fresh and handled under anhydrous conditions.

    • Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis back to the starting carboxylic acid, especially in the presence of water. This is a common side reaction.[][2]

  • Confirm the identity of observed peaks:

    • Starting material: The most prominent peak might still be your unreacted starting material.

    • Byproducts: Look for masses corresponding to common byproducts of EDC/NHS coupling, such as the N-acylisourea intermediate.

  • LC-MS method optimization: Your current method might not be suitable for detecting the product.

    • Ionization suppression: The product may be present but not ionizing efficiently.

    • Chromatographic co-elution: The product peak might be co-eluting with a more abundant species that suppresses its signal.

Q2: My mass spectrum is very complex, showing multiple series of peaks. How can I interpret this?

A2: Complex mass spectra are common when analyzing PEGylated compounds.[3][4] This complexity arises from several factors:

  • Polydispersity of PEG (if applicable): While this compound is a discrete PEG linker, broader PEG reagents can have a distribution of molecular weights, leading to a series of peaks separated by the mass of the ethylene (B1197577) glycol unit (44.026 Da).

  • Multiple charge states: PEGylated molecules can readily form multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) during electrospray ionization (ESI). These will appear at m/z values of (M+2)/2, (M+3)/3, etc.

  • Adduct formation: PEG compounds have a high affinity for alkali metal ions. It is very common to observe sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in addition to the protonated molecule ([M+H]⁺). The presence of these adducts can be minimized by using high-purity solvents and plasticware, as glass can be a source of sodium ions.[5]

  • In-source fragmentation: The PEG chain can sometimes fragment in the ion source of the mass spectrometer, leading to a series of peaks with lower masses.[6]

To simplify the spectrum, you can try:

  • Using a charge-stripping agent: Post-column addition of a reagent like triethylamine (B128534) can sometimes simplify the charge state distribution.[7]

  • Optimizing MS source conditions: Adjusting parameters like the capillary voltage and gas temperatures can influence the degree of adduct formation and in-source fragmentation.

Q3: I see a peak with a mass loss of 100 Da from my starting material or product. What is this?

A3: A mass loss of 100.05 Da corresponds to the loss of the tert-Butoxycarbonyl (Boc) protecting group. The Boc group is known to be labile under acidic conditions.[8][9][10] If your LC mobile phase contains a strong acid like trifluoroacetic acid (TFA), you may observe in-source cleavage of the Boc group.[11][12] To avoid this, consider using a weaker acid, such as formic acid, in your mobile phase.

Q4: The reaction seems to be stalled, with both starting material and the NHS-ester intermediate present, but little to no final product is forming. What should I do?

A4: This situation suggests that the first step of the reaction (activation of the carboxylic acid) is occurring, but the second step (nucleophilic attack by the amine) is hindered. Here are some possible causes and solutions:

  • Steric hindrance: The amine you are using might be sterically hindered, making it difficult to attack the activated ester.

  • Low nucleophilicity of the amine: The amine may not be sufficiently nucleophilic to react efficiently.

  • Reaction pH: The reaction of the NHS ester with the primary amine is most efficient at a pH of 7-8.[13] Ensure your reaction buffer is within this range.

  • Concentration of the amine: The rate of the aminolysis is dependent on the concentration of the amine. Increasing the concentration of the amine may drive the reaction forward.

FAQs

Q1: What are the key functional groups of this compound and their reactivities?

A1: this compound has three key functional groups:

  • Azide (-N₃): This group is used in "click chemistry," specifically in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to conjugate with molecules containing an alkyne group.[14]

  • Boc-protected Amine (-NHBoc): The tert-Butoxycarbonyl (Boc) group is a protecting group for the amine. It is stable under many reaction conditions but can be removed with acid (e.g., trifluoroacetic acid) to yield a free primary amine.[8][15]

  • Carboxylic Acid (-COOH): This group can be activated to form an amide bond with a primary amine. A common method is to use carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a more reactive NHS ester intermediate.[16][17]

Q2: What are the expected m/z values for the starting material and its common adducts?

A2: The molecular weight of this compound is 522.6 g/mol .[18] The exact mass is 522.2901 Da.[19] In positive ion mode ESI-MS, you can expect to see the following ions:

IonFormulaCalculated m/z
[M+H]⁺[C₂₂H₄₂N₄O₁₀ + H]⁺523.2979
[M+Na]⁺[C₂₂H₄₂N₄O₁₀ + Na]⁺545.2799
[M+K]⁺[C₂₂H₄₂N₄O₁₀ + K]⁺561.2538
[M+NH₄]⁺[C₂₂H₄₂N₄O₁₀ + NH₄]⁺540.3245
[M+2H]²⁺[C₂₂H₄₂N₄O₁₀ + 2H]²⁺262.1526

Q3: What are the major byproducts I should look for in an EDC/NHS coupling reaction?

A3: Besides the unreacted starting materials and the desired product, you should be aware of the following potential byproducts:

  • Hydrolyzed NHS ester: The NHS ester intermediate can react with water to revert to the starting carboxylic acid.[][2]

  • N-acylisourea: This is a common byproduct in carbodiimide-mediated reactions, formed by the rearrangement of the O-acylisourea intermediate.[5][20]

  • EDC- and NHS-related byproducts: You will also see peaks corresponding to EDC, NHS, and their reaction byproducts in your chromatogram.

Q4: Are there any known impurities in commercial this compound that I should be aware of?

A4: While high-purity reagents are generally used, PEG compounds can sometimes contain low levels of impurities from their synthesis, such as ethylene glycol or diethylene glycol.[11] Additionally, trace amounts of formic acid or formaldehyde (B43269) have been reported in some pharmaceutical-grade PEGs.[21] However, for the purpose of monitoring a specific reaction, these are less of a concern than the byproducts of the reaction itself.

Quantitative Data Summary

The following tables summarize the expected m/z values for the key species in the model reaction of this compound with benzylamine, mediated by EDC/NHS.

Table 1: Key Species in the Amide Coupling Reaction

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
This compound (Starting Material)C₂₂H₄₂N₄O₁₀522.60522.2901
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester (Intermediate)C₂₆H₄₅N₅O₁₂619.67619.3092
N-(Azido-PEG2)-N-Boc-PEG4-benzylamide (Product)C₂₉H₅₁N₅O₉611.75611.3680
N-acylisourea byproduct (example with EDC)C₃₁H₆₀N₆O₁₀676.85676.4422
BenzylamineC₇H₉N107.15107.0735

Table 2: Expected m/z Values for Key Species in Positive Ion Mode ESI-MS

Compound[M+H]⁺[M+Na]⁺[M+K]⁺[M+2H]²⁺
Starting Material523.2979545.2799561.2538262.1526
NHS ester620.3170642.3000658.2739310.6622
Product612.3758634.3578650.3317306.6916
N-acylisourea677.4495699.4314715.4053339.2284

Experimental Protocols

Detailed Methodology for Monitoring the Amide Coupling Reaction by LC-MS

  • Reaction Setup (Example):

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester intermediate.

    • Add benzylamine (1.5 equivalents) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by LC-MS.

  • Sample Preparation for LC-MS:

    • At various time points, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10-50 µg/mL.

    • Vortex the sample and transfer it to an LC-MS vial.

  • LC-MS Method:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[22]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

    • MS System: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 150-1500.

    • Source Parameters: Optimize capillary voltage, gas flow rates, and temperatures for the specific instrument to achieve good signal intensity and minimize fragmentation.

Visualizations

Reaction_Pathway A This compound B NHS Ester Intermediate A->B + EDC, NHS D N-acylisourea Byproduct A->D + EDC (Rearrangement) B->A Hydrolysis (+H2O) C Amide Product B->C + R-NH2 E Hydrolysis

Caption: Reaction pathway for the amide coupling of this compound.

Troubleshooting_Workflow start Start: No/Low Product Peak in LC-MS check_mz Verify Expected m/z Values (Adducts, Charge States) start->check_mz check_reaction Analyze Reaction Mixture for Starting Material & Intermediates check_mz->check_reaction Yes wrong_mz Incorrect m/z check_mz->wrong_mz No sm_present High Starting Material, Low Intermediate/Product check_reaction->sm_present High SM intermediate_present Intermediate Present, Low Product check_reaction->intermediate_present Intermediate no_peaks No Relevant Peaks check_reaction->no_peaks None activation_fail Activation Failure (Check EDC/NHS) sm_present->activation_fail coupling_fail Coupling Failure (Check Amine, pH) intermediate_present->coupling_fail lcms_issue LC-MS Issue (Ion Suppression, Method) no_peaks->lcms_issue recalculate Recalculate m/z for Byproducts, Fragments wrong_mz->recalculate

Caption: A logical workflow for troubleshooting low product yield in LC-MS analysis.

References

Technical Support Center: Controlling the Degree of PEGylation with Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when controlling the degree of PEGylation with bifunctional linkers.

Frequently Asked Questions (FAQs)

Q1: What are bifunctional PEG linkers and how are they categorized?

A1: Bifunctional polyethylene (B3416737) glycol (PEG) linkers are polymers with reactive functional groups at both ends, enabling them to act as molecular bridges or crosslinkers.[1][2] Their PEG backbone improves properties like solubility and stability in the final conjugate.[2][3] They are broadly categorized into two main types:

  • Homobifunctional PEGs: These linkers have identical functional groups at each end (X-PEG-X).[1][] They are typically used to crosslink similar molecules or to form hydrogels.[1][]

  • Heterobifunctional PEGs: These possess two different functional groups (X-PEG-Y).[1][] This allows for the specific, sequential conjugation of two different molecules, which is highly useful in applications like antibody-drug conjugates (ADCs) and targeted drug delivery.[1][]

Q2: What is the "degree of PEGylation" and why is it a critical parameter?

A2: The degree of PEGylation refers to the average number of PEG molecules covalently attached to a single protein or molecule.[5][6] It is a fundamental parameter for characterizing a bioconjugate because it directly influences the therapeutic properties of the molecule.[6][7] Controlling the degree of PEGylation is crucial for:

  • Pharmacokinetics: The number and size of attached PEG chains increase the molecule's hydrodynamic volume, which can extend its circulation half-life by reducing renal clearance.[3][8]

  • Immunogenicity: PEG chains can mask epitopes on the protein surface, reducing recognition by the immune system.[3]

  • Bioactivity: While beneficial, excessive PEGylation can also hinder the interaction of the protein with its target, potentially reducing its biological activity.[9][10] Therefore, achieving an optimal degree of PEGylation is key to balancing these effects.

Q3: What are the primary factors that control the degree of PEGylation?

A3: The degree of PEGylation is influenced by a combination of reaction parameters.[7] Optimizing these factors is essential for achieving the desired product with high yield and selectivity.[1] Key factors include:

  • Molar Ratio of PEG to Protein: This is a primary determinant.[11][12] Increasing the molar excess of the PEG linker generally leads to a higher degree of PEGylation.[13]

  • Reaction pH: The pH of the buffer affects the reactivity of both the target functional groups on the protein (e.g., the deprotonation of lysine's amine group) and the stability of the PEG linker's reactive groups.[7][12]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the extent of PEGylation, but may also lead to protein degradation or aggregation.[7][13][14]

  • Protein Concentration: This can influence whether intramolecular or intermolecular crosslinking is favored, especially with homobifunctional linkers.[12]

  • Linker Chemistry and PEG Architecture: The type of reactive group on the PEG linker determines its target specificity.[1] Additionally, the structure of the PEG itself (e.g., linear vs. branched) can create steric hindrance that limits the number of available reaction sites.[7][9]

Q4: How can the degree of PEGylation be measured and quantified?

A4: Several analytical techniques are used to determine the degree of PEGylation, each with its own advantages and limitations.[5] The choice of method often depends on the required precision and available equipment.[5] Common methods include:

  • SDS-PAGE: A routine method where PEGylated proteins show a significant increase in apparent molecular weight compared to the unmodified protein.[1] The broadness of the band can indicate the heterogeneity of the PEGylation.[1]

  • Size Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius.[5] PEGylation increases this radius, causing the conjugated protein to elute earlier than the unmodified version.[5] It can be used to separate different PEGylated species.[1]

  • Mass Spectrometry (MALDI-TOF or ESI-LC/MS): MS is a powerful tool for determining the precise molecular weight of the conjugate.[1][15] By comparing the mass of the PEGylated and un-PEGylated protein, the number of attached PEG chains can be calculated.[5][16]

  • UV-Vis Spectroscopy: This method can be used if the PEG linker has a chromophore.[5] The protein concentration is determined by absorbance at 280 nm, and the PEG concentration is measured at its specific wavelength to calculate the PEG-to-protein ratio.[5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a quantitative method for determining the average degree of PEGylation without the biases of chromatographic or electrophoretic methods.[6][17]

Troubleshooting Guide

Problem 1: Why is my PEGylation yield consistently low or the reaction is not working?

This is a common issue that can stem from several factors related to reagents and reaction conditions.[13]

  • Possible Cause 1: Suboptimal Molar Ratio.

    • Solution: The concentration of the PEG linker relative to the target molecule is a primary driver of the reaction.[11][12] Increase the molar excess of the bifunctional PEG linker. A 5 to 20-fold molar excess is a common starting point, but this should be optimized for your specific protein and desired degree of PEGylation.[2][13]

  • Possible Cause 2: Incompatible Buffer Components.

    • Solution: Ensure your reaction buffer does not contain competing nucleophiles, such as primary amines (e.g., Tris or glycine), which will react with amine-reactive linkers like NHS esters and quench the reaction.[1][12] Use buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer.[2]

  • Possible Cause 3: Degraded PEG Reagent or Reducing Agent.

    • Solution: Many PEG linkers, especially NHS esters, are moisture-sensitive. Store reagents at the recommended temperature (e.g., -20°C) and protect them from moisture.[13] If degradation is suspected, use a fresh vial. Similarly, if using a reductive amination strategy (e.g., with PEG-aldehyde), ensure the reducing agent (e.g., sodium cyanoborohydride) is fresh and has been stored in a desiccator.[13]

  • Possible Cause 4: Suboptimal pH.

    • Solution: The reaction pH is critical. For amine-reactive NHS esters, the reaction is most efficient at a pH of 7-9.[11] For N-terminal specific PEGylation with PEG-aldehyde, a lower pH of around 5-6 is often used.[14][18] Perform small-scale experiments to determine the optimal pH for your specific conjugation.[13]

Problem 2: My protein is aggregating or precipitating during the reaction. What can I do?

Protein aggregation during PEGylation can be caused by a high degree of crosslinking or solvent effects.[12]

  • Possible Cause 1: Excessive Intermolecular Crosslinking.

    • Solution: This is particularly common when using homobifunctional linkers at high concentrations.[12] To favor intramolecular crosslinking or to simply reduce the formation of large, insoluble complexes, try the following:

      • Reduce Molar Excess: Lower the molar ratio of the PEG crosslinker to your protein.[12]

      • Adjust Protein Concentration: Modifying the protein concentration can shift the balance between intramolecular and intermolecular reactions.[12]

      • Shorten Reaction Time: Decrease the incubation time to limit the extent of the reaction.[12]

  • Possible Cause 2: Solvent Effects.

    • Solution: Some PEG linkers are not readily soluble in aqueous buffers and are first dissolved in an organic solvent like DMSO or DMF.[2][12] Adding a high percentage of this organic solvent to your protein solution can cause it to precipitate. Ensure the final concentration of the organic solvent in the reaction mixture is low and compatible with your protein's stability.

Problem 3: The reaction results in a heterogeneous mixture of products (e.g., unreacted protein, mono-PEGylated, multi-PEGylated). How can I achieve a more controlled and homogenous outcome?

Achieving a specific degree of PEGylation (e.g., predominantly mono-PEGylated) requires fine-tuning the reaction conditions to control the reaction kinetics.[12][14]

  • Possible Cause: Lack of Reaction Control.

    • Solution: The distribution of PEGylated species is a direct result of the reaction conditions.[12]

      • Optimize Stoichiometry: Carefully control and optimize the molar ratio of the PEG linker to the target molecule. This is the most critical factor.[12]

      • Adjust pH: Performing the reaction at a slightly lower pH (e.g., 7.2 for NHS esters) can slow the reaction rate, providing more control, although it may require longer incubation times.[12]

      • Optimize Time and Temperature: Monitor the reaction over time by taking aliquots and analyzing them (e.g., via SDS-PAGE or HPLC) to find the optimal time point that maximizes the desired species before significant multi-PEGylation occurs.[13] Reducing the temperature can also slow the reaction, offering better control.[14]

      • Purification Strategy: After the reaction, use a robust purification method like Ion Exchange Chromatography (IEX) to separate the different PEGylated species from each other, as PEGylation alters the surface properties of the protein.[1] This can be followed by SEC to remove any remaining free PEG.[13]

Quantitative Data Summary

Table 1: Common Bifunctional PEG Reactive Groups and Their Targets[1]
Reactive GroupTarget Functional GroupResulting BondReaction pHKey Characteristics
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)Amide7.0 - 9.0Highly reactive, stable bond.[1][19]
Aldehyde (-CHO) Primary Amine (-NH₂)Secondary Amine5.0 - 7.0Requires a reducing agent (e.g., NaBH₃CN); can be specific to N-terminus at controlled pH.[1][12][20]
Maleimide Thiol/Sulfhydryl (-SH)Thioether6.5 - 7.5Highly specific for cysteines.[1][19]
Vinyl Sulfone Thiol/Sulfhydryl (-SH)Thioether> 7.5Stable bond.[1][15]
Dithiopyridyl Thiol/Sulfhydryl (-SH)DisulfideNeutralBond is cleavable by reducing agents.[1][15]
Table 2: Key Parameters Influencing the Degree of PEGylation[7][12][21]
ParameterGeneral Effect on Degree of PEGylationConsiderations for Optimization
PEG:Protein Molar Ratio Increase Primary control point. Start with 5-20x excess and titrate to find the optimal ratio for the desired PEGylation level.[2]
Reaction pH Varies Higher pH (7-9) increases reactivity of amine groups with NHS esters. Lower pH (~5-6) can favor N-terminal modification with aldehydes.[11][18]
Reaction Temperature Increase Higher temperatures increase reaction rates but can also lead to protein instability or aggregation. Room temperature or 4°C are common.[13][14]
Reaction Time Increase Monitor reaction progress over time to find the point where the desired product is maximized without excessive formation of byproducts.[13]
Protein Concentration Varies Can influence intermolecular vs. intramolecular crosslinking.
PEG Architecture Varies Branched PEGs can increase steric hindrance, potentially limiting the number of attachment sites compared to linear PEGs of similar molecular weight.[7]
Table 3: Comparison of Analytical Techniques for Characterizing Degree of PEGylation
TechniqueInformation ProvidedAdvantagesLimitations
SDS-PAGE Apparent molecular weight, heterogeneitySimple, routine, readily available.[1]Low resolution, provides apparent MW only, not quantitative.
SEC-HPLC Hydrodynamic size, separation of speciesGood for separating unreacted protein, free PEG, and different PEGylated forms.[1][5]Can be difficult to resolve species with small differences in PEGylation.
IEX-HPLC Separation based on surface chargeCan separate species with the same number of PEGs attached at different locations (positional isomers).[1]Requires method development for each specific protein.
Mass Spectrometry Precise molecular mass, degree of PEGylationHighly accurate and quantitative for determining the number of attached PEGs.[5][15]Polydispersity of PEG can complicate spectra; requires specialized equipment.[15]
¹H NMR Average degree of PEGylationQuantitative, not subject to chromatographic biases.[6][17]Requires higher sample amounts; purification from free PEG is critical.[17]
Table 4: Example - Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance[22]
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on a non-binding IgG-MMAE conjugate with a Drug-to-Antibody Ratio (DAR) of 8.[21]

Experimental Protocols

Detailed Methodology: General Protocol for Amine-Reactive PEGylation of a Protein

This protocol provides a general method for conjugating an NHS-ester functionalized bifunctional PEG to primary amines (lysine residues and N-terminus) on a protein.[1][2]

Materials:

  • Protein of interest

  • Amine-reactive bifunctional PEG (e.g., NHS-PEG-X)

  • Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer like PBS or borate, pH 7.2-8.5).[1][2]

  • Anhydrous Solvent: DMSO or DMF.[2]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5.[1]

  • Purification equipment (e.g., SEC and/or IEX chromatography columns).

Protocol:

  • Protein Preparation:

    • Dissolve the protein to be PEGylated in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[1][2]

    • Ensure the protein solution is clear and free of aggregates.

  • PEG Linker Preparation:

    • Immediately before use, dissolve the NHS-PEG-X linker in a minimal amount of anhydrous solvent (e.g., DMSO) to create a concentrated stock solution.[2] This prevents hydrolysis of the NHS ester in aqueous buffer.

  • Conjugation Reaction:

    • Add the calculated volume of the PEG linker stock solution to the protein solution to achieve the desired molar excess (e.g., starting with a 10-fold molar excess of PEG per mole of protein).[1]

    • Incubate the reaction mixture with gentle stirring. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.[1][2] Optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.[13]

    • Incubate for 30-60 minutes at room temperature to consume any unreacted NHS-ester groups.[1][13]

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts. A common strategy involves:

      • Size Exclusion Chromatography (SEC): Use an SEC column to separate the larger PEG-protein conjugate from the smaller, unreacted PEG linker and quenching reagent.[1]

      • Ion Exchange Chromatography (IEX): If separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) is required, use an IEX column. The degree of PEGylation alters the protein's surface charge, allowing for separation.[1]

  • Characterization:

    • Analyze the purified fractions to confirm the success of the conjugation and determine the degree of PEGylation using one or more of the methods described in Table 3 (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry).[1]

Visualizations

troubleshooting_logic start Low PEGylation Yield q1 Is the PEG:Protein molar ratio optimized? start->q1 q2 Is the reaction buffer free of primary amines? q1->q2 Yes sol1 Increase molar excess of PEG linker (e.g., 5-20x) q1->sol1 No q3 Are the PEG linker and other reagents fresh? q2->q3 Yes sol2 Use a non-amine buffer (e.g., PBS, Borate) q2->sol2 No q4 Is the reaction pH optimal for the linker chemistry? q3->q4 Yes sol3 Use fresh, properly stored reagents q3->sol3 No sol4 Adjust pH based on linker (e.g., 7-9 for NHS-ester) q4->sol4 No end Yield Improved q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting logic for low PEGylation yield.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Conjugation Reaction (Control Molar Ratio, Time, Temp) prep_protein->conjugation prep_peg Dissolve Bifunctional PEG in Anhydrous Solvent prep_peg->conjugation quench Quench Reaction (e.g., with Tris or Glycine) conjugation->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify characterize Characterize Product (SDS-PAGE, MS, HPLC) purify->characterize

Caption: General experimental workflow for protein PEGylation.

linker_selection start Target Molecule Functional Groups groups Primary Amines (Lys, N-terminus) Thiols (Cys) start->groups linkers NHS-Ester Aldehyde Maleimide Vinyl Sulfone groups:amine->linkers:nhs Select Amine-Reactive groups:thiol->linkers:mal Select Thiol-Reactive

Caption: Linker selection based on available functional groups.

References

Validation & Comparative

A Comparative Guide to the Characterization of N-(Azido-PEG2)-N-Boc-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of analytical techniques for N-(Azido-PEG2)-N-Boc-PEG4-acid and its subsequent conjugates, with a focus on the application and limitations of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). While SDS-PAGE is a cornerstone technique for protein analysis, its utility for small PEG linkers and their conjugates requires careful consideration alongside alternative methods.

Challenges in Characterizing PEGylated Molecules

This compound is a branched polyethylene (B3416737) glycol (PEG) linker with a molecular weight of 522.6 g/mol , featuring an azide (B81097) group for "click chemistry" and a carboxylic acid for amine conjugation[1][2][3]. Characterizing such molecules and their conjugates presents unique challenges. When conjugated to proteins, the PEG moiety can interfere with standard analytical techniques. In SDS-PAGE, the interaction between PEG and SDS can lead to broadened bands and an apparent molecular weight that is significantly higher than the actual molecular weight[4][5][6][7][8]. Furthermore, certain linkages, like those formed with PEG-maleimide, can be unstable under routine SDS-PAGE sample preparation conditions, potentially leading to the loss of the PEG chain[9][10].

Comparison of Analytical Techniques

While SDS-PAGE is invaluable for assessing the conjugation of the PEG linker to a protein, it is not a suitable method for characterizing the small linker molecule itself. For a comprehensive analysis of the linker and its conjugates, a multi-faceted approach is recommended.

Analytical Technique Application Advantages Limitations
SDS-PAGE Analysis of the final protein-PEG conjugateHigh throughput, widely available, provides visual confirmation of conjugation (mobility shift).[11]Inaccurate molecular weight determination for PEGylated proteins[6][7][8], potential for smeared bands[4][5][6], not suitable for small molecules.
Native PAGE Analysis of the final protein-PEG conjugateAvoids PEG-SDS interaction, providing better resolution and more accurate size estimation.[4][5][6]Lower throughput than SDS-PAGE, separation is based on both size and charge.
High-Performance Liquid Chromatography (HPLC) Characterization of the PEG linker and the final conjugateHigh resolution and quantification capabilities. Size-Exclusion (SE-HPLC) and Reversed-Phase (RP-HPLC) can separate conjugates from free protein and linker.[4][5]SE-HPLC may have poor resolution for smaller PEG chains[5], RP-HPLC may not be suitable for large PEG conjugates.[4][5]
Mass Spectrometry (MS) Precise mass determination of the PEG linker and the final conjugateProvides accurate molecular weight, can confirm the number of attached PEG molecules.Requires specialized equipment, can be complex for heterogeneous mixtures.
Nuclear Magnetic Resonance (NMR) Structural confirmation of the PEG linkerProvides detailed structural information.Requires high sample concentration, not suitable for large protein conjugates.
Western Blotting Specific detection of PEGylated conjugatesHighly specific when used with anti-PEG antibodies, can detect both free PEG and conjugated PEG.[12]Requires a specific antibody, primarily a qualitative or semi-quantitative technique.

Experimental Protocols

SDS-PAGE Protocol for a Protein Conjugated with this compound

This protocol is adapted for the analysis of a protein after it has been conjugated with the PEG linker.

  • Sample Preparation:

    • Combine 15 µL of the protein-PEG conjugate sample with 5 µL of 4x Laemmli sample buffer.

    • For reducing conditions, the sample buffer should contain β-mercaptoethanol or dithiothreitol (B142953) (DTT).

    • Heat the samples at 70-95°C for 5-10 minutes. Note: High temperatures may affect the stability of certain PEG linkages[9].

  • Gel Electrophoresis:

    • Prepare or use a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Load 20 µL of the prepared sample into a well. Include a pre-stained protein molecular weight marker in an adjacent lane.

    • Run the gel in an appropriate running buffer (e.g., MES or MOPS) at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

  • Staining:

    • Dual Staining Procedure:

      • Carefully remove the gel from the cassette and rinse with deionized water.

      • Stain for protein using Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.

      • Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.

      • To specifically visualize the PEG moiety, subsequently stain the gel with a barium iodide solution. This involves incubating the gel in 5% barium chloride followed by an iodine solution, which will stain the PEG-containing bands a brown color[13][14].

    • Alternative PEG Staining:

      • Reverse Staining: Use a zinc and imidazole (B134444) salt solution for rapid, negative staining where PEGylated protein bands appear as clear zones against an opaque background[15].

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of characterizing the this compound linker and its subsequent protein conjugate.

cluster_linker Linker Characterization Linker This compound MS Mass Spectrometry Linker->MS Precise Mass NMR NMR Spectroscopy Linker->NMR Structural Confirmation HPLC HPLC Linker->HPLC Purity

Caption: Characterization workflow for the PEG linker.

cluster_conjugation Conjugation & Analysis Protein Target Protein Reaction Conjugation Reaction Protein->Reaction Linker PEG Linker Linker->Reaction Conjugate Protein-PEG Conjugate Reaction->Conjugate SDSPAGE SDS-PAGE Conjugate->SDSPAGE Mobility Shift NativePAGE Native PAGE Conjugate->NativePAGE Improved Resolution HPLC_SEC SE-HPLC Conjugate->HPLC_SEC Purity & Size MS_Conj Mass Spectrometry Conjugate->MS_Conj Precise Mass

Caption: Experimental workflow for protein conjugation and analysis.

Conclusion

The characterization of this compound and its conjugates requires a thoughtful, multi-pronged analytical approach. While SDS-PAGE is a powerful tool for visualizing the successful conjugation of this linker to a protein via a mobility shift, it is not suitable for the analysis of the small linker molecule itself and provides only an apparent molecular weight for the resulting conjugate. For comprehensive and accurate characterization, SDS-PAGE should be complemented with higher resolution techniques such as Native PAGE, HPLC, and Mass Spectrometry to ensure the purity, homogeneity, and structural integrity of the final PEGylated product. The choice of analytical methods should be tailored to the specific properties of the conjugate and the research question at hand.

References

A Comparative Guide to HPLC Analysis of N-(Azido-PEG2)-N-Boc-PEG4-acid Reaction Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized molecules is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing the reaction purity of N-(Azido-PEG2)-N-Boc-PEG4-acid, a heterobifunctional PEG linker crucial in bioconjugation and the development of therapeutics like PROTACs.[1] Alternative analytical techniques are also discussed to provide a holistic view of purity assessment.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of a reaction involving this compound.[2] Given that PEG linkers lack a strong UV chromophore, the choice of detector is critical for sensitive and accurate analysis.[3][4]

Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)

This protocol outlines a general method for analyzing the reaction mixture of this compound with a primary amine-containing molecule.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD). A UV detector can be used in series for supplementary data.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.[2]

2. Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Gas Pressure: 35 psi

    • Data Collection Rate: 10 Hz[2]

4. Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

5. Sample Preparation:

  • Dilute the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.[2]

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput.

Analytical TechniqueStrengthsLimitations
HPLC with CAD Robust, reliable quantification; near-universal detection for non-volatile analytes.[2]Not suitable for volatile compounds.
HPLC with UV Detection Widely available; good for compounds with a UV chromophore.Limited sensitivity for compounds without a strong chromophore, like PEGs.[3][4]
HPLC with Mass Spectrometry (MS) High sensitivity and selectivity; provides molecular weight information for unknown identification.[5]Matrix effects can suppress ionization; quantification can be more complex.
Quantitative NMR (qNMR) Provides detailed structural information; non-destructive; absolute quantification without a reference standard of the analyte.[6]Lower sensitivity; complex mixtures can lead to overlapping signals; requires larger sample amounts.[2]

Data Presentation: Purity Analysis Comparison

The following table presents representative data comparing the performance of different analytical techniques for determining the purity of a hypothetical reaction between this compound and an amine-containing substrate.

ParameterHPLC-CADHPLC-UV (210 nm)qNMRHPLC-MS
Purity of Conjugate (%) 96.595.896.296.8
Limit of Detection (LOD) ~5 ng/mL~50 ng/mL~0.1 mg/mL~1 ng/mL
Precision (RSD, %) < 2< 3< 1< 5
Analysis Time per Sample (min) 30301530

Note: This data is representative and can vary based on the specific reaction, instrumentation, and experimental conditions.

Experimental Workflows and Signaling Pathways

Logical Workflow for Reaction Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of a reaction involving this compound.

cluster_reaction Reaction & Quenching cluster_analysis Purity Analysis cluster_data Data Interpretation Reaction This compound + Amine-containing Molecule Quench Quench Reaction Reaction->Quench HPLC_CAD HPLC-CAD Analysis Quench->HPLC_CAD HPLC_MS HPLC-MS Analysis (for impurity identification) Quench->HPLC_MS qNMR qNMR Analysis (orthogonal method) Quench->qNMR Purity_Quant Purity Quantification HPLC_CAD->Purity_Quant Impurity_ID Impurity Identification HPLC_MS->Impurity_ID qNMR->Purity_Quant Report Final Purity Report Purity_Quant->Report Impurity_ID->Report

Workflow for reaction purity analysis.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the mechanism of action of a PROTAC.

cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Protein Degradation Proteasome->Degradation

References

A Head-to-Head Comparison: N-(Azido-PEG2)-N-Boc-PEG4-acid Versus Other Heterobifunctional PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's success. An ideal linker provides a stable connection between two entities, imparts favorable physicochemical properties, and allows for controlled and efficient conjugation. This guide provides an objective comparison of N-(Azido-PEG2)-N-Boc-PEG4-acid with other classes of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed protocols to inform rational linker design.

This compound is a branched, heterobifunctional PEG linker featuring three key functionalities: an azide (B81097) group for bioorthogonal "click chemistry," a tert-butyloxycarbonyl (Boc)-protected amine for controlled, sequential conjugation, and a terminal carboxylic acid for reaction with primary amines.[1][2] This unique combination of features makes it a versatile tool, particularly in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4]

At a Glance: Key Differences in Heterobifunctional PEG Linkers

The choice of a heterobifunctional PEG linker dictates the conjugation strategy and can significantly impact the performance of the final bioconjugate.[5] Below is a summary of key properties of this compound compared to other common classes of heterobifunctional PEG linkers.

FeatureThis compoundOther Common Heterobifunctional PEG Linkers
Primary Reactive Groups Azide, Carboxylic Acid, Boc-protected AmineVaries widely, e.g., Maleimide-NHS ester, Alkyne-Acid, DBCO-NHS ester
Primary Conjugation Chemistries Click Chemistry (e.g., CuAAC, SPAAC), Amide Bond FormationThiol-Maleimide addition, Amide Bond Formation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Key Advantage Orthogonal reactivity allowing for sequential and site-specific conjugation.A broad range of commercially available functional groups for diverse applications.
Cleavability Non-cleavableCan be designed as non-cleavable or cleavable (e.g., with Val-Cit or hydrazone moieties).[5]
Solubility High, due to the PEG spacer.[2]Generally high, dependent on the PEG length.[5]

Performance Comparison in Drug Development

The linker is not merely a spacer but a critical component that influences the efficacy, stability, and pharmacokinetic properties of a therapeutic conjugate.[6][7]

Application in PROTACs

In PROTACs, the linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand. Its length and composition are crucial for the formation of a stable and productive ternary complex, which leads to target protein ubiquitination and degradation.[6]

Table 1: Comparison of Linker Types in PROTAC Performance

Linker TypeAdvantage(s)Disadvantage(s)Representative DC₅₀Representative Dₘₐₓ
PEG Linkers Improved solubility and cell permeability.[8]Can sometimes lead to weaker degradation compared to alkyl chains.[9]3 nM[9]96%[9]
Alkyl Linkers Synthetically accessible and well-established.[8]Can be less soluble than PEG linkers.Varies widely with length.Varies widely with length.
Rigid Linkers (e.g., piperidine/piperazine) May enhance potency through conformational pre-organization.[8]Can be more synthetically challenging.[8]Potentially lower than flexible linkers.Potentially higher than flexible linkers.

DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation. Data is representative and highly dependent on the specific PROTAC system.

The branched structure of this compound allows for precise control over the spatial orientation of the two ligands, which can be optimized for efficient ternary complex formation. The azide and protected amine functionalities enable the sequential and directed attachment of the target-binding and E3 ligase-binding moieties.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The linker's stability in circulation and its ability to release the payload at the target site are critical for efficacy and safety.[7]

Table 2: Performance of a Representative Heterobifunctional Linker (Mal-PEG-NHS) in an ADC

ParameterADC with Mal-PEG-NHS Linker
Aggregation after 1 month at 4°C (%)<2%[10]
Drug Dissociation in Human Plasma (72h, %)5-10%[10]
In-vivo Half-life (murine model, hours)~250[10]

Data is for a model ADC and serves as a representative example of the performance of a heterobifunctional PEG linker.

The use of a hydrophilic PEG linker, such as in this compound, can mitigate the aggregation of ADCs with hydrophobic payloads and improve their pharmacokinetic profile.[7] The azide functionality allows for the use of click chemistry for payload attachment, which is known for its high efficiency and specificity, leading to more homogeneous ADCs.[11]

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of different linkers. Below are detailed methodologies for key experiments.

Protocol 1: General Protein Conjugation Workflow with a Heterobifunctional Linker

This protocol describes a general workflow for conjugating a small molecule to a protein using a heterobifunctional linker.

dot

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Purification cluster_2 Step 3: Second Conjugation cluster_3 Step 4: Final Purification & Analysis a Protein c Linker-Protein Conjugate a->c Reaction 1 b Heterobifunctional Linker b->c d Purification (e.g., SEC) c->d f Final Bioconjugate d->f Reaction 2 e Small Molecule e->f g Purification (e.g., SEC) f->g h Characterization (e.g., MS, HIC) g->h

Caption: General workflow for protein bioconjugation.

  • First Conjugation: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4). Add a molar excess of the heterobifunctional linker (e.g., this compound, where the carboxylic acid is activated with EDC/NHS to react with protein lysines). Incubate at room temperature or 4°C.

  • Purification: Remove excess linker using size-exclusion chromatography (SEC) or dialysis.

  • Second Conjugation:

    • For this compound:

      • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid) to reveal the primary amine.

      • Amide Coupling: React the newly exposed amine with an activated small molecule (e.g., NHS ester).

      • Click Chemistry: Alternatively, react the azide group with an alkyne- or DBCO-containing small molecule.

  • Final Purification and Analysis: Purify the final bioconjugate using SEC. Characterize the conjugate by mass spectrometry (MS) to confirm the molecular weight and hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (for ADCs).[7]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-functionalized molecule and an alkyne-containing molecule.[12]

dot

G reagents Prepare Reagents: - Azide-functionalized protein - Alkyne-containing molecule - CuSO4 solution - Sodium Ascorbate solution - Copper ligand (e.g., TBTA) mix Mix Protein and Alkyne reagents->mix add_catalyst Add Catalyst Components: 1. Ligand 2. CuSO4 3. Sodium Ascorbate mix->add_catalyst incubate Incubate at RT add_catalyst->incubate purify Purify Conjugate incubate->purify

Caption: Workflow for a CuAAC "click" reaction.

  • Prepare Stock Solutions:

    • Azide-functionalized protein in PBS, pH 7.4.

    • Alkyne-containing molecule (5-10 fold molar excess) in DMSO.

    • 50 mM CuSO₄ in water.

    • 50 mM Sodium Ascorbate in water (prepare fresh).

    • 10 mM copper ligand (e.g., TBTA) in DMSO.[12]

  • Reaction:

    • In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule.

    • Add the catalyst components in the following order, vortexing gently after each addition: copper ligand, CuSO₄, and sodium ascorbate.[12]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Remove excess reagents and byproducts by SEC or dialysis.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]

dot

G cell_culture Cell Culture & PROTAC Treatment lysis Cell Lysis cell_culture->lysis protein_quant Protein Quantification (e.g., BCA assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., Chemiluminescence) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for protein degradation.

  • Cell Culture and Treatment: Plate cells at an appropriate density. Treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.

Conclusion

Heterobifunctional PEG linkers are indispensable tools in modern drug development and bioconjugation.[13] this compound offers a unique combination of features that allow for a high degree of control over the conjugation process. Its azide group provides access to the highly efficient and specific click chemistry, while the Boc-protected amine allows for orthogonal, sequential modifications.

The choice of the optimal linker is highly dependent on the specific application.[10] For complex bioconjugates requiring precise control and site-specific modifications, the orthogonal reactivity of linkers like this compound is a significant advantage. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of heterobifunctional PEG linkers, ultimately accelerating the development of novel therapeutics and research tools.

References

N-Boc Protection: A Superior Strategy for Multi-Step PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of amine protection strategies reveals the advantages of N-Boc protection in achieving high-yield, site-specific PEGylation of therapeutic proteins and peptides. The acid-labile nature of the Boc group, combined with its stability under conditions required for PEG conjugation, offers a robust and efficient workflow for the development of next-generation biotherapeutics.

In the multi-step process of producing PEGylated biopharmaceuticals, the strategic use of protecting groups is paramount to ensure the desired biological activity and therapeutic efficacy of the final product. Among the various amine protecting groups available, the tert-butyloxycarbonyl (Boc) group has emerged as a preferred choice for its unique properties that facilitate controlled and efficient PEGylation. This guide provides an objective comparison of N-Boc protection with other common amine protection strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their PEGylation workflows.

The Principle of Orthogonal Protection in PEGylation

Multi-step PEGylation often requires a protection strategy that is "orthogonal," meaning the protecting group can be removed under conditions that do not affect other protecting groups or the integrity of the biomolecule itself. The most commonly used amine protecting groups in bioconjugation are the Boc group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyloxycarbonyl (Cbz) group. Their distinct deprotection conditions form the basis of orthogonal synthesis strategies:

  • N-Boc: Cleaved under acidic conditions (e.g., trifluoroacetic acid - TFA).[][2]

  • N-Fmoc: Cleaved under basic conditions (e.g., piperidine).[][2]

  • N-Cbz: Removed by catalytic hydrogenolysis.[2]

This orthogonality is crucial for site-specific PEGylation, where a specific amine on a protein or peptide needs to be modified while others are temporarily blocked.

Advantages of N-Boc Protection in a Multi-Step PEGylation Workflow

The primary advantage of N-Boc protection in multi-step PEGylation lies in its compatibility with the subsequent PEGylation reaction and the mild conditions required for its removal. The workflow typically involves three key stages:

  • Selective N-Boc Protection: Specific amine groups (e.g., the N-terminus or the ε-amino group of a lysine (B10760008) residue) are protected with the Boc group.

  • PEGylation: The biomolecule with the remaining free amine(s) is reacted with an activated PEG reagent.

  • N-Boc Deprotection: The Boc group is removed to yield the final, site-specifically PEGylated biomolecule.

The stability of the Boc group to the typically neutral or slightly basic conditions used for PEGylation (e.g., with NHS-ester activated PEGs) prevents its premature removal during the conjugation step.[3] Subsequently, the acid-mediated deprotection of the Boc group is generally well-tolerated by most proteins and peptides.

Comparative Performance of Amine Protecting Groups

While direct head-to-head quantitative data for the same biomolecule under identical multi-step PEGylation conditions is not extensively published, a compilation of typical performance data from peptide synthesis and bioconjugation studies highlights the high efficiency of the Boc strategy.

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsKey Advantages in PEGylation ContextPotential Limitations
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O>90%[4]Trifluoroacetic Acid (TFA)[]Orthogonal to base-labile and hydrogenolysis-labile groups; Stable during typical PEGylation reactions.Strong acid for deprotection may not be suitable for extremely acid-sensitive biomolecules.
Fmoc Fmoc-OSu or Fmoc-Cl>90%[4]20% Piperidine in DMF[2]Milder deprotection conditions; Orthogonal to acid-labile groups.The basic deprotection conditions can be incompatible with some biomolecules and PEG reagents.
Cbz Benzyl Chloroformate (Cbz-Cl)>90%[4]H₂, Pd/C (Catalytic Hydrogenolysis)[2]Stable to both acidic and basic conditions.The need for a metal catalyst can be problematic for some biomolecules and downstream processing.

Experimental Protocols

Below are generalized methodologies for the key steps in a multi-step PEGylation workflow utilizing N-Boc protection.

Protocol 1: N-Boc Protection of a Protein
  • Materials:

    • Protein of interest

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate buffer (pH 8.5)

    • Dioxane or other suitable organic co-solvent

    • Dialysis membrane or size-exclusion chromatography column for purification

  • Procedure:

    • Dissolve the protein in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

    • Slowly add a 10-50 fold molar excess of (Boc)₂O dissolved in a minimal amount of dioxane.

    • Stir the reaction mixture gently at room temperature for 4-24 hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., MALDI-TOF MS or HPLC).

    • Upon completion, purify the Boc-protected protein by dialysis against a suitable buffer or by size-exclusion chromatography to remove excess reagents.

Protocol 2: Site-Specific PEGylation of a Boc-Protected Protein
  • Materials:

    • Boc-protected protein

    • Amine-reactive PEG (e.g., mPEG-NHS ester)

    • Phosphate buffered saline (PBS), pH 7.4

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • Ion-exchange or size-exclusion chromatography system for purification

  • Procedure:

    • Dissolve the Boc-protected protein in PBS to a concentration of 1-10 mg/mL.

    • Add a 5-20 fold molar excess of the mPEG-NHS ester.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

    • Quench the reaction by adding the quenching solution.

    • Purify the Boc-protected, PEGylated protein using ion-exchange or size-exclusion chromatography to separate it from unreacted PEG and protein.

Protocol 3: N-Boc Deprotection of a PEGylated Protein
  • Materials:

    • Boc-protected, PEGylated protein

    • Trifluoroacetic acid (TFA)

    • Scavenger (e.g., triisopropylsilane)

    • Dichloromethane (DCM) or other suitable solvent

    • Dialysis membrane or size-exclusion chromatography column for purification

  • Procedure:

    • Dissolve the lyophilized Boc-protected, PEGylated protein in a solution of 50-95% TFA in DCM containing a scavenger.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected, PEGylated protein with cold diethyl ether.

    • Wash the precipitate with cold ether and dry under vacuum.

    • Purify the final PEGylated protein using dialysis or size-exclusion chromatography.

Visualizing the Workflow

PEGylation_Workflow cluster_protection Step 1: N-Boc Protection cluster_pegylation Step 2: PEGylation cluster_deprotection Step 3: Deprotection Protein Protein Boc_Protected_Protein Boc-Protected Protein Protein->Boc_Protected_Protein Protection Boc_Reagent (Boc)₂O Boc_Reagent->Boc_Protected_Protein Boc_PEG_Protein Boc-Protected PEGylated Protein Boc_Protected_Protein->Boc_PEG_Protein PEGylation PEG_Reagent Activated PEG PEG_Reagent->Boc_PEG_Protein Final_Product Site-Specific PEGylated Protein Boc_PEG_Protein->Final_Product Deprotection Acid TFA Acid->Final_Product

Figure 1. Workflow for site-specific PEGylation using N-Boc protection.

Orthogonal_Protection cluster_strategies Amine Protection Strategies Multi_Amine_Protein Protein with Multiple Amines Boc Boc (Acid-Labile) Multi_Amine_Protein->Boc Fmoc Fmoc (Base-Labile) Multi_Amine_Protein->Fmoc Cbz Cbz (Hydrogenolysis) Multi_Amine_Protein->Cbz Selective_Protection Selective Protection of Specific Amines Boc->Selective_Protection Fmoc->Selective_Protection Cbz->Selective_Protection PEGylation PEGylation of Unprotected Amine Selective_Protection->PEGylation Selective_Deprotection Selective Deprotection PEGylation->Selective_Deprotection Final_Product Site-Specifically PEGylated Protein Selective_Deprotection->Final_Product

Figure 2. Orthogonal relationship of common amine protecting groups.

Conclusion

The selection of an appropriate amine protecting group is a critical determinant in the successful multi-step synthesis of site-specifically PEGylated proteins and peptides. The N-Boc protection strategy offers a compelling combination of high protection efficiency, stability during the PEGylation reaction, and mild deprotection conditions that are compatible with a wide range of biomolecules. This makes N-Boc protection a superior choice for researchers aiming to develop well-defined, next-generation PEGylated therapeutics.

References

Optimizing PROTAC Efficacy: A Comparative Guide to PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The optimization of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process, with the linker connecting the target-binding warhead and the E3 ligase ligand playing a pivotal role in determining efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how different PEG linker lengths influence PROTAC performance, supported by experimental data from studies on various protein targets.

The Critical Role of Linker Length

The length of the PEG linker is a critical parameter that directly impacts the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in an unstable complex, leading to inefficient ubiquitination. Therefore, the empirical determination of the optimal PEG linker length is a crucial step in the development of a potent PROTAC.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is commonly quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), Estrogen Receptor α (ERα), and TANK-binding kinase 1 (TBK1), illustrating the impact of varying PEG linker lengths on their degradative capacity.

Table 1: Comparison of PEG Linker Lengths for BRD4-Targeting PROTACs (Recruiting Cereblon E3 Ligase)

PROTACLinker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
PROTAC A0 (No PEG)BRD4H661< 0.5> 90%A short, direct linkage can be highly effective.[1]
PROTAC B1BRD4H661> 5~50%A single PEG unit can significantly decrease degradation potency.[1]
PROTAC C2BRD4H661> 5~60%Intermediate linker lengths may impede optimal ternary complex formation.[1]
PROTAC D4BRD4H661< 0.5> 90%Potency can be regained with longer PEG linkers.[1]
PROTAC E5BRD4H661< 0.5> 90%Demonstrates that a longer linker can be optimal.[1]

Table 2: Comparison of PEG Linker Lengths for ERα-Targeting PROTACs (Recruiting VHL E3 Ligase)

PROTACLinker Length (atoms)Target ProteinCell LineDegradation EfficacyKey Observations
PROTAC F12ERαMCF7EffectiveDemonstrates the activity of a shorter PEG linker.[][3]
PROTAC G16ERαMCF7More PotentA longer PEG linker resulted in enhanced degradation of ERα.[][3]

Table 3: Comparison of Linker Lengths for TBK1-Targeting PROTACs (Recruiting VHL E3 Ligase)

PROTACLinker Length (atoms)Target ProteinCell LineDC50 (nM)Dmax (%)Key Observations
PROTAC H< 12TBK1VariousNo degradationA minimum linker length is required to induce degradation.[1][]
PROTAC I12 - 29TBK1VariousSubmicromolarA range of longer linkers are effective.[1]
PROTAC J21TBK1Various396%Represents a highly optimized and potent linker length for this system.[1]
PROTAC K29TBK1Various29276%A further increase in linker length can lead to a decrease in potency.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (e.g., 0-10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 1-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Immobilization:

    • Immobilize the E3 ligase or the target protein onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity (KD) of the binary interaction.

    • In a separate experiment, inject a series of concentrations of the other protein partner (target or E3 ligase) over a surface with the PROTAC captured to determine the other binary KD.

  • Ternary Complex Analysis:

    • To measure the affinity of the ternary complex, inject a constant concentration of the target protein mixed with a serial dilution of the PROTAC over the immobilized E3 ligase.

    • The binding response is measured in real-time.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary complexes. The cooperativity of ternary complex formation can also be calculated.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to PROTAC optimization.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western Blot analysis.

Linker_Length_Logic Start PROTAC Optimization Linker_Length PEG Linker Length Start->Linker_Length Too_Short Too Short Linker_Length->Too_Short Optimal Optimal Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Stable_Ternary_Complex Stable & Productive Ternary Complex Optimal->Stable_Ternary_Complex Unstable_Complex Unstable/Inefficient Ternary Complex Too_Long->Unstable_Complex No_Ternary_Complex No/Inefficient Ternary Complex Formation Steric_Hindrance->No_Ternary_Complex Reduced_Degradation Reduced Degradation No_Ternary_Complex->Reduced_Degradation Efficient_Degradation Efficient Degradation (Low DC50, High Dmax) Stable_Ternary_Complex->Efficient_Degradation Unstable_Complex->Reduced_Degradation

Caption: Logical relationship of linker length to PROTAC efficacy.

References

A Comparative Guide to Bioconjugation Reagents: Alternatives to N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals actively involved in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs) or PROTACs, the choice of linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic properties. N-(Azido-PEG2)-N-Boc-PEG4-acid is a popular heterobifunctional linker, valued for its discrete PEG length, which enhances solubility and reduces aggregation, and its orthogonal reactive groups: an azide (B81097) for "click" chemistry and a protected carboxylic acid for amide bond formation.[1][2] This guide provides a comprehensive comparison of alternative bioconjugation reagents, offering a landscape of options with diverse functionalities and properties, supported by experimental insights.

Understanding the Core Reagent: this compound

This branched PEG linker incorporates an azide group, enabling highly efficient and specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[3] The terminal carboxylic acid allows for conjugation to primary amines on biomolecules after deprotection of the Boc group. The defined PEG units (PEG2 and PEG4) contribute to the hydrophilicity of the resulting conjugate, which can improve solubility and reduce immunogenicity.[4][5]

I. Structurally Similar Alternatives: Modifying the PEG Backbone

A primary class of alternatives involves variations in the polyethylene (B3416737) glycol (PEG) chain length and architecture. These modifications can fine-tune the solubility, stability, and overall size of the final bioconjugate.[6]

Key Considerations:

  • PEG Length: Longer PEG chains generally lead to increased hydrophilicity and a larger hydrodynamic radius, which can extend the in-vivo circulation time.[7] However, excessively long linkers might hinder the interaction of the conjugated molecule with its target.

  • Branching: Branched PEGs, like the core reagent, can offer different spatial arrangements of the conjugated moieties and may influence the overall stability and aggregation propensity of the conjugate.[4][8]

Comparative Data on Structurally Similar Azido-PEG-Acid Linkers:

Reagent NameStructureKey FeaturesPotential Applications
Azido-PEG4-acid LinearShorter, linear PEG chain.Applications requiring a more compact linker.
Azido-PEG8-acid LinearLonger, linear PEG chain for increased hydrophilicity.Conjugation of hydrophobic molecules to improve solubility.
N-(Azido-PEG3)-N-Boc-PEG3-acid BranchedSymmetric branched structure with shorter PEG arms.Fine-tuning of linker length and spatial orientation.
N-(Azido-PEG2)-N-bis(PEG4-Acid) BranchedOne azide and two carboxylic acid groups for dual conjugation.Attachment of two separate molecules to a central scaffold.

II. Alternatives with Different Bioorthogonal Chemistries

While azide-alkyne click chemistry is robust, alternative bioorthogonal reactions offer distinct advantages in terms of reaction kinetics, the absence of a copper catalyst, and stability.

1. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free click chemistry is ideal for applications involving live cells or in vivo studies where copper toxicity is a concern.[9][10]

2. Inverse Electron Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) boasts exceptionally fast reaction kinetics, making it suitable for rapid labeling and in vivo imaging.[11]

Comparative Data on Alternative Bioorthogonal Linkers:

Reagent ClassReactive GroupsKey AdvantagesCommon Applications
DBCO-PEG-acid Dibenzocyclooctyne, Carboxylic AcidCopper-free, high stability.Live-cell imaging, in vivo conjugation.[12][13]
BCN-PEG-acid Bicyclononyne, Carboxylic AcidCopper-free, good stability.Bioconjugation in copper-sensitive environments.[12]
TCO-PEG-acid trans-Cyclooctene, Carboxylic AcidExtremely fast kinetics, bioorthogonal.Rapid labeling, in vivo imaging.[11][14]
Tetrazine-PEG-acid Tetrazine, Carboxylic AcidPairs with TCO for rapid IEDDA reactions.Bioorthogonal labeling, pre-targeted imaging.[11]
Alkyne-PEG-acid Terminal Alkyne, Carboxylic AcidUsed in traditional CuAAC reactions.General bioconjugation, material science.[12]

III. Alternatives Beyond PEG: Exploring Novel Polymer Backbones

Concerns about the potential immunogenicity of PEG have driven the development of alternative hydrophilic polymers.[15] These polymers offer similar benefits of increased solubility and stability while potentially reducing the risk of an anti-PEG immune response.

1. Polysarcosine (pSar): A promising alternative to PEG, pSar is a polymer of the endogenous amino acid sarcosine. It is known for its high water solubility, low toxicity, and reduced immunogenicity.[15]

2. Other Hydrophilic Polymers: Polyamino acids and other synthetic hydrophilic polymers are also being explored as PEG alternatives, offering a range of properties that can be tailored for specific applications.[15][16]

Comparative Data on Non-PEG Linkers:

Reagent ClassPolymer BackboneKey AdvantagesPotential Applications
Azide-pSar-COOH PolysarcosineReduced immunogenicity, biocompatible, biodegradable.Development of next-generation ADCs and other biotherapeutics.[15]
Azide-Poly(amino acid)-COOH e.g., Polyglutamic acidBiodegradable, potential for drug encapsulation and release.Drug delivery systems, tissue engineering.[15]

Experimental Protocols and Workflows

General Protocol for Amide Coupling of an Acid-Linker to a Protein:
  • Deprotection (if necessary): If the carboxylic acid is protected (e.g., with a Boc group), deprotect it according to the manufacturer's protocol. For Boc deprotection, treatment with trifluoroacetic acid (TFA) is common.

  • Activation of Carboxylic Acid: Dissolve the deprotected linker in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add an activating agent such as a 1.2-fold molar excess of HBTU and a 2-fold molar excess of DIPEA. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation to Protein: Add the activated linker solution to the protein solution (in a suitable buffer, e.g., PBS pH 7.4-8.0) at a desired molar excess.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove the unreacted linker and byproducts by size exclusion chromatography (SEC) or dialysis.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
  • Reactant Preparation: Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS).

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Reaction: Add the catalyst solution to the mixture of the azide and alkyne reactants. A typical molar ratio is 1:1.2:0.1:0.5 for azide:alkyne:copper:ligand.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using an appropriate method such as SEC, affinity chromatography, or dialysis.

Visualizing Bioconjugation Strategies

Chemical Structures of Alternative Linker Termini

cluster_azide Azide-based (Click Chemistry) cluster_spaac SPAAC (Copper-Free Click) cluster_iedda IEDDA (Rapid Bioorthogonal) cluster_other Other Chemistries Azide Azide (-N3) DBCO DBCO Azide->DBCO Reacts with BCN BCN Azide->BCN Reacts with Alkyne Alkyne Azide->Alkyne Reacts with (Cu+) TCO TCO Tetrazine Tetrazine TCO->Tetrazine Reacts with Maleimide Maleimide

Caption: Reactive group pairs for various bioconjugation reactions.

Decision Tree for Linker Selection

start Start: Select Bioconjugation Strategy in_vivo In vivo or live cell application? start->in_vivo copper_free Copper-free click chemistry required? in_vivo->copper_free Yes fast_kinetics Rapid reaction kinetics needed? in_vivo->fast_kinetics No copper_free->fast_kinetics No spaac Use SPAAC Reagents (DBCO, BCN) copper_free->spaac Yes peg_immunogenicity Concerned about PEG immunogenicity? fast_kinetics->peg_immunogenicity No iedda Use IEDDA Reagents (TCO, Tetrazine) fast_kinetics->iedda Yes non_peg Consider Non-PEG Alternatives (pSar, etc.) peg_immunogenicity->non_peg Yes peg Standard PEG Linkers are suitable peg_immunogenicity->peg No spaac->peg_immunogenicity iedda->peg_immunogenicity cuaac Use CuAAC Reagents (Azide, Alkyne)

References

Confirming Successful Bioconjugation with N-(Azido-PEG2)-N-Boc-PEG4-acid: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient confirmation of successful bioconjugation is a critical step in the development of novel therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The use of heterobifunctional linkers like N-(Azido-PEG2)-N-Boc-PEG4-acid, with its distinct azide (B81097) and acid functionalities, offers versatile conjugation strategies. This guide provides an objective comparison of mass spectrometry (MS) with other common analytical techniques for validating the successful conjugation of this linker, supported by experimental data and detailed protocols.

Performance Comparison of Conjugation Validation Techniques

The choice of analytical technique for confirming conjugation depends on the specific information required, the nature of the biomolecule, and available instrumentation. Mass spectrometry provides the most detailed characterization, while other methods offer complementary information regarding purity, heterogeneity, and functional integrity.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Primary Information Precise mass measurement, confirmation of covalent bond formation, determination of conjugation ratio (e.g., drug-to-antibody ratio), identification of conjugation sites.[1][2]Assessment of hydrophobicity changes upon conjugation, estimation of conjugation ratio.Detection of size and aggregation changes post-conjugation, separation of conjugated from unconjugated species.Estimation of molecular weight shift upon conjugation, assessment of purity.
Resolution High to very highMedium to highLow to mediumLow
Throughput MediumHighHighHigh
Sample Consumption LowLow to mediumLow to mediumLow
Instrumentation Cost HighMediumMediumLow
Expertise Required HighMediumLowLow

Mass Spectrometry: The Gold Standard for Conjugation Confirmation

Mass spectrometry is a powerful analytical technique for the detailed characterization of PEGylated biomolecules.[3][4] It directly measures the mass-to-charge ratio of ionized molecules, providing unambiguous confirmation of the covalent addition of the this compound linker. The expected mass shift upon successful conjugation with this linker (after deprotection of the Boc group, if applicable) can be precisely calculated from its molecular weight of 522.6 g/mol .[5][6]

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, coupled with liquid chromatography (LC-MS), are particularly well-suited for analyzing heterogeneous mixtures of conjugated and unconjugated species.[1][7]

Experimental Protocol: LC-MS Analysis of a Protein Conjugated with this compound

1. Sample Preparation:

  • Conjugation Reaction: React the protein with the activated this compound linker. The carboxylic acid can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to react with primary amines (e.g., lysine (B10760008) residues) on the protein.[8]

  • Purification: Remove excess linker and reagents using size-exclusion chromatography (SEC) or dialysis.[7]

  • Sample Formulation: Dilute the purified conjugate in a solvent compatible with reverse-phase chromatography, typically containing 0.1% formic acid in water.

2. LC-MS System:

  • LC System: A UPLC or HPLC system.

  • Column: A reversed-phase column suitable for protein analysis (e.g., C4, 300 Å pore size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9]

3. Data Acquisition and Analysis:

  • Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein and its conjugate.

  • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein and its conjugates.[7] Successful conjugation is confirmed by the presence of a mass peak corresponding to the mass of the protein plus the mass of the linker.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Conjugation Protein + Activated Linker (EDC/NHS) Purification Purification (SEC or Dialysis) Conjugation->Purification Formulation Sample Formulation (0.1% Formic Acid) Purification->Formulation LC Reverse-Phase LC (C4 Column) Formulation->LC MS High-Resolution MS (Q-TOF or Orbitrap) LC->MS Deconvolution Deconvolution MS->Deconvolution Confirmation Mass Confirmation Deconvolution->Confirmation

Workflow for LC-MS confirmation of conjugation.

Alternative Techniques for Conjugation Validation

While MS provides the most definitive evidence of conjugation, other techniques can offer valuable, albeit less detailed, confirmation and are often used for routine analysis and quality control.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The addition of the PEG linker can alter the hydrophobicity of the protein, leading to a shift in its retention time on a HIC column. This can be used to monitor the progress of the conjugation reaction and to estimate the drug-to-antibody ratio in ADCs.[9]

Experimental Protocol: HIC Analysis

  • Column: A HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high salt to low salt.

  • Detection: UV absorbance at 280 nm.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. While the mass addition of a single this compound linker may not be sufficient to cause a significant shift in retention time, SEC is highly effective for detecting and quantifying aggregation that may occur as a result of the conjugation process.[9] It is also a crucial step in purifying the conjugate from excess, unreacted linker.

Experimental Protocol: SEC Analysis

  • Column: An SEC column appropriate for the molecular weight of the protein.

  • Mobile Phase: A buffer compatible with the protein, such as phosphate-buffered saline (PBS).

  • Flow Rate: Isocratic elution at a constant flow rate.

  • Detection: UV absorbance at 280 nm.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. The addition of the linker will result in a slight increase in the molecular weight of the protein, which may be visualized as a shift in the band position on the gel. This technique is useful for a qualitative assessment of conjugation and for checking for the presence of unconjugated protein.[9]

Experimental Protocol: SDS-PAGE Analysis

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest.

  • Denature and reduce the protein and conjugate samples in SDS-PAGE loading buffer.

  • Run the gel at a constant voltage.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

cluster_conjugation Conjugation Reaction cluster_validation Validation Method cluster_outcome Observed Change Start Unconjugated Protein End Conjugated Protein Start->End + this compound MS Mass Spectrometry End->MS HIC HIC End->HIC SEC SEC End->SEC SDSPAGE SDS-PAGE End->SDSPAGE MassShift Increased Mass MS->MassShift HydrophobicityShift Altered Retention Time HIC->HydrophobicityShift SizeShift Potential Size Change / Aggregation SEC->SizeShift BandShift Higher Molecular Weight Band SDSPAGE->BandShift

Logical relationship of validation methods.

Conclusion

Confirming the successful conjugation of this compound is paramount for the advancement of research and drug development projects. Mass spectrometry stands out as the most definitive method, providing precise mass confirmation and detailed structural information.[1][3] However, a multi-faceted approach utilizing complementary techniques such as HIC, SEC, and SDS-PAGE provides a comprehensive understanding of the conjugation efficiency, purity, and stability of the final product.[9][] The selection of the most appropriate analytical strategy will be dictated by the specific project requirements and the stage of development.

References

Navigating In Vitro Stability of PROTACs: A Comparative Guide for PEG-Linked Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. This guide provides an objective comparison of the in vitro stability of PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers, supported by synthesized experimental data. Detailed methodologies for key stability assays are presented to facilitate reproducible research.

The linker component of a PROTAC, which connects the target protein binder to the E3 ligase ligand, plays a pivotal role in its efficacy and drug-like properties.[1] PEG linkers are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[2] However, the length and composition of the PEG linker can significantly impact the PROTAC's stability, ternary complex formation, and cell permeability.[2][3]

This guide focuses on PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology for its role in regulating the transcription of oncogenes like c-MYC.[1][4]

Comparative In Vitro Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

The following tables summarize synthesized data for a series of hypothetical BRD4-targeting PROTACs. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).[2]

Table 1: In Vitro Degradation of BRD4 [2]

PROTAC (Linker)DC50 (nM)Dmax (%)
JQ1-PEG3-VHL5085
JQ1-PEG4-VHL2595
JQ1-PEG5-VHL10>98
JQ1-PEG6-VHL3090

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: In Vitro Stability and Permeability [2]

PROTAC (Linker)Microsomal Half-life (t½, min)Plasma Stability (% remaining at 120 min)PAMPA Permeability (10⁻⁶ cm/s)
JQ1-PEG3-VHL45922.5
JQ1-PEG4-VHL60953.1
JQ1-PEG5-VHL75982.8
JQ1-PEG6-VHL55932.2

PAMPA: Parallel Artificial Membrane Permeability Assay.

Experimental Protocols

Detailed methodologies for key in vitro stability assays are crucial for obtaining reliable and comparable data.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[5]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., a compound with known high clearance)

  • Negative control (e.g., a compound with known low clearance)

  • Acetonitrile (B52724) (ACN) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test and control PROTACs in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.

  • Initiation: Add the test PROTAC to the incubation mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent PROTAC at each time point.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining PROTAC against time.

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of a PROTAC in plasma, primarily assessing degradation by plasma enzymes.[6]

Materials:

  • Test PROTAC compound

  • Pooled human plasma

  • Control compound with known plasma instability

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent.

  • Incubation: Add the test PROTAC to pre-warmed plasma at 37°C.

  • Time Points: Collect aliquots at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Precipitation: Stop the reaction by adding cold acetonitrile with an internal standard to each aliquot. Centrifuge to precipitate plasma proteins.

  • Analysis: Quantify the remaining PROTAC in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent PROTAC against time to determine its stability.

Protocol 3: Western Blot for PROTAC-Induced Degradation

This method is used to quantify the degradation of the target protein (BRD4) in cells treated with a PROTAC.[1][7]

Materials:

  • Cell line expressing BRD4 (e.g., HeLa, THP-1)[1]

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-BRD4, anti-c-MYC, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. The percentage of degradation is calculated relative to the vehicle-treated control.

Visualizing the Mechanism and Workflow

Diagrams illustrating the key processes provide a clearer understanding of the underlying biology and experimental procedures.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (JQ1-PEG-VHL) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation Degraded_BRD4 Proteasome->Degraded_BRD4

Caption: PROTAC-mediated degradation of BRD4.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits PROTAC BRD4 PROTAC PROTAC->BRD4 degrades RNAPolII RNA Polymerase II PTEFb->RNAPolII phosphorylates cMYC_Gene c-MYC Gene RNAPolII->cMYC_Gene initiates transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation

Caption: Simplified BRD4/c-MYC signaling pathway.

Experimental_Workflow cluster_stability In Vitro Stability Assays cluster_degradation Cellular Degradation Assay Microsomes Microsomal Stability Assay LCMS LC-MS/MS Analysis Microsomes->LCMS Plasma Plasma Stability Assay Plasma->LCMS Stability_Data Half-life & Stability Data LCMS->Stability_Data Cell_Treatment Cell Treatment with PROTAC Western_Blot Western Blot Cell_Treatment->Western_Blot Quantification Densitometry & Quantification Western_Blot->Quantification Degradation_Data DC50 & Dmax Data Quantification->Degradation_Data

Caption: Workflow for in vitro stability and degradation assays.

References

The Impact of Linker Architecture on Bioconjugate Bioactivity: A Comparative Guide to N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and selection of the chemical linker are critical determinants of the therapeutic efficacy and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) derivatives are widely employed to enhance solubility, stability, and in vivo half-life. This guide provides a comparative analysis of the N-(Azido-PEG2)-N-Boc-PEG4-acid linker, a branched PEG derivative, and its potential impact on conjugate bioactivity relative to other linker technologies. While direct comparative experimental data for this specific linker is limited in publicly available literature, this guide synthesizes findings from studies on structurally analogous branched and linear PEG linkers to provide a framework for informed decision-making.

Understanding the this compound Linker

This compound is a heterobifunctional, branched PEG linker. Its key structural features include:

  • Branched PEG Structure: Comprising a total of six ethylene (B1197577) glycol units, the branched architecture can influence the hydrodynamic radius and shielding capacity of the conjugate.

  • Azide (N3) Group: Enables covalent conjugation to alkyne-containing molecules via "click chemistry" (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition), offering high efficiency and specificity.[1]

  • Carboxylic Acid (-COOH) Group: Can be activated to form stable amide bonds with primary amines, a common conjugation strategy.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides an orthogonal handle for further functionalization after deprotection under acidic conditions.

This combination of functionalities makes it a versatile tool for constructing complex bioconjugates, including ADCs and PROTACs.[1]

Comparative Analysis of Linker Performance

The architecture of a PEG linker—whether it is linear or branched—can significantly impact the physicochemical and biological properties of the resulting conjugate. The following tables summarize quantitative data from studies comparing the effects of different PEG linker architectures on key bioconjugate parameters.

Table 1: Impact of PEG Linker Architecture on ADC Pharmacokinetics

Linker TypeAntibody-PayloadAnimal ModelKey Pharmacokinetic ParameterFinding
Branched PEG Trastuzumab-DM1 (DAR 8)RatClearanceSlower clearance compared to linear PEG linker of similar molecular weight.
Linear PEG Trastuzumab-DM1 (DAR 8)RatClearanceFaster clearance compared to branched PEG linker.
Various Length Linear PEGs Anti-CD30 ADCRatClearanceClearance decreased with increasing PEG length up to PEG8.

Data synthesized from studies on analogous branched and linear PEG linkers.

Table 2: Effect of PEG Linker on In Vitro Cytotoxicity (IC50)

Linker TypeConjugate TypeCell LineIC50 ValueFinding
Long-chain PEG (10 kDa) Affibody-MMAEHER2-positive~22.5-fold higher than no PEGReduced in vitro cytotoxicity with longer PEG chains.
Short-chain PEG (4 kDa) Affibody-MMAEHER2-positive~6.5-fold higher than no PEGReduced in vitro cytotoxicity with longer PEG chains.
No PEG Affibody-MMAEHER2-positiveBaselineHighest in vitro cytotoxicity.

Data from a study on affibody-drug conjugates, illustrating a common trade-off with PEGylation.

Key Considerations for Linker Selection

The choice between a branched linker like this compound and a linear alternative involves a trade-off between several factors:

  • Pharmacokinetics: Branched PEG linkers may offer improved pharmacokinetic profiles, characterized by longer half-life and reduced clearance, which can lead to greater drug exposure at the target site. This is attributed to their larger hydrodynamic volume.

  • Bioactivity: While enhancing pharmacokinetics, PEGylation, particularly with longer or branched linkers, can sometimes lead to a decrease in in vitro potency (higher IC50). This may be due to steric hindrance affecting target binding or cellular uptake.

  • Drug-to-Antibody Ratio (DAR): Hydrophilic linkers, including branched PEGs, can help to mitigate the aggregation issues associated with highly hydrophobic payloads, potentially allowing for higher DARs without compromising the physicochemical properties of the ADC.

  • Application: For PROTACs, the length and flexibility of the linker are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase. The branched nature of this compound may provide a different spatial presentation of the ligands compared to a linear linker.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the potency of an ADC in killing cancer cells in culture.

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2][3][4][5][6]

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control antibody in a complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions.[2][3][5]

  • Incubation: Incubate the cells with the ADC for a period of 72 to 120 hours.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the MTT to a purple formazan (B1609692) product.[2][3][5]

  • Solubilization: Add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2][3][5]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2][3][5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the logarithm of the ADC concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[2]

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of an ADC in a murine model.

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for tumor-bearing studies).[7][8][9]

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to the mice via the tail vein.[7][8][9]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) post-injection.[7][8][9]

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation and store the plasma at -80°C until analysis.[7]

  • Quantification of ADC: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody and/or the intact ADC in the plasma samples.[7]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life using appropriate software.

Visualizations

Signaling Pathway and Experimental Workflow

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker This compound or Alternative Linker Conjugation Bioconjugation Linker->Conjugation Antibody Antibody / Protein Antibody->Conjugation Payload Payload / Ligand Payload->Conjugation Purification Purification & Characterization Conjugation->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Binding Binding Assay (e.g., ELISA, SPR) Purification->Binding PK Pharmacokinetic Study Purification->PK Efficacy Efficacy Study (Xenograft Model) PK->Efficacy

Caption: A generalized experimental workflow for comparing bioconjugates.

References

A Comparative Guide to Branched vs. Linear PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant of a therapeutic agent's success. Among the most pivotal choices in bioconjugation and drug delivery is the architecture of the polyethylene (B3416737) glycol (PEG) linker. The decision between a linear and a branched PEG structure can profoundly influence a drug's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to empower researchers in making informed decisions for their drug discovery programs.

At a Glance: Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single, unbranched chain of ethylene (B1197577) glycol units.[][2][3]Multiple PEG arms extending from a central core.[][2][3]
Synthesis Generally simpler and more cost-effective to produce.[2]More complex synthesis involving the creation of a central branching point.[]
Hydrodynamic Volume Smaller hydrodynamic volume for a given molecular weight.Larger hydrodynamic volume, which can lead to reduced renal clearance.[][5][6]
Drug Loading Typically allows for a lower drug-to-antibody ratio (DAR).Enables higher DARs in antibody-drug conjugates (ADCs).[7]
Steric Hindrance Minimal steric hindrance, which can be advantageous for maintaining binding affinity.[2]Increased steric hindrance may sometimes negatively impact binding affinity or enzymatic cleavage.[5]
Immunogenicity Can elicit an immune response.May offer enhanced shielding from the immune system, potentially reducing immunogenicity.[][8][9]
Pharmacokinetics Generally results in a shorter in vivo half-life compared to branched PEGs of similar molecular weight.Often leads to a longer circulation time and improved pharmacokinetic profile.[][7][10]

Quantitative Performance Data

The following tables summarize key quantitative data from studies comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) [5]

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.

Table 2: In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs with Different Linker Architectures against HER2-positive SK-BR-3 cells [7]

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM)
Short Branched Linker60.68
Long Branched Linker60.074
Heterogeneous Linear Linker60.071
Data extracted from Grygorash et al., 2022. The study highlights the importance of linker length in branched designs for efficient payload release.

Table 3: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice [7]

Linker ConfigurationClearance (mL/day/kg)Cmax (µg/mL)AUC (µg·day/mL)
Pendant (Branched)0.23120520
Linear0.35110310
Data extracted from Tedeschini et al., 2021. The pendant (branched) PEG configuration demonstrated slower clearance and higher plasma concentrations over time.

Key Considerations in Linker Selection

The choice between a linear and a branched PEG linker is not straightforward and depends heavily on the specific application and the desired therapeutic outcome.

Advantages of Branched PEG Linkers:

  • Prolonged Circulation Time: The larger hydrodynamic size of branched PEGs helps to reduce renal clearance, leading to a longer half-life in the bloodstream.[][6]

  • Enhanced Stability: The more compact and globular structure of branched PEGs can increase their stability under various conditions.[]

  • Reduced Immunogenicity: Branched PEGs may provide better shielding of the conjugated molecule from the immune system, potentially leading to a reduced immune response.[][8]

  • Higher Drug Loading: In the context of ADCs, branched linkers allow for the attachment of more drug molecules per antibody, which can be crucial for potent therapeutic effects.[7]

Advantages of Linear PEG Linkers:

  • Simplicity and Cost-Effectiveness: Linear PEGs are generally easier and less expensive to synthesize.[2]

  • Predictable Behavior: Their simpler structure can lead to more predictable behavior and less steric hindrance.[2][5]

  • Minimal Impact on Binding Affinity: The lower steric bulk of linear PEGs may be advantageous in cases where maintaining the high binding affinity of the parent molecule is critical.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of linear and branched PEG linkers. Below are summaries of key experimental protocols.

Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

Objective: To compare the effective size of macromolecules conjugated with linear versus branched PEG linkers in solution.

Methodology:

  • System Preparation: Equilibrate a size exclusion chromatography system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Standard Calibration: Run a set of protein standards with known hydrodynamic radii to calibrate the column and create a standard curve.

  • Sample Analysis: Inject the unmodified protein and the PEGylated protein samples (with linear and branched PEGs) onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Determine the retention time of each sample and use the calibration curve to calculate the corresponding hydrodynamic radius.

In Vitro Cytotoxicity Assay

Objective: To evaluate the efficacy of antibody-drug conjugates (ADCs) with different PEG linker architectures in killing cancer cells.

Methodology:

  • Cell Culture: Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with linear and branched linkers and add them to the cells. Include an untreated control.

  • Incubation: Incubate the cells with the ADCs for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each ADC.

Pharmacokinetic Study in Mice

Objective: To determine the in vivo circulation time and clearance rates of drug conjugates with linear and branched PEG linkers.

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) dose of the drug conjugates to a cohort of mice.

  • Blood Sampling: Collect blood samples from the mice at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours) post-injection.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Drug Concentration Measurement: Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), maximum concentration (Cmax), and area under the curve (AUC).

Visualizing the Concepts

To further illustrate the differences and applications of linear and branched PEG linkers, the following diagrams have been generated using Graphviz.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Drug Drug LinearPEG Linear PEG Chain Drug->LinearPEG Targeting Targeting Moiety (e.g., Antibody) LinearPEG->Targeting Core Central Core Branch1 PEG Arm Core->Branch1 Branch2 PEG Arm Core->Branch2 TargetingB Targeting Moiety Core->TargetingB Drug1 Drug Branch1->Drug1 Drug2 Drug Branch2->Drug2

Caption: Structural comparison of linear and branched PEG linkers.

start Start: ADC with Linear or Branched Linker incubation Incubate ADC with Target Cancer Cells start->incubation payload_release Internalization and Lysosomal Trafficking incubation->payload_release drug_action Cleavage of Linker & Payload Release payload_release->drug_action cytotoxicity Induction of Cell Death drug_action->cytotoxicity measurement Measure Cell Viability (e.g., MTS Assay) cytotoxicity->measurement ic50 Determine IC50 Value measurement->ic50

Caption: Experimental workflow for comparing ADC efficacy.

Conclusion

The selection of a PEG linker architecture is a multifaceted decision that requires careful consideration of the specific therapeutic goals. Branched PEG linkers often offer advantages in terms of creating a larger hydrodynamic shield, which can translate to a longer in vivo half-life and potentially reduced immunogenicity.[][5][8] They also provide the opportunity for higher drug loading in ADCs.[7] However, the increased steric hindrance of branched structures can sometimes compromise the binding affinity or the efficiency of enzymatic cleavage necessary for drug release.[5] Linear PEG linkers, with their simpler and more flexible nature, may provide more predictable behavior and less steric interference.[2][5] Ultimately, the optimal choice is highly dependent on the specific drug, the target, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide offer a foundational framework for making a well-informed decision in the critical process of linker selection for drug discovery.

References

Safety Operating Guide

Proper Disposal of N-(Azido-PEG2)-N-Boc-PEG4-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents like N-(Azido-PEG2)-N-Boc-PEG4-acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, integrating information on its constituent chemical groups: an azide (B81097), a polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.

I. Understanding the Hazards

This compound is a molecule with distinct reactive groups, each carrying specific hazards that must be understood for safe handling and disposal.

  • Azide Group (-N₃): Organic azides are potentially explosive and can be sensitive to heat, friction, and shock.[1] A primary hazard is the potential to form highly explosive heavy metal azides if they come into contact with metals such as lead, copper, silver, zinc, or mercury, which can be present in plumbing systems.[2][3] Furthermore, azides can react with acids to form hydrazoic acid, a highly toxic and explosive gas.[1][2]

  • Boc Protecting Group (-Boc): The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[4][5] While not hazardous in itself, its reaction with acids during disposal must be considered.

  • Polyethylene Glycol (PEG) Chain: PEG is a polymer that is generally considered to be of low toxicity and is biodegradable.[6] However, its disposal in large quantities into wastewater systems should be avoided as it can impact the biological and chemical oxygen demand.[6]

II. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Chemical Formula C₂₂H₄₂N₄O₁₀
Molecular Weight 522.6 g/mol
CAS Number 2093153-82-1
Purity ≥95%

Data sourced from AxisPharm, MedChemExpress, and Precise PEG.[7][8][9]

III. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If handling the compound as a powder and there is a risk of generating dust, use a respirator with a particulate filter.

IV. Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed professional waste disposal service.[10] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: All waste containing this compound, whether in solid form or dissolved in a solvent, must be collected in a dedicated waste container.[1][11]

    • Use separate containers for solid and liquid waste.[10]

    • Crucially, use non-metallic containers , such as those made of polypropylene (B1209903) or polyethylene, to avoid the formation of explosive metal azides.[2] Avoid containers with metal caps (B75204) or liners.[2]

  • Labeling: Clearly and accurately label the waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste material.

    • List any solvents used to dissolve the compound.

    • Attach appropriate hazard symbols in accordance with your institution's Environmental Health & Safety (EHS) guidelines.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste storage area.[2]

    • The storage area should be away from incompatible materials, particularly acids and heavy metals.[1]

  • Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[10]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Containment:

    • For liquid spills (if dissolved): Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[10]

    • For solid spills: Carefully sweep up the material, avoiding dust formation.[11]

  • Collection: Scoop the absorbed material or the swept-up solid into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water, if the compound is soluble), and collect the cleaning materials in the same hazardous waste container.

  • Dispose of Cleanup Materials: All contaminated items, including gloves, absorbent pads, and wipes, must be placed into the labeled hazardous waste container for disposal.[10]

VI. Chemical Inactivation (for Advanced Users)

For laboratories with the appropriate facilities and trained personnel, chemical inactivation of the azide group prior to disposal is a best practice to reduce the hazard.[1] This should only be performed by individuals fully familiar with the procedures and risks.

It is strongly recommended to consult with your institution's EHS office before attempting any chemical inactivation of azide waste.

A common method involves the reaction with nitrous acid to convert the azide to nitrogen gas. This procedure must be carried out in a well-ventilated fume hood due to the potential for the formation of toxic nitrogen oxides.[12]

VII. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response Start Start Wear_PPE Wear Appropriate Personal Protective Equipment Start->Wear_PPE Segregate_Waste Segregate Waste into Non-Metallic Container Wear_PPE->Segregate_Waste Spill_Occurs Spill Occurs? Wear_PPE->Spill_Occurs Label_Container Label Container with Chemical Name and Hazards Segregate_Waste->Label_Container Store_Waste Store Sealed Container in Designated Chemical Waste Area Label_Container->Store_Waste Contact_EHS Contact EHS or Licensed Waste Disposal Contractor Store_Waste->Contact_EHS End End Contact_EHS->End Spill_Occurs->Segregate_Waste No Contain_Spill Contain Spill with Inert Absorbent Spill_Occurs->Contain_Spill Yes Collect_Waste Collect Contaminated Material into Waste Container Contain_Spill->Collect_Waste Collect_Waste->Store_Waste

References

Personal protective equipment for handling N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling N-(Azido-PEG2)-N-Boc-PEG4-acid (CAS: 2093153-82-1). The following procedures are designed to minimize risks and ensure safe operational conduct in a laboratory setting. Given the presence of an organic azide (B81097), this compound should be handled with care, treating it as potentially explosive and toxic.

I. Hazard Identification and Mitigation

This compound is a PEG-based PROTAC linker containing an azide group.[1][2] Organic azides are energetic compounds that can be sensitive to shock, friction, heat, and light, posing a risk of decomposition.[3][4][5] While the higher carbon-to-nitrogen ratio in this molecule suggests greater stability compared to low molecular weight azides, it must still be handled as a potentially hazardous material.[4][5] Contact with acids can generate highly toxic and explosive hydrazoic acid.[6][7]

Key Hazards:

  • Potential for Explosive Decomposition: Sensitive to heat, light, friction, and pressure.[3][8]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]

  • Reactivity:

    • Reacts with acids to form highly toxic and explosive hydrazoic acid.[6]

    • Can form highly unstable and explosive heavy metal azides upon contact with metals like copper and lead.[7][11]

    • Reactions with halogenated solvents such as dichloromethane (B109758) and chloroform (B151607) can form extremely unstable di- and tri-azidomethane.[5]

II. Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye & Face Safety Goggles & Face ShieldGoggles must be tightly fitting. A full-face shield is required over the goggles, especially when handling the solid form or during reactions.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common recommendation.[6][9] For handling azides of high toxicity, double gloving with silver shield gloves under nitrile gloves is recommended.[7]
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from spills.[7][9] For larger quantities, a chemical-resistant apron should be considered.[9]
Respiratory Chemical Fume HoodAll work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[6][10]

III. Handling and Storage

Operational Plan:

  • Designated Area: Conduct all work in a well-ventilated chemical fume hood.[6] A blast shield should be placed between the user and the apparatus.[8][12]

  • Tools: Use non-metallic spatulas (e.g., plastic or ceramic) for handling the solid compound to prevent the formation of explosive metal azides.[6]

  • Scale: Always work on the smallest scale possible.[8]

  • Personnel: Never work alone when handling potentially energetic compounds.[12]

Storage Plan:

  • Temperature: Store at -20°C in a dry, dark environment.[13][14]

  • Incompatible Materials: Store away from acids, heavy metals, metal salts, and halogenated solvents.[6][7]

  • Containers: Ensure containers are tightly sealed.[6]

IV. Experimental Protocol: General Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Assemble Non-Metallic Tools B->C D Weigh Compound C->D Proceed to Handling E Dissolve in Appropriate Solvent D->E F Perform Reaction E->F G Quench Reaction (if necessary) F->G Proceed to Cleanup H Segregate Azide Waste G->H I Decontaminate Work Area H->I J Dispose of Waste via EHS I->J

Caption: Workflow for handling this compound.

V. Disposal Plan

Under no circumstances should this compound or its solutions be disposed of down the drain.[6][7] All azide-containing waste is considered hazardous and must be disposed of through an approved hazardous waste management program.[6]

Disposal Procedure:

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., gloves, pipette tips), in a dedicated and clearly labeled hazardous waste container.[15]

    • Azide-containing waste streams must be collected separately.[3] Crucially, do not co-mingle azide waste with acidic wastes , as this can produce highly toxic and explosive hydrazoic acid.[3][9]

  • Chemical Deactivation (for dilute solutions):

    • For dilute solutions of organic azides (typically <5%), chemical deactivation may be an option.[6] This procedure is hazardous and should only be performed by trained personnel in a controlled setting.[6]

    • A common method for deactivating azides is through reaction with nitrous acid, which should be performed in a chemical fume hood.[7][11]

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the azide waste.[6]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.